Diethylamine NONOate diethylammonium salt
説明
特性
IUPAC Name |
diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUDVHLRZWMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56329-27-2 | |
| Record name | Diethylamine NONOate diethylammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Diethylamine NONOate Diethylammonium Salt (DEA/NO)
Introduction
In the landscape of biomedical research, the precise and predictable delivery of nitric oxide (NO) is paramount for elucidating its complex roles in physiology and pathology. Diethylamine NONOate diethylammonium salt (DEA/NO) has emerged as an indispensable tool for researchers in this domain. As a member of the diazeniumdiolate (NONOate) class of compounds, DEA/NO offers a reliable method for generating NO in aqueous solutions under physiological conditions.[1] This guide provides an in-depth exploration of the core mechanism of action of DEA/NO, its kinetic properties, downstream biological effects, and practical protocols for its application in a research setting. Our focus is on providing not just the "what" but the "why"—the causal relationships that govern its behavior and utility—to empower researchers in drug development and scientific discovery.
Core Mechanism: Spontaneous, pH-Dependent Decomposition
The fundamental utility of DEA/NO as a nitric oxide donor lies in its predictable decomposition in aqueous environments. Unlike enzymatic or light-induced NO donors, DEA/NO's release of NO is a spontaneous chemical process governed primarily by pH.[2][3]
Chemical Structure and Stability
The DEA/NO molecule consists of a diethylamine moiety linked to a diazeniumdiolate functional group, [N(O)NO]⁻, and is stabilized as a diethylammonium salt. In its solid, crystalline form, and when stored under appropriate conditions (typically -20°C), it is stable. However, the diazeniumdiolate structure is inherently labile in the presence of protons (H⁺).[2] In alkaline conditions (high pH), the compound remains relatively stable, but as the pH drops towards physiological levels (pH 7.4) and below, the rate of decomposition increases significantly.[2][4]
The Decomposition Pathway
Upon dissolution in a buffered aqueous solution, such as phosphate-buffered saline (PBS) or cell culture medium, DEA/NO undergoes proton-initiated decomposition. The reaction follows first-order kinetics and results in the liberation of two molecules of NO per molecule of the parent diazeniumdiolate ion, which in turn regenerates the original diethylamine.[2]
The overall reaction can be simplified as: (C₂H₅)₂N-N(O)=NO⁻ + 2H⁺ → (C₂H₅)₂NH + 2NO
This clean decomposition is a significant advantage, as the primary byproduct, diethylamine, is a well-characterized small molecule, minimizing the risk of confounding biological effects from unknown metabolites.[2]
Caption: Decomposition of DEA/NO initiated by protons to release NO.
Quantitative Insights: The Kinetics of NO Release
For any experimental design, understanding the rate and amount of NO delivery is critical. The kinetics of DEA/NO decomposition are well-defined and predictable, making it a superior choice for quantitative studies.
Half-Life and Influencing Factors
The defining kinetic parameter for a NONOate is its half-life (t½), the time required for half of the compound to decompose. For DEA/NO, this is highly dependent on temperature and pH.
| Condition (pH 7.4) | Half-Life (t½) | Moles of NO Released per Mole of DEA/NO |
| 37°C | ~2 minutes | ~1.5 |
| 22-25°C (Room Temp) | ~16 minutes | ~1.5 |
Data compiled from sources.[1][3][5]
The causality is clear: at a physiological temperature of 37°C, the decomposition is rapid, providing a short, potent burst of NO.[1] This makes DEA/NO ideal for acute signaling studies. At room temperature, the slower release profile can be advantageous for certain assays or when preparing solutions immediately before use. The release of approximately 1.5 moles of NO per mole of the parent compound is a consistent experimental finding.[1][5]
Experimental Validation: Why This Matters
The predictable, first-order kinetics allow researchers to calculate the concentration of NO being released at any given time point. This is crucial for establishing dose-response relationships and ensuring reproducibility. Unlike biological systems where NO production by nitric oxide synthase (NOS) can be subject to complex regulation, DEA/NO provides an exogenous, controllable source.[6] This allows for the precise interrogation of NO-specific signaling pathways without the confounding variables of upstream enzyme kinetics.
Downstream Biological Mechanism: Activating the NO/sGC/cGMP Signaling Pathway
Once released, NO acts as a versatile signaling molecule. Its primary and most well-understood mechanism of action involves the activation of soluble guanylate cyclase (sGC).[7][8]
The Canonical Pathway
-
Diffusion: As a small, uncharged gas, NO readily diffuses across cell membranes from the extracellular space (where it's released by DEA/NO) into the cytoplasm of target cells.[6]
-
sGC Activation: In the cytoplasm, NO binds to the heme iron atom in the prosthetic group of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.[6][7]
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7]
-
Downstream Effectors: cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[7][8] PKG proceeds to phosphorylate a variety of downstream protein targets, leading to a cascade of cellular responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[6][7]
Caption: The canonical signaling cascade activated by nitric oxide.
Experimental Application: A Self-Validating Protocol
To ensure that observed biological effects are truly due to the action of NO from DEA/NO, a well-designed protocol must be a self-validating system, incorporating appropriate controls.
Protocol: Treating Cultured Cells with DEA/NO
This protocol outlines a workflow for studying the acute effects of NO on a cellular signaling pathway (e.g., protein phosphorylation) in an adherent cell line.
Objective: To assess the effect of a controlled burst of NO on the phosphorylation of a target protein.
Materials:
-
DEA/NO (crystalline solid)
-
0.01 M NaOH (for stock solution preparation)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Adherent cells cultured to 70-80% confluency in 6-well plates
Methodology:
-
Stock Solution Preparation (Critical Step):
-
Rationale: DEA/NO is unstable in neutral pH. A basic solution is required to prevent premature decomposition.[9]
-
Prepare a 100 mM stock solution of DEA/NO by dissolving the required mass in ice-cold 0.01 M NaOH. For example, dissolve 2.06 mg of DEA/NO (MW: 206.3 g/mol ) into 100 µL of 0.01 M NaOH.[9]
-
Perform this step immediately before use. Prepare fresh for each experiment. Do not store the stock solution.
-
-
Control Preparation:
-
Rationale: To control for any effects of the vehicle (NaOH) or the decomposed parent compound (diethylamine), these must be tested in parallel.
-
Vehicle Control: Prepare a mock stock solution with an equivalent volume of 0.01 M NaOH without DEA/NO.
-
Decomposed Control: Prepare a separate aliquot of the DEA/NO stock solution and let it sit at room temperature for at least 10 half-lives (~20-30 minutes at 37°C) to ensure complete decomposition before adding it to cells. This controls for the effects of diethylamine and any other stable byproducts.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells. Wash once with 1 mL of pre-warmed PBS.
-
Add 1 mL of fresh, pre-warmed complete cell culture medium to each well.
-
Add the required volume of the 100 mM DEA/NO stock solution directly to the medium to achieve the final desired concentration (e.g., for 100 µM, add 1 µL of stock to 1 mL of medium). Mix gently by swirling the plate.
-
Treat the control wells with equivalent volumes of the Vehicle Control and Decomposed Control solutions.
-
Incubate for the desired time (e.g., 5-15 minutes for acute signaling events, considering the ~2-minute half-life).
-
-
Cell Lysis and Analysis:
-
After incubation, immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, collect the lysate, and proceed with downstream analysis (e.g., Western blotting for phosphoproteins).
-
Caption: A validated workflow for acute cell treatment with DEA/NO.
Conclusion
Diethylamine NONOate diethylammonium salt is a powerful and precise tool for nitric oxide research. Its utility is grounded in a well-understood mechanism of spontaneous, pH-dependent decomposition that follows predictable, first-order kinetics. This allows for the controlled and quantifiable delivery of NO, enabling the rigorous study of its primary biological target, the sGC/cGMP signaling pathway. By employing self-validating experimental protocols that account for the compound's chemical properties, researchers can confidently attribute observed effects to the action of nitric oxide, thereby advancing our understanding of its role in health and disease and paving the way for novel therapeutic strategies.
References
-
Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. (n.d.). IASP. Retrieved from [Link]
-
Zhou, Y., et al. (2022). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. PubMed Central. Retrieved from [Link]
-
Ignarro, L. J. (1995). Nitric Oxide and Cyclic GMP Signaling. Scilit. Retrieved from [Link]
-
Video: Nitric Oxide Signaling Pathway. (2023). JoVE. Retrieved from [Link]
-
Matsumoto, Y., et al. (2006). Critical role of nitric oxide-cGMP cascade in the formation of cAMP-dependent long-term memory. PubMed. Retrieved from [Link]
-
Holland, R. J., et al. (2020). Calcium Dialkylamine Diazeniumdiolates: Synthesis, Stability, and Nitric Oxide Generation. PubMed. Retrieved from [Link]
-
Wang, P. G., et al. (2019). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry. Retrieved from [Link]
-
Vite, C., et al. (2011). HNO and NO Release from a Primary Amine-Based Diazeniumdiolate As a Function of pH. Inorganic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. PubMed Central. Retrieved from [Link]
-
Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. National Institutes of Health. Retrieved from [Link]
-
Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology. Retrieved from [Link]
-
Holland, R. J., et al. (2020). Calcium Dialkylamine Diazeniumdiolates: Synthesis, Stability, and Nitric Oxide Generation. ACS Publications. Retrieved from [Link]
-
Batchelor, M. M., et al. (2003). Measurement and modeling of nitric oxide release rates for nitric oxide donors. PubMed. Retrieved from [Link]
-
Saavedra, J. E., et al. (2006). Synthesis of Diazeniumdiolates from the Reactions of Nitric Oxide with Enolates. ACS Publications. Retrieved from [Link]
-
Jones-Carson, J., et al. (2019). Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus. Bio-protocol. Retrieved from [Link]
-
Release of NO from DNICs and DEA/NO. (n.d.). ResearchGate. Retrieved from [Link]
-
Dillon, J. S., et al. (2003). THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS. PubMed Central. Retrieved from [Link]
-
Diethylamine NONOate diethylammonium salt Datasheet. (n.d.). DC Chemicals. Retrieved from [Link]
-
Zhang, Y., et al. (2012). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. National Institutes of Health. Retrieved from [Link]
-
Bohl, K. S., & West, J. L. (2003). Nitric oxide delivery system for cell culture studies. PubMed, National Institutes of Health. Retrieved from [Link]
-
Protocol for the Determination of Optimal Concentration of DEAE-Dextran. (2021). HANC. Retrieved from [Link]
-
How to treat cell culture (with the compound) for a long term? (2014). ResearchGate. Retrieved from [Link]
-
Dou, H., et al. (2021). Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies. PubMed Central. Retrieved from [Link]
-
Libby, P., et al. (2024). Molecular Mechanisms Underlying Atherosclerosis and Current Advances in Targeted Therapeutics. MDPI. Retrieved from [Link]
-
Yakar, S., et al. (2010). Elimination of Negative Feedback Control Mechanisms Along the Insulin Signaling Pathway Improves β-Cell Function Under Stress. Diabetes. Retrieved from [Link]
-
Chen, C., et al. (2021). Signaling pathways and intervention for therapy of type 2 diabetes mellitus. PubMed Central. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Nitric Oxide Signaling Pathway [jove.com]
- 7. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasp-pain.org [iasp-pain.org]
- 9. bio-protocol.org [bio-protocol.org]
Introduction: Harnessing the Power of a Transient Messenger
An In-Depth Technical Guide to Diethylamine NONOate Diethylammonium Salt (DEA/NO)
Nitric oxide (NO), a fleeting and highly reactive free radical, is a pivotal signaling molecule in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature, however, presents a significant challenge for researchers seeking to study its effects in a controlled manner. Nitric oxide donors, a class of compounds that release NO under specific conditions, are indispensable tools for overcoming this hurdle.
Among the most widely utilized NO donors are the diazeniumdiolates, or NONOates. These compounds are prized for their ability to spontaneously release NO in aqueous solutions with predictable, pH-dependent, first-order kinetics.[1] This guide focuses on a particularly valuable member of this class: Diethylamine NONOate diethylammonium salt (DEA/NO). With a relatively short half-life, DEA/NO provides a rapid and predictable burst of nitric oxide, making it an ideal tool for investigating the acute effects of NO in cellular and tissue systems.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide a deeper understanding of DEA/NO's mechanism, practical methodologies for its use, and the critical rationale behind experimental choices, ensuring both accuracy and reproducibility in your research.
Part 1: Core Chemical and Physical Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of sound experimental design. DEA/NO is a crystalline solid that is relatively stable when stored properly, but its utility lies in its controlled instability in solution.[2]
Table 1: Physicochemical Properties of DEA/NO
| Property | Value | Source(s) |
| CAS Number | 372965-00-9 | [3][4][5][6] |
| Molecular Formula | C₈H₂₂N₄O₂ (or C₄H₁₁N₃O₂ • C₄H₁₁N) | [4][7][8] |
| Formula Weight | 206.29 g/mol | [4][6][8] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | Typically ≥98% | [6][8] |
| Solubility | Soluble in PBS (pH 7.2) up to 10 mg/mL, Ethanol up to 25 mg/mL, and DMSO up to 2 mg/mL. | [5][8] |
| Storage | Store powder at -80°C for long-term stability (≥ 2 years). | [3][8] |
| Stability in DMSO | Stock solutions in DMSO are stable for up to 6 months at -80°C. | [3][4] |
Part 2: The Mechanism of Nitric Oxide Release
The defining feature of DEA/NO is its spontaneous and predictable decomposition in aqueous solution to release nitric oxide. This process does not require enzymatic activation, making it a clean and direct method for generating NO in vitro.
Decomposition Kinetics
The decomposition of DEA/NO follows first-order kinetics and is highly dependent on pH and temperature.[1][2] The reaction is initiated by protonation, leading to the release of two molecules of nitric oxide. However, due to competing reactions, the practical yield is approximately 1.5 moles of NO per mole of the parent DEA/NO compound.[2][8][9]
The rate of this decomposition is typically characterized by the compound's half-life (t½), which is the time required for half of the compound to decompose. This predictable rate is a key advantage, allowing researchers to calculate the flux of NO generated over the course of an experiment.
Caption: Decomposition pathway of DEA/NO in aqueous solution.
Table 2: Half-Life of DEA/NO under Physiological Conditions
| Temperature | pH | Half-Life (t½) | Source(s) |
| 37°C | 7.4 | ~2 minutes | [1][2][8] |
| 22-25°C | 7.4 | ~16 minutes | [1][2][8][10] |
Causality Insight: The pronounced temperature dependence of the half-life is critical. Experiments conducted at room temperature will experience a significantly slower, more prolonged NO release compared to those at physiological temperature (37°C). This must be accounted for when designing experiments and interpreting results.
The Canonical NO Signaling Pathway: sGC-cGMP
Once released, nitric oxide's primary and most well-understood mechanism of action is the activation of soluble guanylate cyclase (sGC).[1] NO diffuses across cell membranes and binds to the heme prosthetic group of sGC. This binding event induces a conformational change in the enzyme, dramatically increasing its catalytic activity. Activated sGC converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP), a crucial second messenger that mediates many of NO's downstream effects, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[1] While this is the canonical pathway, some studies have suggested that DEA/NO can also exert effects independent of cGMP elevation, potentially through direct S-nitrosylation of target proteins.[11][12]
Caption: The canonical NO/sGC/cGMP signaling pathway.
Part 3: Essential Experimental Protocols
Meticulous technique is paramount when working with a compound as reactive as DEA/NO. The following protocols are designed to ensure reproducibility and self-validation.
Protocol 1: Preparation and Handling of DEA/NO Stock Solutions
Trustworthiness Principle: The primary challenge in working with DEA/NO is preventing its premature decomposition. Since the release of NO is triggered by protons, preparing the stock solution in a cold, alkaline buffer is the standard and most reliable method to create a stable, usable stock.
Materials:
-
Diethylamine NONOate diethylammonium salt (DEA/NO) solid
-
Pre-chilled (4°C) 0.01 M Sodium Hydroxide (NaOH)
-
Sterile, airtight vials
-
Calibrated pipettes
Methodology:
-
Pre-calculation: Determine the mass of DEA/NO required to achieve the desired stock concentration (e.g., 100 mM). Perform all calculations before removing the compound from storage.
-
Aliquot Solid: Remove the DEA/NO vial from the -80°C freezer. Crucially, allow it to equilibrate to room temperature for 10-15 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid, which can initiate degradation.
-
Weighing: In a chemical fume hood, quickly and accurately weigh the desired amount of DEA/NO solid and place it into a sterile vial. Minimize exposure to air.
-
Dissolution: Add the calculated volume of pre-chilled 0.01 M NaOH to the solid. For example, to make a 100 mM stock, add 485 µL of 0.01 M NaOH to 10 mg of DEA/NO (MW=206.29).
-
Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. The solution should be prepared immediately before use.
-
Storage (Short-term): If not for immediate use, the stock solution should be kept on ice at all times. For longer-term storage, aliquot into single-use vials, flash-freeze, and store at -80°C, though freshly prepared solutions are always recommended.[3]
-
Working Solution: To initiate an experiment, dilute the alkaline stock solution into your neutral pH (e.g., 7.4) experimental buffer. This pH shift will trigger the spontaneous release of NO according to the kinetics described in Table 2.
Protocol 2: Quantification of Nitric Oxide Release via the Griess Assay
Expertise Insight: Direct measurement of NO is complex due to its short half-life. The Griess assay is a robust and widely used indirect method that quantifies nitrite (NO₂⁻), a stable and primary oxidation product of NO in aqueous, aerobic environments.[13][14][15][16] This provides a reliable proxy for the total amount of NO released.
Materials:
-
Griess Reagent Kit (typically contains Component A: N-(1-naphthyl)ethylenediamine and Component B: sulfanilic acid)[13][15]
-
Sodium Nitrite (NaNO₂) for standard curve
-
Experimental samples containing DEA/NO in buffer
-
96-well clear, flat-bottom microplate
-
Spectrophotometric plate reader
Methodology:
-
Prepare Nitrite Standards: a. Create a 1 M stock solution of sodium nitrite in deionized water. b. Prepare a working standard of 100 µM by serial dilution in the same experimental buffer used for your samples. c. In the 96-well plate, create a standard curve by performing serial dilutions of the 100 µM working standard (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM). The final volume in each well should be 50 µL.
-
Prepare Samples: a. Add 50 µL of your experimental samples (and controls) to separate wells in the plate. These are samples taken at various time points after adding DEA/NO to your experimental system.
-
Prepare Griess Reagent: a. Immediately before use, mix equal volumes of Component A and Component B to create the working Griess Reagent.[15] Prepare only what is needed for the assay.
-
Reaction Incubation: a. Add 50 µL of the freshly mixed Griess Reagent to every well containing standards and samples. b. Incubate the plate at room temperature for 15-30 minutes, protected from light. A magenta color will develop in the presence of nitrite.[15]
-
Measurement: a. Measure the absorbance of each well at ~540 nm using a microplate reader.[14]
-
Quantification: a. Subtract the absorbance of the 0 µM (blank) standard from all other readings. b. Plot the absorbance of the remaining standards versus their known concentrations to generate a standard curve. c. Use the linear regression equation from the standard curve to calculate the nitrite concentration in your experimental samples.
Caption: Experimental workflow for the Griess Assay.
Part 4: Applications, Safety, and References
Key Research Applications
The predictable, rapid-release profile of DEA/NO makes it a versatile tool across multiple research domains:
-
Cardiovascular Research: Used to study the acute effects of NO on vasodilation, cardiac contractility, and ischemia-reperfusion injury.[3][17][18]
-
Antimicrobial Studies: DEA/NO has demonstrated potent bactericidal effects against pathogens like Escherichia coli, highlighting the role of NO in the innate immune response and its potential as a topical antimicrobial agent.[3][19]
-
Neuroscience: Employed to investigate the role of NO as a neurotransmitter and its modulation of receptor functions, such as the GABA(A) receptor.[12]
-
Biofilm Dispersal: Studies have shown that DEA/NO can effectively dislodge biofilms formed by pathogenic bacteria, including Salmonella enterica, suggesting novel approaches for controlling industrial and clinical contamination.[20]
Safety and Handling Precautions
As a Senior Application Scientist, I must emphasize that safety is non-negotiable. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.
-
Hazards: DEA/NO is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Handling: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Bowdish Lab, McMaster University. (2015, January 29).
- MedChemExpress.
- ResearchGate.
- Sigma-Aldrich. Nitrite Assay Kit (Griess Reagent).
- MDPI. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions.
- Protocol Griess Test. (2019, December 8).
- DC Chemicals.
- Ramamurthi, A., & Lewis, R. S. (1997). Measurement and modeling of nitric oxide release rates for nitric oxide donors. Chemical research in toxicology, 10(4), 408-413.
- Cayman Chemical. (2024, July 30).
- Harding, P., & Macdonald, J. R. (1999). The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation. Journal of molecular and cellular cardiology, 31(4), 799-808.
- ChemicalBook.
- Thermo Fisher Scientific. (2024, December 20).
- Sigma-Aldrich.
- Wang, L., et al. (2020).
- Alfa Chemistry.
- ResearchGate.
- Sysel, A. M., et al. (2021). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. The Journal of antibiotics, 74(4), 260-265.
- Poulain, B., et al. (2001). Nitric oxide directly activates GABA(A) receptor function through a cGMP/protein kinase-independent pathway in frog pituitary melanotrophs. Journal of neuroendocrinology, 13(8), 695-705.
- Arora, D., et al. (2014). Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. Nitric Oxide, 42, 33-41.
- Du, Z. Y., et al. (1998). The nitric oxide donor, diethylamine NONOate, enhances preservation of the donor rat heart.
- Don-Wauchope, A. C., et al. (2016). The HNO donor Angeli's salt offers potential haemodynamic advantages over NO or dobutamine in ischaemia-reperfusion injury in the rat heart ex vivo. Vascular pharmacology, 81, 46-54.
- Seabra, A. B., & Pelegrino, M. T. (2019). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 24(23), 4296.
- Cayman Chemical.
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals [dcchemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ジエチルアミンNONOエート ジエチルアンモニウム塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide directly activates GABA(A) receptor function through a cGMP/protein kinase-independent pathway in frog pituitary melanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The HNO donor Angeli's salt offers potential haemodynamic advantages over NO or dobutamine in ischaemia-reperfusion injury in the rat heart ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethylamine NONOate Diethylammonium Salt (DEA/NO) as a Nitric Oxide Donor
This guide provides a comprehensive technical overview of Diethylamine NONOate diethylammonium salt (DEA/NO), a widely utilized nitric oxide (NO) donor in biomedical research. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's properties and applications.
Introduction: The Role of Nitric Oxide Donors in Research
Nitric oxide (NO) is a pleiotropic signaling molecule crucial to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. Its transient and reactive nature makes direct administration challenging. Consequently, NO donors—compounds that release NO under specific conditions—are indispensable tools for investigating NO biology. Among these, diazeniumdiolates, or NONOates, are valued for their predictable, first-order kinetics of NO release in aqueous solutions.
DEA/NO is a popular member of the NONOate family, distinguished by its rapid release of NO, making it an ideal choice for experiments requiring a short, potent burst of NO. This guide will delve into its chemical properties, release kinetics, core methodologies for its use, and the primary signaling pathway it activates.
Core Properties and Release Kinetics of DEA/NO
Understanding the fundamental characteristics of DEA/NO is critical for designing robust and reproducible experiments. The compound's utility is defined by its structure, solubility, and predictable decomposition to release NO.
Chemical Structure and Spontaneous Decomposition
DEA/NO is the diethylammonium salt of a diazeniumdiolate. In aqueous solution, it undergoes spontaneous, proton-dependent decomposition to yield two molecules of NO and the parent amine, diethylamine.[1] This decomposition follows first-order kinetics, meaning the rate of NO release is directly proportional to the concentration of the DEA/NO remaining.[2][3]
The key feature of this reaction is its predictability. The rate is primarily influenced by pH and temperature, allowing for controlled NO delivery.[2]
Quantitative Data Summary
The following table summarizes the essential quantitative properties of DEA/NO, which are critical for experimental design.
| Property | Value | Conditions | Source(s) |
| Formal Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | - | [4][5] |
| Molecular Formula | C4H11N3O2 • C4H11N | - | [4][5] |
| Formula Weight | 206.3 g/mol | - | [4][5] |
| Half-life (t½) | ~2 minutes | pH 7.4, 37°C | [2][4] |
| ~16 minutes | pH 7.4, 22-25°C | [2][4] | |
| NO Molar Yield | 1.5 moles NO per mole of DEA/NO | pH 7.4 | [2][3][4] |
| UV Absorbance (λmax) | 250 nm | Aqueous solution | [4][6] |
| Purity | ≥98% | - | [4][5] |
| Solubility | PBS (pH 7.2): ~10 mg/mL | - | [4][5] |
| Ethanol: ~25 mg/mL | - | [4][5] | |
| DMSO: ~2 mg/mL | - | [4][5] | |
| DMF: ~2 mg/mL | - | [4][5] |
Core Methodologies and Experimental Protocols
The successful application of DEA/NO hinges on correct preparation, handling, and application. This section provides field-proven, step-by-step protocols.
Protocol 1: Preparation and Handling of DEA/NO Stock Solutions
Causality: DEA/NO is sensitive to moisture and protons, which trigger its decomposition.[6] Therefore, stock solutions are prepared in a basic, non-aqueous, or freshly prepared basic aqueous solution to ensure stability. The use of a high-purity base like 0.01 M NaOH minimizes proton availability, prolonging the compound's integrity during storage.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a sterile-filtered solution of 0.01 M Sodium Hydroxide (NaOH) using high-purity water.
-
Weighing: Allow the DEA/NO crystalline solid, stored at -80°C, to equilibrate to room temperature in a desiccator to prevent condensation.[6] Aseptically weigh the desired amount of DEA/NO.
-
Dissolution: Under sterile conditions, dissolve the DEA/NO in the pre-chilled 0.01 M NaOH to create a concentrated stock solution (e.g., 100 mM).[7] For a 10 mg vial, this would require approximately 485 µL of 0.01 M NaOH. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Immediately dispense the stock solution into small, single-use aliquots in pre-chilled microcentrifuge tubes.[7] Store these aliquots at -80°C. DEA/NO in basic solution is stable for up to two weeks at -80°C; however, for maximal activity, fresh preparation is always recommended.[7] Do not subject aliquots to repeated freeze-thaw cycles.[7]
-
Concentration Verification (Optional but Recommended): The concentration of the stock solution can be verified spectrophotometrically by measuring its absorbance at its λmax of 250 nm.[6]
Protocol 2: Application of DEA/NO in Cell Culture
Causality: The rapid half-life of DEA/NO at physiological temperature and pH (37°C, pH 7.4) necessitates its addition to culture media immediately before treating cells.[4] The goal is to expose the cells to a predictable, transient burst of NO. The final concentration must be carefully chosen, as high concentrations can induce cytotoxicity not related to NO signaling.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at a density that will prevent confluence during the desired treatment period.
-
Preparation of Working Solution: Just prior to the experiment, thaw a single-use aliquot of the DEA/NO stock solution on ice.
-
Dilution: Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to the desired final concentration. For example, to achieve a 100 µM final concentration in 1 mL of media, add 1 µL of a 100 mM stock solution. Mix gently by inversion or pipetting.
-
Cell Treatment: Immediately replace the existing medium in the cell culture plates with the freshly prepared DEA/NO-containing medium.[8]
-
Incubation: Incubate the cells for the desired period. Given DEA/NO's short half-life of ~2 minutes at 37°C, most of the NO will be released within the first 10-15 minutes.[4]
-
Controls: Always include a vehicle control (medium with an equivalent volume of 0.01 M NaOH) and, if possible, a "spent" DEA/NO control (DEA/NO solution that has been incubated at 37°C for >1 hour to ensure all NO has been released) to control for effects of the parent compound or its byproducts.
Protocol 3: Quantification of Nitric Oxide Release
Causality: Directly measuring NO release confirms the activity of the donor and validates the experimental conditions. The Griess assay is a common, indirect method that measures nitrite (NO₂⁻), a stable end-product of NO oxidation in aqueous solution.[9] This provides a reliable estimate of the total NO produced.
Step-by-Step Methodology:
-
Sample Preparation: Add a known concentration of DEA/NO to the relevant buffer or cell culture medium (e.g., PBS or DMEM) at 37°C. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), collect aliquots of the solution.
-
Griess Reagent Preparation: Prepare or use a commercial Griess reagent kit, which typically consists of two solutions: (A) sulfanilamide in an acidic solution and (B) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Standard Curve: Prepare a standard curve using a sodium nitrite (NaNO₂) solution of known concentration (e.g., 0-100 µM) in the same buffer/medium as the samples.
-
Reaction: In a 96-well plate, add your collected samples and standards. Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Griess Reagent B and incubate for another 5-10 minutes. A pink/magenta color will develop.
-
Measurement: Measure the absorbance of each well at 540-570 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve. This will reflect the cumulative NO released over time.
Mechanism of Action: The NO/sGC/cGMP Signaling Pathway
The primary and most well-characterized signaling pathway activated by NO is the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway.[10][11]
-
NO Diffusion: Once released from DEA/NO, NO, being a small, lipophilic gas, readily diffuses across cell membranes into target cells.[12]
-
sGC Activation: Inside the cell, NO binds to the heme iron moiety of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.[11][12]
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[11][13]
-
Downstream Effectors: cGMP then allosterically activates downstream effector proteins, most notably Protein Kinase G (PKG).[14] PKG phosphorylates a multitude of target proteins, leading to a cascade of cellular responses, such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal activity.[10][14]
-
Signal Termination: The signal is terminated by the degradation of cGMP to GMP by phosphodiesterases (PDEs).[11]
Visualization of Key Processes
DEA/NO Decomposition Workflow
Caption: Workflow for the preparation and spontaneous decomposition of DEA/NO.
NO/sGC/cGMP Signaling Pathway
Caption: The canonical NO-sGC-cGMP signaling pathway activated by DEA/NO.
Safety and Handling
DEA/NO should be handled with care. It is an irritant to the skin and eyes.[15] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or chemical fume hood. Consult the manufacturer's Safety Data Sheet (SDS) for complete safety information before use.[15]
Conclusion
Diethylamine NONOate diethylammonium salt is a powerful and reliable tool for studying the biological effects of nitric oxide. Its primary advantages are its rapid, predictable, first-order release kinetics and high molar yield of NO. By understanding its core properties and adhering to validated protocols for its preparation, application, and measurement, researchers can effectively harness DEA/NO to elucidate the complex roles of NO signaling in health and disease.
References
-
Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview. PubMed. [Link]
-
Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure. MDPI. [Link]
-
The NO-sGC-cGMP pathway. NO is produced by the classic pathway in... ResearchGate. [Link]
-
The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function. Unknown Source. [Link]
-
Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS Computational Biology. [Link]
-
Experimental and theoretical quantification of NO. release following... ResearchGate. [Link]
-
Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells. British Journal of Pharmacology. [Link]
-
Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. NIH. [Link]
-
Product Information - DEA NONOate. ResearchGate. [Link]
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Chemistry. [Link]
-
The structure, half-life and characteristics of representative of NONOates. ResearchGate. [Link]
-
Release of NO from DNICs and DEA/NO. At time point 0, release of NO... ResearchGate. [Link]
-
Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus. Bio-protocol. [Link]
-
Diethylamine - Safety Data Sheet. Unknown Source. [Link]
-
Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers. [Link]
-
Measurement and modeling of nitric oxide release rates for nitric oxide donors. PubMed. [Link]
-
Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. NIH. [Link]
-
A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. [Link]
Sources
- 1. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Introduction: The Utility of a Fast-Releasing Nitric Oxide Donor
An In-Depth Technical Guide to Diethylamine NONOate Diethylammonium Salt (DEA/NO)
Diethylamine NONOate diethylammonium salt (DEA/NO), CAS number 372965-00-9, is a member of the diazeniumdiolate (NONOate) class of compounds, which are invaluable tools in biomedical research for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] NO is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[2][3][4] The utility of DEA/NO stems from its well-defined and rapid release kinetics, making it an ideal choice for experiments requiring a short, controlled burst of NO.[1][5]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides not only the fundamental properties of DEA/NO but also the practical, field-proven methodologies and the scientific rationale essential for its effective and reproducible use in experimental settings.
Physicochemical & Kinetic Properties
A clear understanding of the fundamental properties of DEA/NO is the bedrock of sound experimental design. The compound is a crystalline solid that is sensitive to moisture and air, necessitating careful storage and handling.[6] Its behavior in solution, particularly its decomposition to release NO, is highly dependent on pH and temperature.[1][2]
Table 1: Core Characteristics of DEA/NO
| Property | Value | Source(s) |
| CAS Number | 372965-00-9 | [1][6][7] |
| Formal Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | [6][7] |
| Synonyms | DEA/NO, Diethylamine NONOate | [6][7] |
| Molecular Formula | C₄H₁₀N₃O₂ • C₄H₁₂N | [6] |
| Molecular Weight | 206.3 g/mol | [7] |
| Purity | Typically ≥98% | [6][7] |
| Appearance | White to off-white crystalline solid | [1][6] |
| Storage | Store as a solid at -80°C under an inert gas (e.g., nitrogen or argon). Stable for ≥1 year under these conditions. | [6][7][8] |
| Solubility (approx.) | • PBS (pH 7.2): ~10 mg/mL• Ethanol: ~25 mg/mL• DMSO: ~2 mg/mL | [6][7] |
| Half-life (t½) at pH 7.4 | • 2 minutes at 37°C• 16 minutes at 22-25°C | [1][2][9] |
| NO Release Stoichiometry | ~1.5 moles of NO released per mole of parent compound | [1][5] |
| UV Absorbance (λmax) | 250 nm (ε = 6,500 M⁻¹cm⁻¹) in aqueous solution | [6] |
Mechanism of Nitric Oxide Release
The defining feature of NONOates is their spontaneous, proton-driven decomposition to release NO. This process follows first-order kinetics, meaning the rate of NO release is directly proportional to the concentration of the remaining DEA/NO.[1][2] The relatively short half-life of DEA/NO at physiological temperature (37°C) and pH (7.4) results in a rapid, bolus-like delivery of NO to the experimental system, which is largely complete within 10-15 minutes (approximately 5 half-lives).[9][10] This contrasts with other NONOates like DETA/NO, which have much longer half-lives and provide a slower, more sustained NO release.[2]
Rationale for Use: The choice of DEA/NO is appropriate for studying cellular responses to acute NO exposure, such as rapid signaling events in vasodilation or neuronal activation. It is less suitable for experiments requiring prolonged, low-level NO exposure, where a longer half-life donor would be more appropriate.
Core Experimental Protocols & Methodologies
The successful use of DEA/NO hinges on proper preparation and validation. The following protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.
Protocol 1: Preparation of a Validated DEA/NO Stock Solution
The goal is to prepare a concentrated stock solution that minimizes premature NO release and can be accurately quantified. DEA/NO can be dissolved directly in a cold, slightly basic buffer or in an organic solvent.[6][7]
Method A: Aqueous Stock (Recommended for most cell culture)
-
Preparation of Buffer: Prepare a 10 mM NaOH solution in high-purity water. Pre-chill on ice to 4°C.
-
Rationale: DEA/NO is more stable at a basic pH and low temperature, which significantly slows the decomposition and release of NO during preparation.[2]
-
-
Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of DEA/NO solid. Due to its sensitivity, this should be done quickly, and if possible, under an inert atmosphere.[6]
-
Dissolution: Immediately dissolve the weighed solid in the pre-chilled 10 mM NaOH to the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved. Keep the stock solution on ice at all times.
-
Rationale: Prompt dissolution in a cold, basic solution is critical to prevent degradation.
-
-
Quantification (Optional but Recommended): To confirm the concentration of the stock solution, perform a spectrophotometric measurement.
-
Dilute an aliquot of the stock solution in 10 mM NaOH to a final concentration within the linear range of the spectrophotometer (e.g., 50-100 µM).
-
Measure the absorbance at 250 nm.[6]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (6,500 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).[6]
-
-
Use: Use the aqueous stock solution immediately. It is not recommended to store aqueous solutions for more than one day, even when frozen.[7]
Method B: Organic Solvent Stock
-
Solvent Preparation: Use anhydrous, research-grade DMSO or ethanol. Purging the solvent with an inert gas like argon or nitrogen is recommended to remove dissolved oxygen.[7]
-
Dissolution: Dissolve the weighed DEA/NO in the organic solvent to the desired concentration.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C.[8][11]
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and degrade the compound.
-
Protocol 2: Quantification of NO Release via the Griess Assay
The Griess assay is an indirect method that quantifies nitrite (NO₂⁻), a stable and measurable end-product of NO oxidation in aqueous solutions.[12][13] This protocol confirms that your DEA/NO is active and releases the expected amount of NO.
Caption: Workflow for quantifying NO release using the Griess Assay.
Methodology:
-
Standard Curve Preparation: Prepare a series of sodium nitrite (NaNO₂) standards in the same buffer as your experiment (e.g., PBS or cell culture medium without phenol red) with concentrations ranging from 0 to 100 µM.
-
Rationale: A standard curve is essential for converting absorbance values to concentrations. Using the same medium as the sample corrects for potential matrix effects. Phenol red interferes with the colorimetric reading and must be avoided.[14]
-
-
Sample Preparation: Dilute your DEA/NO stock solution to a final concentration (e.g., 10 µM) in the chosen buffer.
-
Decomposition: Incubate the DEA/NO solution and a buffer-only control at 37°C for at least 30 minutes.
-
Rationale: This duration ensures that the DEA/NO has fully decomposed and the released NO has been converted to nitrite, providing a terminal measurement.
-
-
Griess Reaction:
-
Measurement: Read the absorbance at 540 nm using a microplate reader.[13]
-
Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. Nitrite Concentration) and use the resulting linear equation to calculate the nitrite concentration in your DEA/NO sample. The final concentration should be approximately 1.5 times the initial DEA/NO concentration.[5]
Biological Applications & Signaling Pathways
DEA/NO is widely used to investigate the biological roles of NO. A primary mechanism of NO action is the activation of soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[3][15] cGMP then acts as a second messenger, activating downstream targets like protein kinase G (PKG) to mediate physiological responses.[16]
Caption: The canonical NO/sGC/cGMP signaling pathway activated by DEA/NO.
Application in Cell Culture
When treating cells with DEA/NO, the rapid release kinetics must be considered.
-
Dosing: Add the DEA/NO stock solution directly to the cell culture medium to the desired final concentration. Typical working concentrations can range from the low micromolar (1-10 µM) to the high micromolar (100-500 µM) range, depending on the cell type and the endpoint being measured.[17][18]
-
Experimental Timing: Cellular responses should be measured at time points relevant to the acute burst of NO. For signaling events, this may be within minutes of addition. For endpoints like apoptosis or changes in protein expression, longer incubation times (e.g., 6-24 hours) may be necessary, but it's crucial to remember that the initial NO signal was transient.
-
Controls: Always include a vehicle control. If using an organic stock, the control should contain the same final concentration of the solvent. For an aqueous stock, the control should be the 10 mM NaOH vehicle. An additional important control is a "spent" DEA/NO solution—one that has been pre-incubated in buffer for >30 minutes to release all its NO before being added to cells. This helps distinguish between the effects of NO and the effects of the parent compound's byproducts.
References
- Targeting the nitric oxide/cGMP signaling pathway to tre
- Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain.
- Nitric Oxide and Cyclic GMP Signaling. Scilit.
- DEA NONOate Product Information.
- Diethylamine NONOate diethylammonium salt (DEA NONO
- Nitric Oxide Signaling Pathway. JoVE (Journal of Visualized Experiments).
- Critical role of nitric oxide-cGMP cascade in the formation of cAMP-dependent long-term memory. PubMed.
- Diethylamine NONOate diethylammonium salt D
- DEA NONOate Product Inform
- Sysel, A. M., et al. (2021). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. Journal of Antibiotics, 74(4), 260-265.
- Progress and Promise of Nitric Oxide‐Releasing Pl
- A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PubMed Central.
- DEA NONOate Chemical Properties, Usage, Production. ChemicalBook.
- Diethylamine NONO
- DETA NONOate (Diethylamine NONO
- Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
- Nitric Oxide Assay (NO).
- Nitric Oxide Assay discussion.
- Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiol
- Nitric oxide detection methods in vitro and in vivo. PubMed Central.
- Dose-response and PO2 interactions of the NO donor DEA NONOate on myosin.
- Measurement and modeling of nitric oxide release r
- The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elev
- Elimination Half-Life of Drugs.
Sources
- 1. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals [dcchemicals.com]
- 12. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: Nitric Oxide Signaling Pathway [jove.com]
- 16. iasp-pain.org [iasp-pain.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Half-Life of Diethylamine NONOate Diethylammonium Salt in Solution
<
Introduction: The Role of Diethylamine NONOate as a Nitric Oxide Donor
Diethylamine NONOate diethylammonium salt (DEA/NO) is a valuable tool in biomedical research, belonging to the class of diazeniumdiolates, also known as NONOates. These compounds are prized for their ability to spontaneously release nitric oxide (NO) in a controlled and predictable manner under physiological conditions.[1][2] Nitric oxide is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[3] However, the transient and volatile nature of NO, with a half-life of only a few seconds in biological systems, makes its direct application challenging.[4][5][6] DEA/NO serves as a convenient NO donor, liberating a known quantity of NO with first-order kinetics, allowing researchers to study the effects of NO in a quantifiable and reproducible way.[1][2] This guide provides an in-depth exploration of the chemical properties of DEA/NO, the factors governing its half-life in solution, and detailed protocols for its experimental determination.
Chemical Properties and Decomposition Mechanism
DEA/NO is a crystalline solid with the chemical formula C4H11N3O2 • C4H11N and a molecular weight of 206.3 g/mol .[1][7] It is soluble in various organic solvents like ethanol, DMSO, and DMF, as well as in aqueous buffers such as PBS (pH 7.2) at concentrations up to approximately 10 mg/ml.[7][8] For long-term storage, the solid compound should be kept at -80°C under an inert atmosphere, as it is sensitive to moisture.[7][8]
The utility of DEA/NO as an NO donor stems from its spontaneous, pH-dependent decomposition in aqueous solutions.[1][9] The core of the molecule is the NONOate group [R¹R²N-N(O)=NO⁻], which, upon protonation, undergoes a first-order decomposition to release two molecules of nitric oxide, leaving behind the parent amine. One mole of DEA/NO has been shown to liberate approximately 1.5 moles of NO.[1][9] The intact DEA/NO molecule has a characteristic UV absorbance maximum at 250 nm, a property that is exploited for its quantification and for monitoring its decomposition.[1][7][8]
Caption: Workflow for determining DEA/NO half-life.
Alternative Method: The Griess Assay
While not a primary method for determining half-life, the Griess assay can be used to measure the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO, over time. [3][4][10] Principle: The Griess reaction is a two-step diazotization reaction that results in a colored azo compound, which can be quantified spectrophotometrically at ~540 nm. [3][10]By taking aliquots from the reaction mixture at different time points and measuring the nitrite concentration, a product accumulation curve can be generated.
Limitations: This is an indirect, endpoint measurement. The rate of NO oxidation to nitrite can be influenced by various factors in the medium, making it less precise for kinetic studies compared to the direct methods described above. [10]It is better suited for quantifying total NO production over a period rather than determining the precise half-life of the donor compound. [4]
Conclusion
Diethylamine NONOate diethylammonium salt is an invaluable nitric oxide donor for research applications due to its predictable, first-order decomposition kinetics. The half-life of DEA/NO is critically dependent on the pH and temperature of the solution, allowing for tunable NO release. Accurate determination of this half-life under specific experimental conditions is essential for reproducible and reliable results. This can be achieved robustly by monitoring the decay of the parent compound spectrophotometrically or by directly measuring the release of NO with an electrochemical sensor. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and effectively utilize DEA/NO to investigate the multifaceted roles of nitric oxide in biology and medicine.
References
-
Maragos, C.M., Morley, D., Wink, D.A., et al. (1991). Complexes of ∙NO with nucleophiles as agents for the controlled biological release of nitric oxide. Vasorelaxant effects. J. Med. Chem. 34(11), 3242-3247. [Link]
-
ResearchGate. (2012). DEA NONOate Product Information Sheet (Cayman Chemical). [Link]
-
Li, Y., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 832. [Link]
-
Shibuki, K. (1996). Direct measurement of nitric oxide release from vascular endothelial cells. Journal of Applied Physiology, 81(2), 774-782. [Link]
-
Chongqing Chemdad Co., Ltd. DEA NONOate Product Information. [Link]
-
ResearchGate. (2016). Release of NO from DNICs and DEA/NO. [Link]
-
ResearchGate. (2014). NO release from 1 μM DEA/NO measured with a Clark-type electrode. [Link]
-
Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 3(6), 276-284. [Link]
-
Ferreira, L. F., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(23), 5664. [Link]
-
Roy, B., et al. (2020). Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments. Molecular Vision, 26, 377-388. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
-
U.S. Environmental Protection Agency. Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DEA NONOate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. mdpi.com [mdpi.com]
DEA/NO diethylammonium salt chemical structure
An In-depth Technical Guide to DEA/NO (Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate)
Abstract
Nitric oxide (NO), a transient and highly reactive free radical, is a critical signaling molecule in a vast array of physiological and pathological processes. Its study, however, is complicated by its short half-life. NONOates, a class of compounds that spontaneously release NO under physiological conditions, have become indispensable tools for researchers. This guide provides a comprehensive technical overview of Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate (DEA/NO), a widely utilized NONOate. We will delve into its chemical structure, mechanism of NO release, practical applications, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Role and Utility of DEA/NO in Nitric Oxide Research
The discovery of nitric oxide as a biological messenger revolutionized our understanding of cellular signaling. To investigate its multifaceted roles, researchers require reliable methods to generate controlled and predictable amounts of NO in experimental settings. DEA/NO, a member of the diazeniumdiolate (NONOate) family, serves this purpose effectively. It is a salt composed of a diethylammonium cation and a diazeniumdiolate anion, the latter of which is the active NO-releasing moiety.
The primary advantage of DEA/NO lies in its predictable, pH-dependent decomposition to release two molecules of NO per molecule of the parent compound. This property allows for precise and sustained NO delivery in aqueous solutions, making it an invaluable tool for studying NO-mediated signaling pathways, cytotoxicity, and vasodilation, among other processes.
Chemical Structure and Physicochemical Properties
A thorough understanding of DEA/NO's chemical nature is paramount for its effective use in research.
Chemical Formula: C8H22N4O2 Molecular Weight: 206.28 g/mol Appearance: White to off-white crystalline solid
The core of DEA/NO's activity resides in the [N(O)NO]− functional group of the diazeniumdiolate anion. This group is stabilized by the diethylammonium counterion.
Table 1: Physicochemical Properties of DEA/NO
| Property | Value | Source |
| Molecular Formula | C8H22N4O2 | |
| Molecular Weight | 206.28 | |
| Half-life (t½) at 37°C, pH 7.4 | ~2 minutes | |
| NO Release Stoichiometry | 2 moles of NO / mole of DEA/NO | |
| Solubility | Soluble in 0.01 N NaOH, DMSO, and water | |
| Storage Temperature | -20°C |
Mechanism of Nitric Oxide Release
The utility of DEA/NO as an NO donor is predicated on its spontaneous and pH-dependent decomposition in aqueous solutions. The process is initiated by protonation of the diazeniumdiolate anion.
The release of NO from DEA/NO follows first-order kinetics. The rate of decomposition is inversely proportional to the pH of the solution; as the pH decreases (i.e., proton concentration increases), the rate of NO release increases. At a physiological pH of 7.4 and a temperature of 37°C, DEA/NO exhibits a half-life of approximately 2 minutes. This rapid release profile makes it suitable for experiments requiring a bolus delivery of NO.
Caption: Mechanism of pH-dependent NO release from DEA/NO.
Applications in Scientific Research
The predictable NO-releasing properties of DEA/NO have led to its widespread use in various research areas:
-
Cardiovascular Research: To study the effects of NO on vasodilation, platelet aggregation, and cardiac muscle contractility.
-
Neuroscience: To investigate the role of NO as a neurotransmitter and its involvement in synaptic plasticity and neurotoxicity.
-
Immunology: To explore the cytotoxic and cytostatic effects of NO on pathogens and tumor cells, as well as its role in immune regulation.
-
Drug Development: As a tool to screen for compounds that modulate NO signaling pathways or to develop NO-donating drugs.
Experimental Protocol: In Vitro Cell Culture Treatment with DEA/NO
This protocol provides a step-by-step guide for treating adherent mammalian cells with DEA/NO to study the acute effects of nitric oxide.
Materials
-
DEA/NO solid
-
0.01 N Sodium Hydroxide (NaOH), ice-cold
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Adherent mammalian cells cultured in a multi-well plate
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Preparation of DEA/NO Stock Solution
The stability of DEA/NO is highly pH-dependent. It is stable in alkaline solutions but decomposes rapidly at neutral or acidic pH. Therefore, stock solutions must be prepared fresh in a cold, alkaline buffer immediately before use.
-
Pre-chill: Place the 0.01 N NaOH solution on ice.
-
Weighing: In a sterile microcentrifuge tube, weigh out the required amount of DEA/NO. Perform this step quickly to minimize exposure to ambient moisture and temperature.
-
Dissolution: Add the ice-cold 0.01 N NaOH to the DEA/NO solid to achieve a desired stock concentration (e.g., 100 mM). Vortex briefly until fully dissolved. The resulting solution should be clear.
-
Immediate Use: Use the stock solution immediately, as it will begin to decompose, albeit slowly, even in the alkaline solution.
Treatment of Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Medium Change: Just before treatment, aspirate the old medium from the cells and wash once with pre-warmed PBS (pH 7.4).
-
Treatment Medium: Add fresh, pre-warmed cell culture medium to each well.
-
Dosing: Add the appropriate volume of the DEA/NO stock solution directly to the medium in each well to achieve the final desired concentration. For example, to achieve a final concentration of 100 µM in 1 mL of medium, add 1 µL of a 100 mM stock solution. Gently swirl the plate to ensure even distribution.
-
Incubation: Return the plate to the incubator (37°C, 5% CO2) for the desired treatment duration. Given the short half-life of DEA/NO, treatment times are typically short (e.g., 30 minutes to a few hours) to study acute effects.
-
Downstream Analysis: Following incubation, the medium can be removed, and the cells can be washed and processed for downstream assays (e.g., Western blotting, RT-qPCR, cell viability assays).
Caption: Experimental workflow for in vitro cell treatment with DEA/NO.
Data Interpretation and Critical Considerations
-
Vehicle Control: It is crucial to include a vehicle control group, where cells are treated with the same volume of the 0.01 N NaOH solution used to dissolve the DEA/NO. This accounts for any effects of the alkaline solution on the cells.
-
Spent NONOate Control: To confirm that the observed effects are due to NO and not the decomposition byproducts (diethylamine), a "spent" DEA/NO control can be included. This is prepared by allowing the DEA/NO solution to fully decompose in culture medium for at least 10 half-lives before adding it to the cells.
-
Concentration and Duration: The choice of DEA/NO concentration and treatment duration is critical and should be determined empirically for each cell type and experimental endpoint. High concentrations of NO can be cytotoxic.
-
NO Scavengers: To further validate that the observed effects are NO-dependent, experiments can be repeated in the presence of an NO scavenger, such as carboxy-PTIO.
Conclusion
DEA/NO is a powerful and versatile tool for nitric oxide research. Its well-defined chemical properties, particularly its predictable, pH-dependent release of NO, allow for controlled and reproducible experiments. By understanding its mechanism of action and adhering to proper handling and experimental design, researchers can effectively harness DEA/NO to elucidate the complex roles of nitric oxide in biology and medicine.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9845028, Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate. Retrieved from [Link]
-
Keefer, L. K. (2003). Progress toward the clinical application of the nitric oxide-releasing diazeniumdiolates. Annual Review of Pharmacology and Toxicology, 43, 585-607. Retrieved from [Link]
-
Keefer, L. K., Nims, R. W., Davies, K. M., & Wink, D. A. (1996). "NONOates" (1-substituted diazen-1-ium-1,2-diolates) as nitric oxide donors: recent studies. Methods in Enzymology, 268, 281-293. Retrieved from [Link]
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Diethylamine NONOate Diethylammonium Salt
Introduction: Unveiling the Potential of a Potent Nitric Oxide Donor
Diethylamine NONOate diethylammonium salt (DEA/NO) has emerged as a critical tool in biomedical research, valued for its ability to release nitric oxide (NO) in a predictable and controlled manner. As a member of the diazeniumdiolate (NONOate) class of compounds, DEA/NO provides researchers with a convenient and reliable source of NO, a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes.[1] Unlike other NO donors that may require enzymatic activation, DEA/NO decomposes spontaneously under physiological conditions, making it an ideal candidate for in vitro and ex vivo studies investigating the multifaceted roles of nitric oxide, from vasodilation and neurotransmission to immune responses and antimicrobial activity.[1][2]
This guide offers a comprehensive technical overview of DEA/NO, moving beyond basic data to explain the causality behind its chemical behavior and experimental application. It is designed to empower researchers to harness the full potential of this compound with scientific integrity and methodological rigor.
Part 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of DEA/NO is the bedrock of its effective and safe use in any experimental setting. These characteristics dictate its stability, solubility, and the kinetics of NO release, which are critical parameters for experimental design.
Molecular Identity and Structure
The compound is an ionic salt, consisting of the Diethylamine NONOate anion and a diethylammonium cation. This structure is crucial for its stability as a solid and its subsequent decomposition in aqueous solutions.
-
Systematic Name: Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate[2]
-
Common Synonyms: DEA NONOate, DEA/NO, Diethylamine (nitric oxide) Adduct[2][3]
The linear formula, (CH₃CH₂)₂N-N(N=O)O⁻ (CH₃CH₂)₂NH₂⁺ , clearly illustrates the two components of the salt.
Quantitative Data Summary
For ease of reference in experimental calculations, the key quantitative data for Diethylamine NONOate diethylammonium salt are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 206.29 g/mol (often rounded to 206.3) | [2][4] |
| Molecular Formula | C₈H₂₂N₄O₂ (or C₄H₁₁N₃O₂ • C₄H₁₁N) | [4][5][6] |
| Appearance | Crystalline Solid | [2][7] |
| Purity (Typical) | ≥98% | [2] |
| UV Absorbance (λmax) | 250 nm in aqueous solution | [2][7] |
| Molar Extinction Coeff. (ε) | 6,500 M⁻¹cm⁻¹ at 250 nm | [7] |
Part 2: The Mechanism of Nitric Oxide Release - A Self-Validating System
The utility of DEA/NO is fundamentally linked to its predictable decomposition to release nitric oxide. This process is a first-order reaction, primarily dependent on pH and temperature, which allows for a high degree of experimental control.[2][8]
The Decomposition Pathway
Upon dissolution in an aqueous medium, DEA/NO undergoes spontaneous, proton-catalyzed decomposition. The NONOate functional group, [N(O)NO]⁻, is protonated, leading to the release of two molecules of nitric oxide and the parent amine, diethylamine. However, research indicates that DEA/NO liberates approximately 1.5 moles of NO per mole of the parent compound.[2][8]
The decomposition is a self-validating system: its rate is consistent and reproducible under defined conditions, ensuring that the flux of NO delivered to a biological system can be reliably calculated.
Caption: Decomposition pathway of DEA/NO in aqueous solution.
Kinetics of NO Release
The rate of NO release is quantified by the compound's half-life (t½), which varies significantly with environmental conditions. This pH and temperature dependence is a critical experimental consideration. For instance, performing an experiment at 37°C versus room temperature will result in a seven-fold difference in the rate of NO generation.
| Condition | Half-Life (t½) | Source(s) |
| 37°C, pH 7.4 | ~2 minutes | [2][8] |
| 22-25°C, pH 7.4 | ~16 minutes | [2][8] |
This rapid release profile makes DEA/NO particularly suitable for applications requiring a bolus delivery of NO to mimic transient physiological signaling events.[1]
Part 3: Field-Proven Applications & Experimental Protocols
As a Senior Application Scientist, my experience has shown that successful experimentation with DEA/NO hinges on meticulous preparation and an appreciation for its specific chemical liabilities. The following protocols are grounded in best practices to ensure reproducibility and data integrity.
Core Application Areas
The predictable NO-releasing properties of DEA/NO have led to its adoption across several research fields:
-
Cardiovascular Research: Investigating the role of NO in vasodilation, ischemia/reperfusion injury, and platelet aggregation.[1][2][9] DEA/NO has been shown to relax isolated small mesenteric arteries and enhance the preservation of donor hearts.[9][10]
-
Antimicrobial & Biofilm Research: Exploring the bactericidal and biofilm-dispersing effects of high local concentrations of NO.[11] Studies have demonstrated its efficacy in inhibiting the growth of E. coli and dispersing Pseudomonas aeruginosa biofilms.[12][13]
-
Neuroscience: Studying NO's function as a neurotransmitter and its involvement in neural signaling pathways.[14]
-
Cancer Biology: Examining the dual roles of NO in promoting or inhibiting tumor growth and apoptosis.
Protocol: Preparation of Stock and Working Solutions
Trustworthiness in experimental results begins with the proper handling and preparation of reagents. DEA/NO is sensitive to moisture and air; exposure can lead to premature decomposition and inaccurate dosing.[7]
Materials:
-
Diethylamine NONOate diethylammonium salt (crystalline solid)
-
Anhydrous-grade Dimethyl sulfoxide (DMSO) or 95-100% Ethanol
-
Inert gas (Argon or Nitrogen)
-
Gas-tight syringe
-
Sterile, sealed vials
-
Experimental buffer (e.g., Phosphate-Buffered Saline, PBS), pre-warmed to the desired experimental temperature.
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of DEA/NO to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold crystals.
-
Inert Atmosphere: If available, perform all manipulations of the solid compound within a glove box under an inert atmosphere. If not, work quickly and efficiently.
-
Solvent Purging: Purge the anhydrous solvent (DMSO or Ethanol) with inert gas for 10-15 minutes to remove dissolved oxygen.
-
Stock Solution Preparation:
-
Using a gas-tight syringe, add a precise volume of the purged anhydrous solvent to the vial of DEA/NO to create a concentrated stock solution (e.g., 10-100 mM). Solubility is higher in ethanol (~25 mg/ml) than in DMSO (~2 mg/ml).[2][7]
-
Cap the vial tightly, vortex gently to dissolve, and flush the headspace with inert gas before re-sealing.
-
-
Storage of Stock Solution: Store the stock solution at -80°C. Under these conditions, it should be stable for several months.[15]
-
Working Solution Preparation:
-
Immediately before the experiment, dilute the stock solution into the final aqueous experimental buffer.
-
Causality: This final dilution into the aqueous buffer initiates the decomposition and release of NO. Therefore, this step must be performed immediately prior to adding the solution to the biological system.
-
It is strongly advised not to store aqueous solutions of DEA/NO for more than a single day, as the compound will have significantly decomposed.[7]
-
Caption: Experimental workflow for DEA/NO solution preparation.
Protocol: Quantifying DEA/NO Concentration via UV-Vis Spectroscopy
To ensure the integrity of a stock solution, especially after storage, its concentration can be verified using UV-Vis spectroscopy. The intact NONOate moiety has a characteristic absorbance maximum at 250 nm.[7]
-
Instrument Setup: Blank the spectrophotometer using the same solvent (e.g., ethanol) used for the stock solution.
-
Sample Preparation: Prepare a dilution of the stock solution in the solvent that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measurement: Measure the absorbance of the diluted sample at 250 nm.
-
Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration.
-
A = Absorbance
-
ε = Molar extinction coefficient (6,500 M⁻¹cm⁻¹)[7]
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
Concentration (M) = (Absorbance at 250 nm) / 6,500
-
Part 4: Safety, Handling, and Storage
Scientific integrity necessitates a culture of safety. DEA/NO is a hazardous substance and must be handled with appropriate precautions.
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the crystalline powder.[16]
-
Storage: For long-term stability (≥1 year), store the solid compound in a tightly sealed vial at -80°C, preferably under an inert nitrogen atmosphere.[7] The material is shipped on dry ice to maintain its integrity.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[17]
Conclusion
Diethylamine NONOate diethylammonium salt is a powerful and versatile NO donor, offering researchers a reliable method for studying the diverse biological effects of nitric oxide. Its utility is rooted in a predictable, pH- and temperature-dependent decomposition mechanism. By adhering to the rigorous protocols for handling, preparation, and experimental design detailed in this guide, scientists can ensure the integrity of their data and safely unlock the full potential of this important chemical tool.
References
-
Product Information: DEA NONOate . ResearchGate (citing Cayman Chemical). [Link]
-
Diethylamine NONOate diethylammonium salt 372965-00-9 . MCE (MedChemExpress). [Link]
-
Progress and Promise of Nitric Oxide‐Releasing Platforms . PubMed Central. [Link]
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates . PubMed Central. [Link]
-
Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study . PubMed Central. [Link]
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates . Frontiers in Chemistry. [Link]
-
Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study . PubMed. [Link]
-
DEA NONOate - Applications . Bertin Bioreagent (citing Cayman Chemical). [Link]
-
The effect of diethylamine NONOate diethylammonium on biofilms... . ResearchGate. [Link]
-
Release of NO from DNICs and DEA/NO . ResearchGate. [Link]
-
Time course of the effect of DEA/NO, spermine/NO and DETA/NO... . ResearchGate. [Link]
-
Mechanistic Studies on the Reaction between R2N-NONOates and Aquacobalamin... . PubMed Central. [Link]
-
The Nitric Oxide Donor, Diethylamine NONOate, Enhances Preservation of the Donor Rat Heart . PubMed. [Link]
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Diethylamine NONOate (diethylammonium salt) - MedChem Express [bioscience.co.uk]
- 5. CAS 56329-27-2: Diethylamine NONOate | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. DEA NONOate - Applications - CAT N°: 82100 [bertin-bioreagent.com]
- 9. The nitric oxide donor, diethylamine NONOate, enhances preservation of the donor rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 11. biomol.com [biomol.com]
- 12. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
From Serendipity to Precision Medicine: A Technical Guide to the Discovery and Evolution of Diazeniumdiolates
Abstract
This guide provides an in-depth technical exploration of the discovery, history, and scientific evolution of diazeniumdiolates, colloquially known as NONOates. From their unexpected initial synthesis in the 1960s to their current prominence as highly versatile nitric oxide (NO) and nitroxyl (HNO) donors, we will traverse the key scientific milestones that have shaped our understanding of these remarkable compounds. This document is intended for researchers, scientists, and drug development professionals, offering a blend of historical context, mechanistic insights, and practical experimental guidance. We will delve into the foundational chemistry, the pivotal role of key researchers, the nuanced mechanisms of NO and HNO release, and the strategic design of diazeniumdiolate-based prodrugs that are paving the way for new therapeutic interventions.
The Dawn of a New Chemistry: An Unexpected Discovery
The story of diazeniumdiolates begins not with a targeted search for nitric oxide donors, but as a footnote in the annals of inorganic chemistry. In 1961, Russell Drago and his colleagues were investigating the reactions of nitric oxide with various nucleophiles.[1] When they bubbled NO gas through a solution of diethylamine, they isolated a stable, white crystalline solid.[1][2] This compound, initially termed a "Drago's salt," was the first documented synthetic diazeniumdiolate.[2] However, at the time, its true potential as a biological tool lay dormant, a curiosity awaiting its moment of revelation.[3]
It wasn't until the groundbreaking work of Dr. Larry K. Keefer and his team that the true significance of Drago's discovery was unlocked.[4][5] In the wake of the revelation of nitric oxide's role as a crucial signaling molecule in the cardiovascular and nervous systems, the scientific community was in ardent search of reliable methods to generate NO in a controlled manner for research purposes. Keefer recognized that the decomposition of Drago's salt and its analogues could serve as a clean and predictable source of NO.[4] This pivotal insight transformed diazeniumdiolates from a chemical novelty into a cornerstone of nitric oxide research.[3]
The nomenclature itself reflects the evolution of our understanding. Initially referred to as "NONOates" due to the characteristic N(O)NO functional group, the more systematic name "diazeniumdiolates" was later adopted to better represent their chemical structure.[6]
The Chemistry of Controlled Release: Structure, Stability, and Decomposition
Diazeniumdiolates are a class of compounds characterized by the [R¹R²N-N(O)=NO]⁻ functional group.[6] Their remarkable utility stems from their ability to spontaneously decompose in aqueous solutions at physiological pH and temperature to release nitric oxide.[7][8] This decomposition is a first-order kinetic process, meaning the rate of NO release is directly proportional to the concentration of the diazeniumdiolate.[8]
The true elegance of this class of compounds lies in the tunability of their NO-releasing properties. The half-life of a diazeniumdiolate, the time it takes for half of the compound to decompose, can be precisely controlled by modifying the structure of the parent amine (R¹ and R²).[6][8] This has led to the development of a vast library of diazeniumdiolates with half-lives ranging from a mere few seconds to several hours, allowing researchers to mimic both the pulsatile and sustained release of endogenous NO.[4][8]
Below is a table summarizing the properties of some commonly used diazeniumdiolates:
| Diazeniumdiolate (NONOate) | Parent Amine | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of NONOate | UV-Vis λmax (nm) |
| DEA NONOate | Diethylamine | ~2 minutes | ~1.5 | ~250 |
| PAPA NONOate | (Z)-1-[N-(3-ammoniopropyl)-N-(n-propyl)amino]diazen-1-ium-1,2-diolate | ~15 minutes | ~2 | ~252 |
| DETA NONOate | Diethylenetriamine | ~20 hours | ~2 | ~252 |
| PROLI NONOate | L-Proline | ~1.8 seconds | ~2 | ~250 |
| SULFO NONOate | Stable at physiological pH | N/A | ~258 |
Data compiled from various sources.
The general structure of a diazeniumdiolate is depicted in the following diagram:
Caption: General chemical structure of a diazeniumdiolate.
Mechanism of Nitric Oxide (NO) Release
The release of nitric oxide from secondary amine-derived diazeniumdiolates is initiated by protonation. In aqueous solution, the diazeniumdiolate anion exists in equilibrium with its protonated form. This protonation can occur at either the terminal oxygen or the amino nitrogen. While protonation at the oxygen is thermodynamically favored, it is the kinetically significant protonation at the amino nitrogen that leads to the decomposition and release of two molecules of NO.
The following diagram illustrates the simplified mechanism of NO release:
Sources
- 1. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-nitrosation of secondary amines by nitric oxide via the 'Drago complex' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fifty years of diazeniumdiolate research. From laboratory curiosity to broad-spectrum biomedical advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NONOate - Wikipedia [en.wikipedia.org]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
An In-depth Technical Guide to Diethylamine NONOate Diethylammonium Salt for Research Applications
Introduction: Harnessing the Power of a Transient Messenger
Nitric oxide (NO) is a pleiotropic signaling molecule, a gaseous free radical that plays a pivotal role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its transient nature, with a half-life of mere seconds in biological systems, presents a significant challenge for researchers seeking to investigate its effects in a controlled manner.[1][2] To overcome this, a class of compounds known as diazeniumdiolates, or NONOates, were developed to serve as reliable nitric oxide donors.[1][3]
This guide provides a comprehensive technical overview of one of the most widely used NONOates: Diethylamine NONOate diethylammonium salt (DEA/NO). We will delve into its chemical properties, mechanism of action, and provide field-proven protocols for its application in both in vitro and in vivo research settings. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently and effectively integrate DEA/NO into their experimental designs.
Physicochemical Properties of DEA/NO
A thorough understanding of a compound's properties is fundamental to its proper use. DEA/NO is a crystalline solid that offers predictable and pH-dependent release of nitric oxide in aqueous solutions.[4][5]
| Property | Value | Source(s) |
| Formal Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | [4] |
| Synonyms | DEA NONOate, DEA/NO | [4] |
| CAS Number | 372965-00-9 | [4][6] |
| Molecular Formula | C₄H₁₁N₃O₂ • C₄H₁₁N | [4] |
| Molecular Weight | 206.3 g/mol | [4][7] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Half-Life (t½) | ~2 minutes at 37°C, pH 7.4 ~16 minutes at 22-25°C, pH 7.4 | [1][4][5] |
| NO Release | 1.5 moles of NO per mole of parent compound | [1][4][5] |
| Solubility | PBS (pH 7.2): ~10 mg/mL Ethanol: ~25 mg/mL DMSO: ~2 mg/mL Water: 125 mg/mL | [4][7][8] |
| Storage | Store at -80°C, protect from moisture and air. Stable for ≥2 years under these conditions. | [4][9][10] |
Mechanism of Action: Spontaneous Nitric Oxide Release
The utility of NONOates lies in their ability to spontaneously decompose under physiological conditions to release nitric oxide, without the need for enzymatic activation.[1][11] This decomposition is a first-order process that is dependent on pH and temperature.[1][4] Upon dissolution in an aqueous buffer at physiological pH (7.4), DEA/NO undergoes hydrolysis, yielding two molecules of NO and the parent amine, diethylamine.
Caption: Spontaneous decomposition of DEA/NO in aqueous solution.
The NO/cGMP Signaling Pathway: A Primary Biological Target
Once released, nitric oxide diffuses across cell membranes to exert its biological effects.[2] One of the most critical and well-characterized pathways it modulates is the NO/cGMP signaling cascade.[12][13][14] This pathway is central to numerous physiological functions, particularly smooth muscle relaxation and vasodilation.[2][11]
-
Activation of sGC: NO binds to the heme moiety of soluble guanylate cyclase (sGC), an intracellular enzyme.[12][13]
-
cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine 3',5'-monophosphate (cGMP).[2][12][13]
-
PKG Activation: cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase (PKG).[2][12][15]
-
Downstream Effects: Activated PKG phosphorylates various downstream target proteins, leading to a cascade of events that, in vascular smooth muscle cells, results in a decrease in intracellular calcium levels and subsequent muscle relaxation.[2][15]
Caption: The canonical Nitric Oxide/cGMP signaling pathway.
It is important to note that while this is a primary mechanism, NO can also exert effects through cGMP-independent pathways, such as S-nitrosylation of proteins.[16]
Experimental Protocols: A Practical Guide
The integrity of any experiment using DEA/NO hinges on the correct preparation and application of the compound. Due to its short half-life in solution, meticulous planning is essential.
Preparation of Stock Solutions
Causality: DEA/NO solutions are not stable and must be prepared fresh immediately before each experiment.[5] The choice of solvent depends on the experimental system. For cell culture, preparing a concentrated stock in a solvent like DMSO or cold, dilute NaOH allows for minimal solvent exposure to the cells.
Protocol:
-
Equilibrate: Allow the vial of DEA/NO crystalline solid to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound.[10]
-
Solvent Selection:
-
For Organic Stocks (e.g., DMSO): Under an inert gas if possible, dissolve DEA/NO in high-quality, anhydrous DMSO to a concentration of 10-100 mM.[8] Note the lower solubility in DMSO (~2 mg/mL).[4][8]
-
For Aqueous Stocks: An organic solvent-free solution can be prepared by directly dissolving DEA/NO in ice-cold 10 mM NaOH. The alkaline pH significantly slows the spontaneous release of NO, prolonging the solution's utility. Neutralize to physiological pH immediately before use by diluting into your experimental buffer (e.g., PBS or cell culture medium).
-
-
Vortex: Vortex briefly to ensure the compound is fully dissolved.
-
Immediate Use: Proceed immediately with serial dilutions to the final working concentration in your pre-warmed experimental buffer or medium. Do not store stock solutions.[8]
In Vitro Application: Cell Culture Studies
Causality: The goal is to expose cells to a known concentration of an NO donor for a defined period. Given DEA/NO's rapid half-life at 37°C (~2 minutes), the timing of media changes and assays is critical. The effective dose can vary significantly between cell types.
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in a sub-confluent, logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.[17]
-
Prepare Working Solution: Just before treatment, prepare the final working concentration of DEA/NO by diluting the freshly made stock solution into pre-warmed (37°C) complete culture medium.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO, NaOH) used for the DEA/NO stock.
-
Treatment: Remove the old medium from the cells and replace it with the DEA/NO-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired experimental duration. For short-term effects mirroring the NO release profile, endpoints might be measured within 5-30 minutes. For downstream effects, longer incubation times may be necessary.
-
Assay: Perform your desired cellular or molecular assay (e.g., viability assay, protein extraction for Western blot, RNA isolation for qPCR).
Caption: General workflow for in vitro cell culture experiments using DEA/NO.
In Vivo Application: General Considerations
Causality: Applying DEA/NO in vivo is complex due to its rapid decomposition and systemic effects. The protocol must be tailored to the animal model, research question, and desired outcome. The primary goal is to deliver the NO donor to the target tissue while minimizing off-target effects.
Methodological Insights:
-
Dose-Response Studies: It is imperative to perform pilot studies to establish a dose-response curve and identify the optimal dose that elicits the desired biological effect without causing toxicity.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the pharmacokinetics of NO release.[18][19]
-
Vehicle Selection: The vehicle for injection must be sterile and physiologically compatible. A common approach is to dissolve DEA/NO in a sterile, cold, dilute NaOH solution and then neutralize and dilute it in sterile saline or PBS immediately before injection.
-
Control Groups: A vehicle control group is essential to distinguish the effects of NO from the effects of the solvent and the injection procedure itself.
-
Timing: Due to the short half-life of DEA/NO, the timing of administration relative to experimental measurements is critical. For acute effects, measurements should be taken shortly after administration.
Key Research Applications
DEA/NO is a versatile tool used across multiple research fields:
-
Cardiovascular Research: To study vasodilation, platelet aggregation, and cardiac function.[9][16][20]
-
Antimicrobial Studies: DEA/NO has been shown to have potent antimicrobial effects against pathogens like E. coli.[6][9][21][22]
-
Cancer Biology: To investigate the role of high concentrations of NO in processes like the epithelial-mesenchymal transition (EMT).[23]
-
Neuroscience: To explore the role of NO in neurotransmission and neuroprotection.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of safety and proper handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling DEA/NO.[24]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[25] Avoid inhalation of the powder and contact with skin and eyes.[25] The compound is harmful if swallowed and can cause skin and eye irritation.
-
Storage: DEA/NO is sensitive to moisture and air.[10] For long-term storage, keep the vial tightly sealed at -80°C.[4] It is often shipped on dry ice to maintain its stability.[4][9]
References
-
Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. PubMed Central. [Link]
-
Video: Nitric Oxide Signaling Pathway. JoVE. [Link]
-
Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS Computational Biology. [Link]
-
Diethylamine NONOate diethylammonium salt Datasheet. DC Chemicals. [Link]
-
Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. International Association for the Study of Pain (IASP). [Link]
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. PubMed Central. [Link]
-
Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. AHA/ASA Journals. [Link]
-
The NO-cGMP pathway. YouTube. [Link]
-
The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation. PubMed. [Link]
-
Nitric oxide generating/releasing materials. PubMed Central. [Link]
-
Diethylamine NONOate diethylammonium salt Datasheet. Molnova. [Link]
-
"NONOates" (1-substituted diazen-1-ium-1,2-diolates) as nitric oxide donors: convenient nitric oxide dosage forms. PubMed. [Link]
-
Recent developments in nitric oxide donor drugs. PubMed Central. [Link]
-
Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. National Institutes of Health (NIH). [Link]
-
The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions. PubMed Central. [Link]
-
Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. PubMed. [Link]
-
Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. National Institutes of Health (NIH). [Link]
-
DEA NONOate Product Information Sheet. ResearchGate. [Link]
-
Cell culture protocols. European Collection of Authenticated Cell Cultures (ECACC). [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Diethylamine. Centers for Disease Control and Prevention (CDC). [Link]
-
How to treat cell culture (with the compound) for a long term? ResearchGate. [Link]
-
An efficient protocol for in vivo labeling of proliferating epithelial cells. PubMed. [Link]
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Nitric Oxide Signaling Pathway [jove.com]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 6. Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals [dcchemicals.com]
- 7. molnova.cn:443 [molnova.cn:443]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 14. iasp-pain.org [iasp-pain.org]
- 15. youtube.com [youtube.com]
- 16. The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An efficient protocol for in vivo labeling of proliferating epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. ahajournals.org [ahajournals.org]
- 21. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. restoredcdc.org [restoredcdc.org]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: Utilizing Diethylamine NONOate Diethylammonium Salt for Nitric Oxide Delivery in Cell Culture
Introduction: The Role of Nitric Oxide and the Utility of DEA/NO
Nitric oxide (NO) is a pleiotropic signaling molecule, a gaseous free radical that plays a pivotal role in a vast array of physiological and pathophysiological processes.[1] It is an essential mediator in neurotransmission, vascular homeostasis, and the immune response.[2][3] The transient and reactive nature of NO makes its direct application in experimental systems challenging. To overcome this, researchers rely on NO donor compounds, which release NO in a controlled and predictable manner.
Among the most widely used classes of NO donors are the diazeniumdiolates, or NONOates.[4] These compounds are valued for their ability to spontaneously decompose under physiological conditions (pH 7.4, 37°C) to release NO without the need for enzymatic activation.[5][6] Diethylamine NONOate diethylammonium salt (DEA/NO) is a particularly useful member of this class, characterized by its rapid and short-lived release of NO. This property makes it an exceptional tool for studying cellular responses to acute, transient fluxes of nitric oxide, mimicking physiological NO signaling events.
This guide provides a comprehensive overview of DEA/NO, its mechanism of action, and detailed, field-proven protocols for its effective use in cell culture applications.
Core Properties and Characteristics of DEA/NO
Understanding the physicochemical properties of DEA/NO is critical for designing robust and reproducible experiments. The compound is a crystalline solid that requires specific handling and storage to maintain its integrity.[7][8]
| Property | Value | Source(s) |
| Full Chemical Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | |
| Synonyms | DEA NONOate, DEA/NO | [8] |
| Molecular Formula | C₄H₁₁N₃O₂ • C₄H₁₁N | |
| Molecular Weight | 206.3 g/mol | [8] |
| Appearance | Crystalline solid | |
| Storage | Store at -80°C under an inert atmosphere (e.g., nitrogen). Sensitive to moisture and air. | [7][9] |
| Stability | ≥ 2 years when stored properly as a solid. | |
| NO Release | 1.5 moles of NO per mole of parent compound. | [4] |
| Half-life (t½) at pH 7.4 | ~2 minutes at 37°C~16 minutes at 22-25°C | [8] |
| Solubility | Ethanol: ~25 mg/mLPBS (pH 7.2): ~10 mg/mLDMSO: ~2 mg/mL | [8] |
Mechanism of Action: From Donor to Effector
The utility of DEA/NO stems from its predictable, first-order decomposition kinetics in aqueous solution.[8][10] The process is proton-dependent; upon dilution into a physiological buffer or cell culture medium (pH ~7.4), the compound rapidly releases nitric oxide.
Caption: Decomposition of DEA/NO under physiological conditions.
Once released, NO diffuses rapidly across cell membranes to engage its biological targets.[11] The canonical signaling pathway involves the activation of soluble Guanylate Cyclase (sGC), which catalyzes the conversion of GTP to cyclic GMP (cGMP).[2][12] cGMP then acts as a second messenger, primarily activating Protein Kinase G (PKG), which phosphorylates downstream targets to elicit a cellular response.[12] However, NO can also participate in other critical reactions, such as reacting with superoxide radicals (O₂⁻) to form the highly reactive peroxynitrite (ONOO⁻), or by S-nitrosylating cysteine residues on proteins, a key post-translational modification that regulates protein function.[3][11]
Caption: Key intracellular signaling pathways of Nitric Oxide (NO).
Safety and Handling Precautions
As a Senior Application Scientist, I must emphasize that robust science begins with safety. DEA/NO and its byproducts require careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood.[13] The byproduct, diethylamine, is volatile, flammable, toxic, and corrosive.[14]
-
Storage: Keep the solid compound tightly sealed in its original vial at -80°C, preferably under an inert atmosphere.[7] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation onto the compound.[15]
-
Disposal: Dispose of all waste materials, including unused solutions and contaminated labware, in accordance with your institution's hazardous waste guidelines.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials Required
-
Diethylamine NONOate diethylammonium salt (DEA/NO) solid
-
Anhydrous Sodium Hydroxide (NaOH)
-
Nuclease-free water
-
Appropriate cell culture medium, serum, and supplements
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
-
Ice bucket
Preparation of a 100 mM DEA/NO Stock Solution
The key to a successful experiment is a stable, accurately prepared stock solution. DEA/NO is most stable in alkaline solutions.[7] Therefore, preparation in cold 0.01 M NaOH is the gold-standard approach.
-
Prepare 0.01 M NaOH: Dissolve 40 mg of NaOH in 100 mL of nuclease-free water to make a 10 M stock. Dilute this 1:1000 to get a 0.01 M working solution. Sterilize by filtration through a 0.22 µm filter. Pre-chill the solution on ice for at least 30 minutes.
-
Equilibrate DEA/NO: Remove the vial of DEA/NO solid from the -80°C freezer and place it in a desiccator at room temperature for 20-30 minutes. This prevents water condensation, which would prematurely decompose the compound.
-
Weigh Compound: In a chemical fume hood, carefully weigh out 2.06 mg of DEA/NO solid. This calculation is for a 100 mM stock in 100 µL (MW = 206.3 g/mol ). Adjust mass and volume as needed.
-
Solubilization: Transfer the weighed solid to a sterile microcentrifuge tube. Add 100 µL of the pre-chilled 0.01 M NaOH.
-
Dissolve: Vortex briefly at a low setting until the solid is completely dissolved. Keep the tube on ice throughout this process. The solution should be clear and colorless.
-
Aliquot and Store: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C. A properly prepared and stored stock is stable for up to 6 months.[16][17] Crucially, avoid repeated freeze-thaw cycles.
Experimental Workflow for Cell Treatment
The following workflow ensures that cells are exposed to a consistent and reproducible flux of NO.
Caption: Standard experimental workflow for cell treatment with DEA/NO.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in a logarithmic growth phase at the time of treatment.[18][19] Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 18-24 hours to allow for adherence and recovery.
-
Prepare for Treatment: Just before treatment, pre-warm the required volume of fresh cell culture medium to 37°C.
-
Prepare Working Solution (Time-Critical Step):
-
Thaw a single-use aliquot of your 100 mM DEA/NO stock solution on ice.
-
Perform a serial dilution. For a final concentration of 100 µM, you would dilute the 100 mM stock 1:1000 into the pre-warmed 37°C medium. For example, add 1 µL of stock to 999 µL of medium. Mix gently by inversion.
-
Causality: Performing this dilution in warm, pH-neutral medium is the trigger that initiates NO release. This step must be done immediately before adding the solution to your cells to ensure they receive the maximal NO flux.[20]
-
-
Treat Cells: Aspirate the old medium from your cells and gently add the freshly prepared DEA/NO-containing medium.
-
Vehicle Control (Self-Validating Step): It is absolutely essential to include a vehicle control. This group of cells should be treated with medium containing the same final concentration of the stock solvent (0.01 M NaOH) as the highest dose of DEA/NO used. For a 1:1000 dilution, this would be 0.00001 M NaOH, which is negligible, but this control becomes critical if using solvents like DMSO. An untreated control group should also be included.
-
Incubation: Return the cells to the incubator for the desired experimental duration. Be mindful of the short half-life; for signaling events, you may harvest cells within minutes. For viability or apoptosis assays, you may incubate for 24-72 hours to observe the downstream consequences of the initial NO burst.[21][22]
-
Endpoint Analysis: Proceed with your desired assay (e.g., MTS/MTT assay, Annexin V/PI staining, Western blotting, qPCR).
Application-Specific Insights and Best Practices
-
Determining Working Concentrations: The optimal DEA/NO concentration is highly dependent on the cell type and the biological question. A dose-response experiment is mandatory. Based on literature, here are some starting ranges:
| Application | Typical Concentration Range | Rationale & Key Insight |
| Vasodilation / cGMP Signaling | 100 nM - 10 µM | These low concentrations are often sufficient to activate sGC without inducing significant cytotoxicity. |
| Modulation of Proliferation | 10 µM - 500 µM | The effect can be biphasic. Low NO levels can be pro-proliferative, while higher levels are often cytostatic.[21][23] |
| Induction of Apoptosis | 100 µM - 1 mM | Higher concentrations are needed to generate sufficient oxidative/nitrosative stress to trigger programmed cell death pathways.[22][24] |
| Antimicrobial Effects | 500 µM - 65 mM | Very high concentrations are often required to achieve bactericidal effects, generating significant reactive nitrogen species.[16][25] |
-
Temporal Considerations: DEA/NO is a "bolus" delivery system. The cells experience a high concentration of NO for a very short period (~5-10 minutes). This is ideal for studying rapid signaling cascades. If your experiment requires sustained, low-level NO exposure, a donor with a longer half-life (e.g., DETA/NO, t½ ≈ 20 hours) would be a more appropriate choice.[4][5]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observed effect | 1. Inactive DEA/NO due to improper storage/handling.2. Stock solution prepared incorrectly or degraded.3. Concentration too low. | 1. Purchase fresh compound. Ensure proper storage at -80°C and equilibration before use.2. Prepare fresh stock solution in cold 0.01 M NaOH.3. Perform a dose-response experiment with a wider concentration range. |
| Excessive cell death, even at low doses | 1. Cell line is highly sensitive to NO.2. Vehicle (solvent) toxicity.3. Contamination. | 1. Use a lower concentration range.2. Ensure the final vehicle concentration is non-toxic (e.g., <0.1% for DMSO). Run a vehicle-only toxicity curve.3. Perform standard contamination checks. |
| High well-to-well variability | 1. Inconsistent timing between preparing the working solution and adding it to cells.2. Uneven cell seeding. | 1. Standardize the workflow. Prepare working solution for only a few wells at a time to ensure rapid application.2. Ensure a single-cell suspension before seeding and use proper pipetting technique. |
References
-
Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric Oxide and Peroxynitrite in Health and Disease. Physiological Reviews. [Link]
-
CUSABIO. (n.d.). Nitric oxide signaling. CUSABIO TECHNOLOGY LLC. [Link]
-
JoVE. (2023). Video: Nitric Oxide Signaling Pathway. Journal of Visualized Experiments. [Link]
-
AnyGenes. (n.d.). Nitric Oxide Pathway: Biomarkers and Mechanisms. AnyGenes. [Link]
-
He, Y., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology. [Link]
-
DC Chemicals. (n.d.). Diethylamine NONOate diethylammonium salt Datasheet. DC Chemicals. [Link]
-
Cayman Chemical. (n.d.). Product Information - DEA NONOate. ResearchGate. [Link]
-
Zhang, R., et al. (2020). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry. [Link]
-
MCE. (n.d.). Diethylamine NONOate diethylammonium salt. MedChemExpress (Chinese). [Link]
-
Namivandi-Zangeneh, R., et al. (2019). Progress and Promise of Nitric Oxide-Releasing Platforms. Advanced Healthcare Materials. [Link]
-
Toledo, J. C., & Augusto, O. (2012). Guide for the use of nitric oxide (NO) donors as probes of the chemistry of NO and related redox species in biological systems. Free Radical Biology and Medicine. [Link]
-
Schairer, D. O., et al. (2012). Nitric oxide generating/releasing materials. Journal of Cardiovascular Translational Research. [Link]
-
Parfenov, A., et al. (2010). Diazeniumdiolate Mediated Nitrosative Stress Alters Nitric Oxide Homeostasis through Intracellular Calcium and S-Glutathionylation of Nitric Oxide Synthetase. PLoS ONE. [Link]
-
Penta chemicals. (2025). Safety Data Sheet - Diethylamine. Penta chemicals. [Link]
-
MilliporeSigma. (2024). Safety Data Sheet - Diethylamine. MilliporeSigma. [Link]
-
Jekabsone, A., et al. (2007). The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide. British Journal of Pharmacology. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Carl ROTH. [Link]
-
Michelakis, E. D., et al. (2015). Dichloroacetate affects proliferation but not survival of human colorectal cancer cells. Apoptosis. [Link]
-
ResearchGate. (n.d.). Effect of DEA on the apoptosis in BC cell lines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of desethylamiodarone (DEA) on cell viability and colony... ResearchGate. [Link]
-
ResearchGate. (n.d.). Time course of the effect of DEA/NO, spermine/NO and DETA/NO... ResearchGate. [Link]
-
Handa, H., et al. (2020). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. Journal of Medical Microbiology. [Link]
-
ResearchGate. (n.d.). Effect of DEA on activation of apoptosis in T24 cells. ResearchGate. [Link]
-
Borner, M. M., et al. (1995). Drug-induced Apoptosis Is Not Necessarily Dependent on Macromolecular Synthesis or Proliferation in the p53-negative Human Prostate Cancer Cell Line PC-3. Cancer Research. [Link]
-
Sun, J., et al. (2012). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Journal of Controlled Release. [Link]
-
NIH. (2021). Protocol for the Determination of Optimal Concentration of DEAE-Dextran. National Institutes of Health. [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]
-
Unknown. (n.d.). Practice Procedures for Making Stock Solution. Source not specified. [Link]
-
Public Health England. (n.d.). Cell culture protocols. Public Health England. [Link]
-
DEA Diversion Control Division. (2016). Exempt Chemical Preparations List. Drug Enforcement Administration. [Link]
-
Harvey, D. (2020). Preparing Solutions. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Dependence of the signal on the cell number, test of the linearity. ResearchGate. [Link]
Sources
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. anygenes.com [anygenes.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 11. Nitric oxide signaling | Abcam [abcam.com]
- 12. Video: Nitric Oxide Signaling Pathway [jove.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. enfanos.com [enfanos.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals [dcchemicals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 20. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dichloroacetate affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Handling of Diethylamine NONOate diethylammonium salt (DEA/NO) Stock Solutions
For: Researchers, scientists, and drug development professionals utilizing nitric oxide donors.
Abstract & Introduction: The Rationale for Controlled Nitric Oxide Delivery
Nitric oxide (NO) is a pleiotropic signaling molecule of paramount importance in physiology and pathophysiology, regulating processes from vasodilation to neurotransmission and immune responses[1]. Its transient nature and radical chemistry, however, make direct administration challenging. Diazeniumdiolates, or NONOates, are a class of chemical compounds that address this challenge by spontaneously decomposing under physiological conditions to release NO in a controlled, predictable manner[1][2].
The Diethylamine NONOate diethylammonium salt (DEA/NO) is one of the most widely utilized NO donors in biomedical research. Its utility stems from a well-characterized kinetic profile, dissociating via a pH-dependent, first-order process to liberate approximately 1.5 moles of NO per mole of the parent compound[3][4]. This document provides a comprehensive, field-proven guide for the preparation, quantification, and handling of DEA/NO stock solutions to ensure experimental reproducibility and integrity. We will detail the causality behind critical steps, such as solvent selection and storage conditions, to empower researchers with the expertise to generate reliable and consistent results.
Chemical & Physical Properties of DEA/NO
A thorough understanding of the compound's properties is foundational to its correct handling and application.
-
Formal Name: Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate[3][5]
-
Molecular Weight: 206.3 g/mol [5]
-
Key Characteristic: The solid compound is sensitive to moisture and air; exposure can lead to discoloration and degradation[8]. It is therefore critical to keep the vial tightly sealed and stored under desiccating conditions.
The rate of NO release is highly dependent on pH and temperature. This relationship is the primary determinant of experimental design and solution handling.
| Condition | Half-Life (t½) | Significance |
| pH 7.4, 37°C | ~2 minutes[3] | Represents typical cell culture/physiological conditions. The rapid decomposition necessitates that the compound is added to the experimental system immediately after dilution. |
| pH 7.4, 22-25°C | ~16 minutes[3][7][9] | Standard laboratory benchtop conditions. Provides a slightly larger window for handling during experimental setup. |
| Basic pH (>8.0) | Significantly longer | DEA/NO is more stable at higher pH. This principle is exploited for preparing concentrated stock solutions in cold, dilute base to minimize premature NO release. |
Essential Materials & Equipment
3.1 Reagents:
-
Diethylamine NONOate diethylammonium salt (DEA/NO) solid (e.g., Cayman Chemical Item No. 82100, Abcam ab145197)[3][6]
-
Anhydrous Ethanol (≥99.5%)
-
Anhydrous Dimethyl sulfoxide (DMSO), spectroscopy or molecular biology grade
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sodium Hydroxide (NaOH), 0.01 M solution, pre-chilled to 4°C
-
Inert gas (Argon or Nitrogen)
3.2 Equipment:
-
Calibrated analytical balance
-
Chemical fume hood or other well-ventilated area
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat[10]
-
Amber glass vials or polypropylene cryovials
-
Gas-tight Hamilton syringes or calibrated micropipettes
-
Ice bucket
-
UV-Vis Spectrophotometer and quartz cuvettes
Protocol I: High-Concentration Stock Solution in Organic Solvent
This protocol is recommended for preparing a concentrated stock that can be stored for longer periods. The use of an organic solvent minimizes hydrolysis and premature NO donation. Ethanol is often preferred due to its lower cellular toxicity at final dilutions compared to DMSO.
Causality: Organic solvents lack the protons necessary to initiate the decomposition of the NONOate structure, thereby preserving the compound's integrity during storage. Purging with inert gas removes oxygen, which can react with the released NO, and moisture, which can initiate decomposition[5][8].
Step-by-Step Methodology:
-
Pre-Preparation: Allow the sealed vial of DEA/NO solid to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of DEA/NO solid into a clean, dry amber vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous ethanol (or DMSO) to achieve the target concentration. Refer to the solubility table below. The solvent should be purged with an inert gas (argon or nitrogen) for 5-10 minutes prior to use to remove dissolved gases and moisture[5].
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Inert Gas Blanket: Briefly flush the headspace of the vial with inert gas before sealing tightly.
-
Aliquoting & Storage: For optimal stability, immediately aliquot the stock solution into smaller, single-use volumes in polypropylene cryovials. Store these aliquots at -80°C[5][11]. A properly prepared organic stock is stable for at least 6 months at -80°C[11][12][13]. Avoid repeated freeze-thaw cycles.
Solubility Data Summary
| Solvent | Approximate Solubility | Recommended Use |
| Ethanol | ~25 mg/mL (~121 mM)[3][5][8] | Preferred for high-concentration stocks; lower toxicity. |
| DMSO | ~2 mg/mL (~9.7 mM)[3][5][8] | Alternative for high-concentration stocks. |
| PBS (pH 7.2) | ~10 mg/mL (~48.5 mM)[5][8][14] | For direct preparation of aqueous solutions for immediate use. |
Protocol II: Aqueous Stock Solution for Immediate Use
This protocol is designed for experiments where an organic solvent is undesirable. The key to this method is to dissolve the DEA/NO in a cold, slightly basic solution to temporarily inhibit decomposition, allowing for accurate dilution into the final experimental buffer.
Causality: The decomposition of DEA/NO is proton-dependent[1]. By dissolving the solid in a cold (to slow kinetics) and basic (to reduce proton availability) solution, the half-life is temporarily extended, providing a brief window for accurate pipetting and dilution into the neutral pH of the experimental system.
Step-by-Step Methodology:
-
Pre-Preparation: As in Protocol I, allow the DEA/NO vial to warm to room temperature before opening. Prepare a stock of 0.01 M NaOH and chill it on ice.
-
Weighing: Weigh the required amount of DEA/NO into a pre-chilled vial.
-
Dissolution: Perform this step on ice. Add the pre-chilled 0.01 M NaOH to the vial and gently swirl to dissolve. Work quickly and efficiently.
-
Immediate Use: This solution is not stable . Immediately perform serial dilutions into your final experimental buffer (e.g., cell culture media, PBS pH 7.4) to achieve the desired working concentration. The decomposition and release of NO will commence as soon as the pH is neutralized to ~7.4. Aqueous solutions should never be stored; prepare them fresh for every experiment[5][8].
Workflow for DEA/NO Stock Solution Preparation
Caption: Workflow for preparing organic or aqueous DEA/NO stock solutions.
Trustworthiness: Stock Solution Quantification via UV-Vis Spectrophotometry
To ensure the accuracy of your experiments, the concentration of a freshly prepared stock solution can be validated. This is particularly useful if there is uncertainty about the age or storage conditions of the solid compound.
Principle: The intact DEA/NO molecule has a characteristic UV absorbance maximum at 250 nm. Its decomposition leads to the loss of this chromophore. The concentration can be calculated using the Beer-Lambert law (A = εcl).
Protocol:
-
Prepare a fresh stock solution of DEA/NO in 0.01 M NaOH as described in Protocol II.
-
Dilute a small, known volume of this stock solution into 0.01 M NaOH to bring the theoretical absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Immediately measure the absorbance at 250 nm, using 0.01 M NaOH as the blank.
-
Calculate the concentration: Concentration (M) = Absorbance / (6500 M⁻¹cm⁻¹ * path length in cm) .
Safety & Handling Precautions
DEA/NO and its decomposition products should be handled with care.
-
Engineering Controls: Always handle the solid compound and concentrated stock solutions in a well-ventilated chemical fume hood[10].
-
Personal Protective Equipment: Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat[10][14].
-
Contact: Avoid inhalation of the powder and any contact with eyes or skin. In case of contact, wash the affected area thoroughly with water[10][14].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Decomposition Pathway of DEA/NO
Caption: Spontaneous, proton-dependent decomposition of DEA/NO.
References
-
ResearchGate. (n.d.). Product Information: DEA NONOate. [Link]
-
Prendergast, J. S., et al. (1999). The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation. Journal of Molecular and Cellular Cardiology, 31(11), 2039-2047. [Link]
-
Carpenter, A. W., & Schoenfisch, M. H. (2012). Analytical Chemistry of Nitric Oxide. Chemical Society Reviews, 41(10), 3741-3752. [Link]
-
Abcam. (n.d.). DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (ab145197). [Link]
-
DC Chemicals. (n.d.). Diethylamine NONOate diethylammonium salt Datasheet. [Link]
-
Wang, P. G., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 843. [Link]
-
ResearchGate. (n.d.). A: NO release from 1 μM DEA/NO measured with a Clark-type electrode. [Link]
-
ResearchGate. (n.d.). Release of NO from DNICs and DEA/NO. [Link]
-
GlpBio. (2023, August 24). DETA NONOate: Controlled Nitric Oxide Donor for Research and Therapy. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology, 411, 57-76. [Link]
-
Batchelor, M. M., et al. (2003). Measurement and modeling of nitric oxide release rates for nitric oxide donors. Journal of aCS Chemical Biology, 1(4), 223-233. [Link]
-
Sysel, A. M., et al. (2021). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. The Journal of Antibiotics, 74(4), 260-265. [Link]
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (CAS 372965-00-9) | Abcam [abcam.com]
- 7. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Diethylamine NONOate = 98 372965-00-9 [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Diethylamine NONOate as an Antimicrobial Agent Against E. coli
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobials
The rise of multidrug-resistant pathogens, particularly Gram-negative bacteria like Escherichia coli, presents a formidable challenge to public health. As conventional antibiotics lose their efficacy, there is an urgent need to explore alternative antimicrobial strategies. One promising avenue lies in harnessing the power of nitric oxide (NO), a key signaling molecule in the innate immune system.[1][2] As a free radical, NO is a crucial component of the macrophage-mediated killing of bacteria.[1][3] Its broad-spectrum antimicrobial activity, coupled with a low propensity for inducing bacterial resistance, makes it an attractive therapeutic candidate.[4][5]
However, the gaseous nature and short half-life of NO pose significant delivery challenges. Nitric oxide donors, compounds that release NO under physiological conditions, offer a practical solution.[4] Among these, diazeniumdiolates (or NONOates) are particularly valuable due to their predictable, pH-dependent release of NO.[6]
This guide provides a comprehensive overview and detailed protocols for utilizing Diethylamine NONOate (DEA/NO), a well-characterized NO donor, as an antimicrobial agent against E. coli. DEA/NO is notable for its relatively short half-life, which allows for the rapid delivery of a high flux of NO, making it an excellent tool for in vitro antimicrobial studies.
Mechanism of Antimicrobial Action: How Nitric Oxide Kills E. coli
The bactericidal effects of NO are not exerted by the molecule itself but rather by the reactive nitrogen species (RNS) and reactive oxygen species (ROS) generated from its reaction with oxygen and other molecules.[2][3] This multi-pronged attack overwhelms the bacterium's defense and repair systems.
The primary mechanisms include:
-
DNA Damage: RNS, such as peroxynitrite (OONO⁻), can directly cause deamination of DNA bases, leading to mutations and strand breaks that are ultimately lethal to the cell.[2][4][7]
-
Protein and Enzyme Dysfunction: NO and its derivatives react with critical amino acid residues, particularly cysteine thiols (a process called S-nitrosylation) and metal centers in proteins.[4] This inactivates essential enzymes involved in cellular respiration and metabolism, disrupting vital functions.[7]
-
Membrane Damage: RNS can initiate lipid peroxidation, a chain reaction that degrades the bacterial cell membrane.[4][7] This compromises membrane integrity, leading to leakage of cellular contents and cell death.
This multifaceted mechanism of action is a key reason why bacteria have not developed significant resistance to nitric oxide, as it would require simultaneous mutations in multiple target genes.[5]
Caption: Workflow for MIC, MBC, and Time-Kill Assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [8]The broth microdilution method is a standardized and efficient way to determine MIC. [8][9] Materials:
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
DEA/NO
-
Sterile 10 mM NaOH (ice-cold)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Preparation:
-
Inoculate a single colony of E. coli into 5 mL of MHB and incubate at 37°C with shaking until it reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Prepare the final inoculum by diluting this suspension 1:100 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
-
DEA/NO Plate Preparation:
-
Causality: Due to the rapid decay of DEA/NO, the plate must be prepared immediately before inoculation.
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Prepare a fresh 2X concentrated solution of DEA/NO in MHB. For example, to test a final concentration of 64 mM, prepare a 128 mM solution.
-
Add 100 µL of this 2X DEA/NO solution to the first column of wells and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This results in wells with 100 µL of varying DEA/NO concentrations.
-
-
Controls (Self-Validation):
-
Growth Control: Wells containing 100 µL of MHB and 100 µL of the final bacterial inoculum (no drug). This ensures the bacteria are viable and can grow under the assay conditions.
-
Sterility Control: Wells containing 200 µL of MHB only (no bacteria, no drug). This verifies the sterility of the medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum (1 x 10⁶ CFU/mL) to all experimental and growth control wells. The final volume will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of DEA/NO at which no visible turbidity (bacterial growth) is observed.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. [10] Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no growth was visible.
-
Mix the contents of each well thoroughly.
-
Aseptically remove a 10 µL aliquot from each selected well and from the growth control well (after diluting it to a comparable concentration).
-
Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁶ CFU/mL, the MBC well should have ≤ 1000 CFU/mL, which often presents as no visible colonies from a 10 µL spot).
Protocol 3: Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time. [10][11] Procedure:
-
Prepare a mid-logarithmic phase culture of E. coli in MHB, adjusted to ~1 x 10⁶ CFU/mL.
-
Set up several flasks or tubes, each containing the bacterial suspension.
-
Prepare fresh DEA/NO solutions and add them to the flasks to achieve final concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Incubate all flasks at 37°C with shaking.
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask. [9]6. Perform a 10-fold serial dilution of each aliquot in sterile PBS.
-
Plate 100 µL from appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [10]A bacteriostatic effect is observed when the bacterial count remains relatively stable and does not significantly decrease.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. A pilot study demonstrated that 65 mM DEA/NO could achieve a 3-log reduction in E. coli growth after 20 hours, comparable to 1 µg/mL ciprofloxacin. [3] Table 1: Example MIC and MBC Data
| Compound | E. coli Strain | MIC (mM) | MBC (mM) |
| DEA/NO | ATCC 25922 | 32 | 64 |
| Ciprofloxacin | ATCC 25922 | 0.00024 | 0.00048 |
Table 2: Example Time-Kill Assay Data (log₁₀ CFU/mL)
| Time (h) | Growth Control | 1x MIC DEA/NO | 2x MIC DEA/NO | 4x MIC DEA/NO |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.8 | 5.1 | 4.2 |
| 4 | 8.5 | 5.5 | 4.3 | 3.1 |
| 8 | 9.1 | 5.3 | 3.4 | <2.0 |
| 24 | 9.3 | 5.1 | <2.0 | <2.0 |
References
-
Sysel, A. M., et al. (2021). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. The Journal of Antibiotics, 74(4), 260-265. [Link]
-
Marvasi, M., et al. (2014). Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. AMB Express, 4(1), 42. [Link]
-
Akaike, T., & Maeda, H. (2010). The antimicrobial effects of nitric oxide: A narrative review. Nitric Oxide, 125, 10-16. [Link]
-
Bauer, J. A., et al. (2021). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. The Journal of Antibiotics, 74(4), 260-265. [Link]
-
Hetrick, E. M., et al. (2009). Mode of nitric oxide delivery affects antibacterial action. Nitric Oxide, 20(3), 173-180. [Link]
-
Schairer, D. O., et al. (2012). The potential of nitric oxide releasing therapies as antimicrobial agents. Virulence, 3(3), 271-279. [Link]
-
McMullen, R. S., et al. (2024). Harnessing the Power of Our Immune System: The Antimicrobial and Antibiofilm Properties of Nitric Oxide. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Marvasi, M., et al. (2014). Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. AMB Express, 4, 42. [Link]
-
Wang, P. G., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 856. [Link]
-
Lundberg, J. O., et al. (2014). The antibacterial effect of nitric oxide against ESBL-producing uropathogenic E. coli is improved by combination with miconazole and polymyxin B nonapeptide. BMC Microbiology, 14, 62. [Link]
-
Jaroš, P., et al. (2022). The effect of diethylamine NONOate diethylammonium on biofilms of Staphylococcus epidermidis, Enterococcus faecalis, and Escherichia coli. Molecules, 27(12), 3843. [Link]
-
Cayman Chemical. (n.d.). Product Information: DEA NONOate. [Link]
-
Lopatkin, A. J., et al. (2021). A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics. Scientific Reports, 11(1), 1-11. [Link]
-
Lu, Y., et al. (2024). The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. Frontiers in Microbiology, 15, 1338027. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Das, T., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-07. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Test – Antimicrobial Efficacy Testing. [Link]
-
Wragg, D., et al. (2021). Using nanoscopy to probe the biological activity of antimicrobial leads that display potent activity against pathogenic, multidrug-resistant Escherichia coli. Chemical Science, 12(1), 251-259. [Link]
-
Das, T., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-07. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
Sources
- 1. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antimicrobial effects of nitric oxide: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of nitric oxide delivery affects antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. actascientific.com [actascientific.com]
Application Notes and Protocols: Diethylamine NONOate Diethylammonium Salt in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Nitric Oxide and the Utility of DEA/NO
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, acting as a potent vasodilator, an inhibitor of platelet aggregation, and a modulator of cardiac function.[1][2] Its short biological half-life, however, presents challenges for both therapeutic applications and research.[1] Diethylamine NONOate diethylammonium salt (DEA/NO) is a valuable tool in cardiovascular research as it belongs to the class of diazeniumdiolates (NONOates) that spontaneously release nitric oxide under physiological conditions.[3] This property allows for the controlled and predictable delivery of NO in experimental settings, making it an ideal compound for investigating the physiological and pathophysiological roles of nitric oxide.[4]
DEA/NO decomposes in a pH-dependent manner, with a half-life of approximately 2 minutes at 37°C and pH 7.4, releasing 1.5 moles of NO per mole of the parent compound.[3] This rapid release profile makes it suitable for studying acute NO signaling events in various cardiovascular models.
Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | DEA/NO, Diethylamine NONOate | [5] |
| CAS Number | 372965-00-9 | [5] |
| Molecular Formula | C4H11N3O2 • C4H11N | [5] |
| Molecular Weight | 206.3 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility | Ethanol: ~25 mg/mLDMSO: ~2 mg/mLDMF: ~2 mg/mLPBS (pH 7.2): ~10 mg/mL | [5] |
| Storage | -80°C, under inert gas (e.g., nitrogen) | [4] |
| Stability | ≥ 2 years at -80°C | [3] |
Mechanism of Action: Nitric Oxide Signaling Cascade
DEA/NO serves as a prodrug that, upon decomposition, releases nitric oxide. The liberated NO diffuses into vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC).[2] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG).[6] PKG activation leads to a cascade of downstream events, including the opening of potassium channels and a decrease in intracellular calcium levels, ultimately resulting in smooth muscle relaxation and vasodilation.[7]
Caption: Nitric oxide signaling pathway in vascular smooth muscle.
Application 1: Assessment of Vasodilation in Isolated Arterial Rings
This protocol describes the use of DEA/NO to assess endothelium-independent vasodilation in isolated arterial rings, a common ex vivo model in cardiovascular research.
Materials:
-
Isolated arterial rings (e.g., rat aorta, human radial artery)[2][8]
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Phenylephrine (PE) or other vasoconstrictor
-
DEA/NO
-
Dimethyl sulfoxide (DMSO) or 0.01 M NaOH for stock solution preparation
Protocol:
-
Preparation of Arterial Rings:
-
Excise the desired artery and place it in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length.[8]
-
Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams (optimized for the specific artery).
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DEA/NO in high-purity DMSO or 0.01 M NaOH.[4]
-
Due to the rapid decomposition of DEA/NO in aqueous solutions, prepare fresh working dilutions from the stock solution immediately before use.
-
-
Experimental Procedure:
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.[2]
-
Once a stable contraction is achieved, add cumulative concentrations of DEA/NO to the organ bath, typically ranging from 10⁻⁸ M to 3 x 10⁻⁵ M.[8]
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the log concentration of DEA/NO.
-
Calculate the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) to determine the potency of DEA/NO.
-
Application 2: Inhibition of Platelet Aggregation
This protocol outlines the use of DEA/NO to study the inhibition of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
Materials:
-
Freshly drawn human or animal blood in 3.2% sodium citrate
-
Light transmission aggregometer
-
Platelet agonists (e.g., collagen, ADP, thrombin)
-
DEA/NO
-
Phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[3]
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP if necessary.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of DEA/NO in an appropriate solvent (e.g., 0.01 M NaOH).
-
Prepare fresh working dilutions in PBS immediately prior to the experiment.
-
-
Experimental Procedure:
-
Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
Add DEA/NO to the PRP at the desired final concentration (e.g., 2 µM) and incubate for a short period (e.g., 1-2 minutes).[1]
-
Initiate platelet aggregation by adding a platelet agonist (e.g., collagen at 2.5 µg/mL).[1]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the maximal aggregation percentage for each sample.
-
Calculate the percentage inhibition of aggregation by comparing the response in the presence of DEA/NO to the control (agonist alone).
-
Application 3: In Vitro Studies with Endothelial Cells
This protocol provides a general framework for treating cultured endothelial cells with DEA/NO to investigate NO-mediated signaling pathways.
Materials:
-
Cultured endothelial cells (e.g., HUVECs, bAECs)
-
Appropriate cell culture medium and supplements
-
DEA/NO
-
Reagents for downstream analysis (e.g., cGMP EIA kit, Western blot antibodies for phosphorylated VASP)
Protocol:
-
Cell Culture:
-
Culture endothelial cells to the desired confluency in a suitable culture vessel (e.g., 6-well plates, 96-well plates).
-
Prior to treatment, you may want to serum-starve the cells for a few hours to reduce basal signaling activity.
-
-
Stock and Working Solution Preparation:
-
Prepare a concentrated stock solution of DEA/NO in a cell culture compatible solvent (e.g., sterile 0.01 M NaOH).
-
Immediately before the experiment, prepare working solutions by diluting the stock solution in serum-free cell culture medium. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%).
-
-
Experimental Procedure:
-
Replace the culture medium with the medium containing the desired concentration of DEA/NO (e.g., 0.1 µM to 10 µM).
-
Incubate the cells for the desired time, considering the short half-life of DEA/NO. For studying rapid signaling events, incubation times of 5-30 minutes are common.
-
Terminate the experiment by washing the cells with cold PBS and lysing them for downstream analysis.
-
-
Downstream Analysis:
-
cGMP Measurement: Use a cGMP enzyme immunoassay (EIA) kit to quantify intracellular cGMP levels.
-
Western Blotting: Analyze the phosphorylation status of key proteins in the NO signaling pathway, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.
-
Cell Proliferation/Migration Assays: Assess the effect of NO on endothelial cell function using assays such as the MTT assay for proliferation or the wound-healing assay for migration.[9]
-
Application 4: Ischemia-Reperfusion Injury Models
DEA/NO can be used to investigate the protective effects of nitric oxide in models of ischemia-reperfusion (I/R) injury.[2]
In Vivo Models:
-
In animal models of myocardial I/R injury, DEA/NO can be administered intravenously or intracoronarily before or during reperfusion.[10]
-
The dosage and timing of administration will need to be optimized for the specific animal model and experimental question.
-
Endpoints can include infarct size measurement, assessment of cardiac function (e.g., by echocardiography), and analysis of biochemical markers of injury.
Ex Vivo Langendorff Heart Model:
-
In an isolated perfused heart model, DEA/NO can be added to the cardioplegic solution or the perfusion buffer during reperfusion.[10]
-
A concentration of 0.1 µM DEA/NO in the cardioplegic solution has been shown to improve hemodynamic parameters after hypothermic storage.[10]
-
This allows for the direct assessment of the effects of NO on cardiac function in the absence of systemic influences.
Caption: General experimental workflow for using DEA/NO.
Safety and Handling
-
DEA/NO is a crystalline solid that is sensitive to moisture and air.[4] It should be stored at -80°C under an inert atmosphere.[4]
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Aqueous solutions of DEA/NO are not stable and should be prepared fresh for each experiment and not stored for more than one day.[5]
References
-
Inhibition of platelet aggregation by DEA/NO in WP and PRP. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
DEA NONOate Product Information. (2012, June 19). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Li, H., Yan, X., & Zhang, G. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 836. [Link]
-
Bactericidal effects of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. (2020). Scientific Reports, 10(1), 22295. [Link]
-
Massberg, S., Sausbier, M., Klatt, P., Bauer, M., Pfeifer, A., Siess, W., ... & Gawaz, M. (2002). Increased adhesion and aggregation of platelets lacking cyclic guanosine 3',5'-monophosphate kinase I. The Journal of experimental medicine, 195(10), 1255-1264. [Link]
-
Rodríguez-Pascual, F., Oset-Gasque, M. J., & González, M. P. (1999). Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells. British journal of pharmacology, 128(4), 817–825. [Link]
-
Tütüncü, M., Cen, M., Ozdem, S., & Ulus, I. H. (2007). Investigation of the vasorelaxant effects of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) and diethylamine/nitric oxide (DEA/NO) on the human radial artery used as coronary bypass graft. Journal of cardiovascular pharmacology, 50(2), 211-216. [Link]
-
Alexander, S. P. H., Mathie, A., & Peters, J. A. (2001). Involvement of cyclic GMP and potassium channels in relaxation evoked by the nitric oxide donor, diethylamine NONOate, in the rat small isolated mesenteric artery. British Journal of Pharmacology, 132(6), 1279–1286. [Link]
-
Du, Z. Y., Hicks, M., Jansz, P., Rainer, S., Spratt, P., & Macdonald, P. (1998). The nitric oxide donor, diethylamine NONOate, enhances preservation of the donor rat heart. The Journal of heart and lung transplantation : the official publication of the International Society for Heart Transplantation, 17(11), 1113–1120. [Link]
-
Morbidelli, L., Chang, C. H., Douglas, J. G., Granger, H. J., Ledda, F., & Ziche, M. (1996). Nitric oxide mediates the proliferative effect of vascular endothelial growth factor on coronary venular endothelial cells. Circulation research, 78(2), 332-338. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Nitric Oxide in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for Diethylamine NONOate Diethylammonium Salt Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] Due to its gaseous nature and short half-life, direct administration of NO gas for therapeutic purposes is challenging.[2] This has led to the development of nitric oxide donors, compounds that release NO under specific conditions. Among these, diazeniumdiolates, commonly known as NONOates, have emerged as valuable pharmacological tools due to their ability to spontaneously release NO in a controlled manner under physiological conditions.[1]
This guide focuses on Diethylamine NONOate diethylammonium salt (DEA/NO), a well-characterized NONOate that provides a predictable and reproducible release of nitric oxide.[3] We will delve into the fundamental principles of its action, provide detailed protocols for its use in animal models, and discuss critical considerations for experimental design and data interpretation.
Core Principles of Diethylamine NONOate (DEA/NO)
Mechanism of Nitric Oxide Release
DEA/NO is a salt complex that, when dissolved in aqueous solution at physiological pH (7.4) and temperature (37°C), undergoes spontaneous decomposition to release nitric oxide.[3][4] This process is a first-order reaction, meaning the rate of NO release is directly proportional to the concentration of the DEA/NO.[3] One mole of DEA/NO liberates 1.5 moles of NO.[3] The decomposition is initiated by protonation of the diazeniumdiolate structure.
Diagram: DEA/NO Decomposition and NO Release
Caption: Spontaneous decomposition of DEA/NO in aqueous solution to release nitric oxide.
Pharmacokinetics and Stability
The half-life of DEA/NO is a critical parameter for experimental design. At 37°C and pH 7.4, its half-life is approximately 2 minutes, while at room temperature (22-25°C), it extends to 16 minutes.[3] This rapid release profile makes it suitable for studies requiring acute NO delivery. For prolonged NO release, other NONOates with longer half-lives or encapsulation strategies may be more appropriate.[4]
| Parameter | Value | Reference |
| Molecular Formula | C4H11N3O2 • C4H11N | [3] |
| Molecular Weight | 206.3 g/mol | [3] |
| Half-life (37°C, pH 7.4) | ~2 minutes | [3] |
| Half-life (22-25°C, pH 7.4) | ~16 minutes | [3] |
| NO Moles Released | 1.5 moles per mole of DEA/NO | [3] |
| Solubility | Soluble in PBS (pH 7.2), Ethanol, DMSO, DMF | [3] |
Experimental Protocols
Preparation of DEA/NO Stock and Working Solutions
Causality: Proper preparation and handling of DEA/NO solutions are paramount to ensure accurate dosing and reproducible results. Given its short half-life in physiological buffers, stock solutions are typically prepared in a solvent that minimizes decomposition, and working solutions are made immediately before administration.
Materials:
-
Diethylamine NONOate diethylammonium salt (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 0.01 M NaOH for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4, sterile and pre-warmed to 37°C for working solution
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol for Stock Solution (e.g., 100 mM):
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Weigh the required amount of DEA/NO crystalline solid. For a 100 mM stock solution, weigh 20.63 mg of DEA/NO for 1 mL of solvent.
-
Dissolve the DEA/NO in the appropriate volume of anhydrous DMSO or 0.01 M NaOH. The alkaline pH of 0.01 M NaOH significantly slows the decomposition of NONOates.
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light.
-
Store aliquots at -80°C for long-term stability (up to 6 months).[5] Avoid repeated freeze-thaw cycles.[5]
Protocol for Working Solution (to be performed immediately before administration):
-
Thaw a single aliquot of the DEA/NO stock solution on ice.
-
Calculate the required volume of stock solution to achieve the desired final concentration in the working solution.
-
Dilute the stock solution with pre-warmed (37°C) sterile PBS (pH 7.4) to the final desired concentration.
-
Mix gently by inversion. Do not vortex vigorously, as this can introduce oxygen and accelerate NO degradation.
-
Administer the working solution to the animal model immediately.
Administration to Animal Models
Causality: The choice of administration route depends on the research question, the target organ or system, and the desired pharmacokinetic profile. Each route has distinct advantages and disadvantages in terms of bioavailability, speed of onset, and duration of action.
Common Routes of Administration:
-
Intraperitoneal (i.p.) Injection: A common route for systemic delivery in rodents. It is relatively easy to perform and allows for rapid absorption into the systemic circulation.
-
Intravenous (i.v.) Injection: Provides the most rapid and complete bioavailability, with the compound directly entering the bloodstream. This route is ideal for studying acute cardiovascular effects.
-
Subcutaneous (s.c.) Injection: Results in slower and more sustained absorption compared to i.p. or i.v. routes.
-
Topical Administration: Useful for localized delivery to the skin or specific tissues, minimizing systemic effects.
-
Intracerebroventricular (i.c.v.) Injection: For direct delivery to the central nervous system, bypassing the blood-brain barrier.
General Protocol for Administration (Example: Intraperitoneal Injection in Mice):
-
Animal Handling and Restraint: Ensure proper and humane handling of the animal. For i.p. injection in mice, gently restrain the animal to expose the abdomen.
-
Preparation of Injection Site: Swab the injection site with 70% ethanol.
-
Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G for mice), lift the skin over the lower abdominal quadrant and insert the needle at a 15-30 degree angle to avoid puncturing the internal organs.
-
Administer the freshly prepared DEA/NO working solution. The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a 25g mouse).
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Diagram: Experimental Workflow for In Vivo DEA/NO Administration
Caption: A generalized workflow for the preparation, administration, and analysis of DEA/NO in animal models.
Measurement of Nitric Oxide and its Metabolites
Causality: Due to the very short half-life of NO in biological systems, direct measurement is challenging.[2] Therefore, the most common approach is to measure its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Commonly Used Methods:
-
Griess Assay: A colorimetric method that detects nitrite.[2] It is a simple and cost-effective assay. For the measurement of total nitrite and nitrate, nitrate must first be reduced to nitrite.
-
Chemiluminescence: A highly sensitive method that can detect NO gas directly in the headspace of a sample or after the reduction of nitrite and nitrate to NO.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify nitrite and nitrate in biological fluids.[8][9]
-
Fluorescent Probes: Certain fluorescent dyes can react with NO or its derivatives, allowing for visualization and quantification in cells and tissues.[6]
-
Electrochemical Sensors: NO-selective microelectrodes can be used for real-time in vivo measurements.[7]
Protocol: Griess Assay for Nitrite/Nitrate Measurement in Plasma
-
Sample Collection: Collect blood from the animal model into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Deproteinization: Precipitate proteins in the plasma sample (e.g., using zinc sulfate or methanol) as they can interfere with the assay. Centrifuge to pellet the precipitated proteins.
-
Nitrate Reduction (for total NO metabolite measurement): Incubate the deproteinized plasma with nitrate reductase to convert nitrate to nitrite.
-
Griess Reaction: Add the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Incubation: Allow the color to develop.
-
Measurement: Measure the absorbance at approximately 540 nm using a spectrophotometer.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Safety and Regulatory Considerations
Handling DEA/NO:
-
Always handle DEA/NO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
-
Store the crystalline solid at -80°C in a tightly sealed container.[5]
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Animal Welfare:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Protocols must be approved by the Institutional Animal Care and Use Committee (IACUC).[12][13]
-
Minimize pain and distress to the animals at all times.
Controlled Substances:
-
While DEA/NO itself is not typically a controlled substance, some anesthetic or analgesic agents used in conjunction with animal studies may be.[14]
-
Ensure compliance with all Drug Enforcement Administration (DEA) regulations if controlled substances are used.[14][15]
Conclusion
Diethylamine NONOate diethylammonium salt is a valuable tool for investigating the in vivo effects of nitric oxide. By understanding its chemical properties and adhering to carefully designed and executed protocols, researchers can obtain reliable and reproducible data. This guide provides a foundational framework for the successful application of DEA/NO in animal models, emphasizing the importance of scientific rigor, safety, and ethical considerations.
References
- Detecting and monitoring NO, SNO and nitrite in vivo - PMC - NIH. (n.d.).
- Nitric oxide detection methods in vitro and in vivo - PMC - PubMed Central. (n.d.).
- Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC. (n.d.).
- A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - MDPI. (n.d.).
- Analytical Techniques for Assaying Nitric Oxide Bioactivity - JoVE. (2012, June 18).
- Repurposing nitric oxide donating drugs in cancer therapy through immune modulation. (2023, January 14).
- Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC - PubMed Central. (n.d.).
- Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC - PubMed Central. (2020, June 23).
- Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications - MDPI. (n.d.).
- DEA NONOate (CAS 372965-00-9) - Cayman Chemical. (n.d.).
- Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PubMed. (2020, December 28).
- Diethylamine NONOate diethylammonium salt (DEA NONOate diethylamine) | Antimicrobial Agent | MedChemExpress. (n.d.).
- Effects of Nitric Oxide Donor on Outflow Facility in Mice - IOVS - ARVO Journals. (n.d.).
- A Novel Dual-Function Nitric Oxide Donor Therapy for Preeclampsia—A Proof-of-Principle Study in a Murine Model - MDPI. (2023, November 23).
- The Nitric Oxide Donor, Diethylamine NONOate, Enhances Preservation of the Donor Rat Heart - PubMed. (n.d.).
- Effects of low doses of different nitric oxide (NO) donors in rat models of obsessive-compulsive disorder (OCD) and posttraumatic stress disorder (PTSD) - PubMed. (2022, December 1).
- Release of NO from DNICs and DEA/NO. At time point 0, release of NO... - ResearchGate. (n.d.).
- Diethylamine NONOate sodium salt hydrate - Sigma-Aldrich. (n.d.).
- Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.).
- Nitric Oxide Donor Set II, NONOates SDS - Merck Millipore. (n.d.).
- DETA NONOate (Diethylamine NONOate) | NO Donor | MedChemExpress. (n.d.).
- The nitric oxide (NO) donor diethylamine NONOate (DEA/NO) decreases the... | Download Scientific Diagram - ResearchGate. (n.d.).
- Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals. (n.d.).
- Safety Guidelines for Handling Nitric Oxide (NO) Gas Leaks - Interscan Corporation. (2024, August 7).
- Use of Controlled Substances in Animals - UCI Office of Research. (n.d.).
- IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON - Office of Research. (2009, December 11).
- Director's Order #77-4: Use of Pharmaceuticals for Wildlife - National Park Service. (2021, March 26).
- Diethylamine NONOate = 98 372965-00-9 - Sigma-Aldrich. (n.d.).
- Delving into DEA regulations for veterinary practices - DVM360. (2021, February 3).
- Nitric Oxide Safety Data Sheet SDS P4632 - AMP Home Page. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
- NITRIC ACID SAFETY. (n.d.).
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detecting and monitoring NO, SNO and nitrite in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques for Assaying Nitric Oxide Bioactivity [jove.com]
- 10. amp.generalair.com [amp.generalair.com]
- 11. ehs.com [ehs.com]
- 12. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. research.ucsb.edu [research.ucsb.edu]
- 14. research.uci.edu [research.uci.edu]
- 15. dvm360.com [dvm360.com]
techniques for measuring nitric oxide release from NONOates
Application Note & Protocol Guide
Topic: Advanced Techniques for Measuring Nitric Oxide Release from Diazeniumdiolates (NONOates)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of NONOates and the Imperative for Accurate NO Measurement
Diazeniumdiolates, commonly known as NONOates, are a cornerstone class of nitric oxide (NO) donors in biomedical research. Their utility stems from a predictable, first-order kinetic release of NO in aqueous solutions, a process governed primarily by pH and temperature.[1][2] This controllable decomposition allows researchers to mimic both the transient, low-level NO production by constitutive nitric oxide synthases (eNOS/nNOS) and the high-output, sustained release from inducible NOS (iNOS).[1][3] NONOates are synthesized by reacting a secondary amine with NO gas and are stable as solid compounds.[1][4] Upon dissolution in a physiological buffer (pH 7.4, 37°C), they spontaneously release up to two molecules of NO, leaving only the parent amine as a byproduct.[1][5]
The half-life of NO release is dictated by the chemical structure of the parent amine, ranging from a mere 1.8 seconds for PROLI NONOate to 20-56 hours for DETA NONOate under physiological conditions.[1][6] This vast range of temporal release profiles makes NONOates invaluable tools for studying the dose-dependent and time-course effects of NO in various biological systems.
However, the inherent reactivity and short half-life of the NO radical present significant analytical challenges.[7][8] Accurately quantifying the flux and total yield of NO from a given NONOate is not merely a procedural step; it is fundamental to the validity and reproducibility of experimental outcomes. This guide provides a detailed overview and validated protocols for the principal direct and indirect methods used to measure NO release, empowering researchers to make informed decisions and generate reliable, quantifiable data.
Section 1: Foundational Principles of NONOate Decomposition
The decomposition of a NONOate is a proton-dependent process. While stable in alkaline solutions, the introduction to a physiological buffer (pH ~7.4) initiates a first-order decay process, releasing NO gas.[1][5] The rate of this release is a critical parameter, often expressed as the half-life (t½) of the donor compound.
Understanding the specific kinetics of the chosen NONOate is paramount. Temperature, for instance, dramatically affects the dissociation constant; a 1°C change from 37°C can alter the NO release rate by approximately 13%.[2] Therefore, precise control over experimental conditions is essential for reproducible results.
Table 1: Properties of Common NONOates (at pH 7.4)
| NONOate Compound | Half-life (t½) at 37°C | Half-life (t½) at 22-25°C | Moles of NO Released per Mole of Donor |
| PROLI NONOate | ~1.8 seconds | ~3 minutes | ~2 |
| DEA NONOate | ~2 minutes | ~16 minutes | ~1.5 |
| Spermine NONOate | ~39 minutes | ~230 minutes | ~2 |
| DPTA NONOate | ~3 hours | ~5 hours | ~2 |
| DETA NONOate | ~20 hours | ~56 hours | ~2 |
Data compiled from multiple sources.[1][2][6]
Section 2: Direct Measurement of Nitric Oxide
Direct methods quantify the NO molecule itself in real-time as it is released from the NONOate. These techniques are highly sensitive and provide invaluable kinetic data.
Chemiluminescence Detection
Principle: Chemiluminescence is the gold-standard for NO detection, offering exceptional sensitivity and specificity.[9] The method is based on the gas-phase reaction between NO and ozone (O₃). This reaction produces nitrogen dioxide in an electronically excited state (NO₂). As NO₂ decays to its ground state, it emits a photon of light (chemiluminescence).[10][11] The intensity of the emitted light, detected by a photomultiplier tube (PMT), is directly proportional to the NO concentration in the sample.[9][10]
Advantages:
-
High Sensitivity: Can detect NO in the picomolar to nanomolar range.[9]
-
High Specificity: The reaction is highly specific for NO.
-
Real-Time Measurement: Provides continuous kinetic profiles of NO release.
Limitations:
-
Requires specialized and costly instrumentation.[7]
-
Measures NO in the gas phase, requiring a purge system for liquid samples.[10]
Protocol: Measuring NO Release from DETA NONOate via Chemiluminescence
-
System Preparation:
-
Reagent Preparation:
-
Prepare a stock solution of the NONOate. For DETA NONOate, dissolve 10 mg in 610 µL of 10 mM NaOH to create a ~100 mM stock.[10] Store on ice to prevent premature decomposition. NONOates are stable in basic solutions.[1]
-
Prepare the reaction buffer (e.g., 100 mM phosphate-buffered saline, PBS, pH 7.4) and bring it to the desired experimental temperature (e.g., 37°C) in the reaction vessel.
-
-
System Calibration & Baseline:
-
Calibrate the instrument using a certified NO gas standard according to the manufacturer's protocol.
-
Inject the pre-warmed reaction buffer into the purge vessel and allow the system to establish a stable, low-level baseline signal.
-
-
Initiating the Reaction:
-
Inject a small, precise volume of the cold NONOate stock solution into the stirring, temperature-controlled reaction buffer. The final concentration should be in the low micromolar range (e.g., 10-100 µM).
-
-
Data Acquisition:
-
Immediately begin recording the signal from the PMT. The data acquisition software will plot the NO concentration over time.
-
Continue recording until the NO release plateaus or returns to baseline, depending on the half-life of the NONOate.
-
-
Data Analysis:
-
Integrate the area under the curve of the NO concentration vs. time plot to determine the total amount of NO released.
-
Analyze the initial slope of the curve to determine the initial rate of NO release.
-
Electrochemical Detection (Amperometric NO Sensors)
Principle: Electrochemical sensors are the only technique capable of sensitive, real-time, in situ measurement of NO in biological environments.[12][13] These sensors operate by applying a specific potential to a working electrode. When NO diffuses to the electrode surface, it is either oxidized or reduced, generating an electrical current that is directly proportional to the local NO concentration.[14] Modern sensors often use surface modifications and selective membranes to enhance sensitivity and minimize interference from other electroactive species like nitrite, ascorbate, and dopamine.[12]
Advantages:
-
Real-Time & In Situ: Can measure NO directly in complex biological media or even tissues.[12]
-
High Temporal Resolution: Response times are typically in the range of a few seconds.[8]
-
Miniaturization: Sensors can be fabricated on the micro- and nano-scale.[12]
Limitations:
-
Susceptible to fouling by proteins and other biological components.
-
Requires careful calibration with known NO concentrations (often using a saturated NO solution or another NONOate).
-
Potential for interference from other electroactive molecules, though modern sensors minimize this.[12]
Protocol: Real-Time Monitoring of PROLI NONOate Release with an NO Sensor
-
Sensor Preparation and Calibration:
-
Prepare and polarize the NO sensor according to the manufacturer's instructions. This typically involves applying the recommended oxidation potential (e.g., +0.8 V) until a stable, low background current is achieved.[8]
-
Calibrate the sensor by adding known concentrations of an NO donor with well-characterized kinetics (e.g., S-nitroso-N-acetylpenicillamine, SNAP) or a saturated NO solution to a buffer solution.
-
Generate a calibration curve by plotting the change in current (nA or pA) against the known NO concentration (nM or µM).
-
-
Reagent Preparation:
-
Prepare a fresh, concentrated stock solution of PROLI NONOate in 10 mM NaOH and keep it on ice.
-
Add the desired reaction buffer (e.g., PBS, pH 7.4) to a temperature-controlled (37°C) reaction vessel with a stir bar.
-
-
Measurement:
-
Submerge the calibrated sensor tip into the reaction buffer and allow the signal to reach a stable baseline.
-
Inject a small volume of the PROLI NONOate stock solution into the buffer to achieve the desired final concentration (e.g., 1-10 µM).
-
-
Data Acquisition:
-
Record the current output from the sensor over time. Due to the very short half-life of PROLI NONOate (~1.8 s), a rapid data acquisition rate is crucial.[1]
-
You should observe a sharp increase in current, followed by a rapid decay as the NONOate is consumed and the released NO diffuses and degrades.
-
-
Data Analysis:
-
Use the calibration curve to convert the measured current (nA) into NO concentration (µM).
-
Determine key kinetic parameters from the resulting plot, such as the peak NO concentration, the time to peak, and the half-life of the signal decay.
-
Section 3: Indirect Measurement of Nitric Oxide
Indirect methods do not measure NO directly but instead quantify its stable reaction or decomposition products. These methods are often simpler, more accessible, and suitable for high-throughput applications.
Griess Assay
Principle: The Griess assay is the most common indirect, colorimetric method for NO quantification.[7] It does not detect NO itself, but rather nitrite (NO₂⁻), a stable product of NO autoxidation in aqueous, oxygenated solutions.[7][15] The assay is a two-step diazotization reaction.[7] First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, magenta-colored azo compound that strongly absorbs light at approximately 540 nm.[7][15]
Advantages:
-
Simple and Inexpensive: Utilizes basic spectrophotometric equipment (plate reader or spectrophotometer).[16]
-
High-Throughput: Easily adaptable to 96-well plate format for screening multiple samples.
-
Measures Total NO Production: By quantifying the stable end-product, it provides a measure of the total NO released over the incubation period.
Limitations:
-
Indirect Measurement: Does not provide real-time kinetic data.
-
Interference: The Griess reaction can be affected by substances in complex biological media.[7] A standard curve must be prepared in the same matrix as the samples.[7]
-
Lower Sensitivity: The limit of detection is typically in the low micromolar range (~0.5-2.5 µM).[7]
-
Requires Nitrate Reduction: NO can also be oxidized to nitrate (NO₃⁻). For an accurate measure of total NO production, nitrate must first be reduced to nitrite (using nitrate reductase or a cadmium catalyst) before performing the Griess reaction.[17]
Protocol: Quantifying Total NO Release from Spermine NONOate
-
Reagent Preparation:
-
Nitrite Standard: Prepare a 100 µM sodium nitrite (NaNO₂) stock solution in your experimental buffer (e.g., PBS). Create a dilution series (e.g., 50, 25, 12.5, 6.25, 3.125, 0 µM) to generate a standard curve.
-
Griess Reagent: Prepare or use a commercial kit containing two solutions:
-
Solution I: Sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Solution II: N-(1-naphthyl)ethylenediamine (NED) in water (e.g., 0.1% NED).
-
-
-
Sample Incubation:
-
In a 96-well plate, add your experimental samples. For example, to measure NO release over 1 hour, add Spermine NONOate to cells or buffer in triplicate wells.
-
In separate wells, add 50 µL of each nitrite standard in triplicate.
-
Add 50 µL of buffer-only wells to serve as a blank.
-
Incubate the plate under desired conditions (e.g., 37°C, 5% CO₂) for the desired time period (e.g., 60 minutes, which is ~1.5x the half-life of Spermine NONOate).
-
-
Griess Reaction:
-
After incubation, take a 50 µL aliquot from each experimental and blank well and transfer to a new, clean 96-well plate.
-
Add 50 µL of Griess Reagent I to all wells (standards, samples, blank).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop in the presence of nitrite.
-
-
Measurement and Analysis:
-
Measure the absorbance of the plate at 540 nm using a microplate reader.[7][17]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance of the nitrite standards versus their known concentrations to create a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in your experimental samples. This concentration reflects the amount of NO released from the NONOate during the incubation period.
-
UV-Vis Spectrophotometry
Principle: This method directly monitors the decomposition of the NONOate compound itself, rather than the appearance of NO. The [N(O)NO]⁻ functional group common to all NONOates has a characteristic strong UV absorbance peak around 250-260 nm. As the NONOate decomposes and releases NO, this absorbance decreases. By monitoring the decay of this peak over time, one can calculate the decomposition rate and half-life of the NONOate.[18]
Advantages:
-
Directly measures donor decomposition: Provides a direct measure of the stability and decomposition kinetics of the parent compound.
-
Simple and Accessible: Uses a standard UV-Vis spectrophotometer.
Limitations:
-
Interference: Many biological molecules, including DNA, RNA, and proteins, absorb strongly in the same UV range, making this method unsuitable for complex media unless the NONOate is first isolated.
-
Does not measure NO: It assumes a fixed stoichiometry of NO release per mole of decomposed NONOate (e.g., 2 moles of NO per mole of DETA NONOate), which may not always be precise.[18]
Protocol: Determining the Half-Life of a NONOate in Buffer
-
Instrument Setup:
-
Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder set to the desired temperature (e.g., 37°C).
-
Set the spectrophotometer to measure absorbance at the λmax of the NONOate (e.g., ~252 nm for DETA NONOate).[19]
-
-
Measurement:
-
Add the reaction buffer (e.g., PBS, pH 7.4) to a quartz cuvette, place it in the holder, and zero the instrument (autozero/blank).
-
Prepare a concentrated stock of the NONOate in 10 mM NaOH.
-
Initiate the reaction by adding a small volume of the NONOate stock to the cuvette to achieve a starting absorbance of ~1.0. Mix quickly by inversion.
-
-
Data Acquisition:
-
Immediately begin recording the absorbance at the set wavelength over time. For a slow-releasing donor like DETA NONOate, measurements can be taken every few minutes for several hours. For a fast donor, a rapid kinetics mode is required.
-
-
Data Analysis:
-
The decomposition follows first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
The data should yield a straight line. The slope of this line is equal to the negative of the first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Section 4: Method Selection and Validation
Choosing the appropriate method depends on the specific research question.
Table 2: Comparison of NO Measurement Techniques
| Feature | Chemiluminescence | Electrochemical Sensing | Griess Assay | UV-Vis Spectrophotometry |
| Analyte Measured | NO (gas) | NO (aqueous) | NO₂⁻ (Nitrite) | NONOate compound |
| Measurement Type | Direct, Real-Time | Direct, Real-Time, In Situ | Indirect, Endpoint/Cumulative | Indirect, Kinetic (donor decay) |
| Sensitivity | Very High (pM-nM) | High (nM) | Moderate (µM) | Moderate (µM) |
| Primary Application | Accurate kinetic profiling, gas analysis | Real-time cellular/tissue measurement | High-throughput screening, total NO yield | Determining donor half-life in buffer |
| Key Limitation | Expensive equipment | Sensor fouling, calibration complexity | No kinetic data, interferences | UV interference in complex media |
Self-Validating Systems: For any protocol, trustworthiness is paramount. A self-validating system includes:
-
Standard Curves: Always run a standard curve for quantitative assays like the Griess Assay. The R² value should be >0.99.
-
Positive Controls: Use a NONOate with a known, well-characterized half-life (e.g., DETA NONOate) to confirm your system is working.
-
Negative Controls: Include a "decomposed" NONOate control (a solution that has been incubated long enough to fully release its NO) to ensure that the parent amine or other byproducts do not interfere with the assay.[20]
-
Spike and Recovery: In complex media, add a known amount of your analyte (e.g., nitrite for the Griess assay) to a sample to ensure your method can accurately detect it, accounting for matrix effects.
By carefully selecting the appropriate technique and incorporating rigorous controls, researchers can confidently and accurately measure the release of nitric oxide from NONOates, paving the way for more precise and impactful discoveries in the field of NO biology.
References
-
Title: Measurement and modeling of nitric oxide release rates for nitric oxide donors.[18] Source: PubMed URL: [Link]
-
Title: A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media.[7] Source: MDPI URL: [Link]
-
Title: A spectrophotometric method for the direct detection and quantitation of nitric oxide, nitrite, and nitrate in cell culture media.[21] Source: Semantic Scholar URL: [Link]
-
Title: Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates.[1] Source: PMC - PubMed Central URL: [Link]
-
Title: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds.[10] Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: A Spectrophotometric Method for the Direct Detection and Quantitation of Nitric Oxide, Nitrite, and Nitrate in Cell Culture Media.[22] Source: ResearchGate URL: [Link]
-
Title: Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria.[9] Source: PubMed URL: [Link]
-
Title: Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7.[2] Source: NIH URL: [Link]
-
Title: General outline of the chemiluminescence detection of nitric...[19] Source: ResearchGate URL: [Link]
-
Title: The potential of nitric oxide releasing therapies as antimicrobial agents.[4] Source: Taylor & Francis Online URL: [Link]
-
Title: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds.[11] Source: PubMed URL: [Link]
-
Title: Development of Antimicrobial Nitric Oxide-Releasing Fibers.[6] Source: PMC - NIH URL: [Link]
-
Title: Mechanistic Studies on the Reaction between R2N-NONOates and Aquacobalamin: Evidence for Direct Transfer of a Nitroxyl Group from R2N-NONOates to Cobalt(III) Centers.[20] Source: PMC - NIH URL: [Link]
-
Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.[15] Source: MDPI URL: [Link]
-
Title: Nitric oxide (NO) electrochemical sensors.[12] Source: ResearchGate URL: [Link]
-
Title: Guide for the use of nitric oxide (NO) donors as probes of the chemistry of NO and related redox species in biological systems.[3] Source: ResearchGate URL: [Link]
-
Title: Electrochemical nitric oxide sensors for physiological measurements.[13] Source: PubMed - NIH URL: [Link]
-
Title: Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements.[14] Source: PMC - PubMed Central URL: [Link]
-
Title: A novel spectrophotometric method for indirect determination of nitric oxide (NO) in serum.[16] Source: PubMed URL: [Link]
-
Title: Nitric oxide (NO)-releasing macromolecules: Rational design and biomedical applications.[5] Source: ScienceDirect URL: [Link]
-
Title: Recommendations of using at least two different methods for measuring NO.[8] Source: Frontiers URL: [Link]
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 6. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 9. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 11. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical nitric oxide sensors for physiological measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A novel spectrophotometric method for indirect determination of nitric oxide (NO) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanistic Studies on the Reaction between R2N-NONOates and Aquacobalamin: Evidence for Direct Transfer of a Nitroxyl Group from R2N-NONOates to Cobalt(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] A spectrophotometric method for the direct detection and quantitation of nitric oxide, nitrite, and nitrate in cell culture media. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Diethylamine NONOate diethylammonium salt in Organ Preservation Studies
Introduction: The Challenge of Ischemia-Reperfusion Injury and the Promise of Nitric Oxide
The success of organ transplantation is fundamentally constrained by the inevitable period of ischemia the organ endures between procurement and reperfusion in the recipient. This ischemic window, followed by the restoration of blood flow, paradoxically initiates a cascade of cellular injury known as ischemia-reperfusion injury (IRI). IRI is a major driver of primary graft dysfunction and chronic rejection, significantly impacting long-term transplant outcomes[1][2]. Key pathological events in IRI include endothelial dysfunction, microvascular constriction, platelet and leukocyte activation, and the induction of apoptosis and other forms of regulated cell death[1][2].
Nitric oxide (NO), a gaseous signaling molecule endogenously produced by nitric oxide synthases (NOS), is a critical regulator of vascular homeostasis and cellular health[3][4]. However, during ischemia and reperfusion, the endothelial production of NO is often compromised, exacerbating tissue damage[5][6]. Supplementing the organ with an exogenous source of NO during preservation offers a powerful therapeutic strategy to counteract the damaging effects of IRI.
Diethylamine NONOate diethylammonium salt (DEA/NO) is a member of the diazeniumdiolate (NONOate) class of compounds, which are renowned for their ability to release nitric oxide spontaneously and predictably in aqueous solutions under physiological conditions[3][4][7]. This property makes DEA/NO an invaluable tool for researchers investigating the cytoprotective effects of NO. This guide provides a detailed overview of the mechanism of action of DEA/NO and presents a comprehensive protocol for its application in experimental organ preservation models, with a focus on scientific rationale and best practices.
Profile of DEA/NO: A Reliable Nitric Oxide Donor
DEA/NO serves as a controlled source of NO, allowing for precise experimental manipulation of this critical signaling pathway. Its utility stems from its predictable decomposition kinetics.
Mechanism of NO Release: In an aqueous environment at physiological pH (7.4) and temperature, the DEA/NO complex undergoes spontaneous, first-order decomposition to release two molecules of NO and one molecule of diethylamine[3][7]. The rate of this release is pH- and temperature-dependent[4]. This predictable release profile is essential for establishing consistent and reproducible experimental conditions.
Key Chemical and Physical Properties:
| Property | Value | Source(s) |
| Chemical Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | [8] |
| Synonyms | Diethylamine NONOate, DEA/NO, DEA NONOate | [8][9] |
| CAS Number | 372965-00-9 | [8][10][11] |
| Molecular Formula | C₈H₂₂N₄O₂ | [10] |
| Molecular Weight | 206.29 g/mol | [10][11] |
| Half-life (t½) of NO Release | ~2 minutes at 37°C, pH 7.4~16 minutes at 22-25°C, pH 7.4 | [7] |
| Moles of NO Released | ~1.5 moles of NO per mole of parent compound | [7][12] |
| Appearance | White to off-white crystalline solid | [8] |
| Storage | -80°C, under inert gas, protected from moisture | [8][9][13] |
The Cytoprotective Signaling of Nitric Oxide in Organ Preservation
The beneficial effects of DEA/NO in organ preservation are mediated by the downstream signaling cascades initiated by the released nitric oxide. While multiple pathways exist, the canonical pathway involves the activation of soluble guanylate cyclase (sGC).
The NO-sGC-cGMP-PKG Pathway:
-
sGC Activation: NO, being a small, lipophilic gas, readily diffuses across cell membranes into vascular smooth muscle cells and other cell types within the organ. Its primary intracellular target is the heme moiety of soluble guanylate cyclase (sGC)[3][14].
-
cGMP Production: Binding of NO to sGC induces a conformational change that activates the enzyme, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[3][15].
-
PKG Activation: Elevated intracellular levels of cGMP act as a second messenger, primarily by activating cGMP-dependent protein kinase, also known as Protein Kinase G (PKG)[15].
-
Physiological Effects: Activated PKG phosphorylates a variety of downstream targets, leading to a suite of protective effects highly relevant to mitigating IRI, including:
-
Vasodilation: Relaxation of vascular smooth muscle improves organ perfusion and reduces microvascular resistance[3].
-
Inhibition of Platelet Aggregation: Prevents the formation of microthrombi that can occlude capillaries upon reperfusion[3].
-
Anti-inflammatory Actions: Reduces leukocyte adhesion to the endothelium, a key step in the inflammatory response of IRI.
-
Anti-Apoptotic Effects: The NO/cGMP pathway can inhibit apoptosis by modulating the expression and function of key cell death regulators, such as the Bcl-2 family and caspases, and by suppressing detrimental signaling pathways like p38 MAP kinase[16][17][18][19][20].
-
While the sGC-cGMP pathway is predominant, NO can also exert cGMP-independent effects through direct modification of proteins via S-nitrosylation, which can influence protein function and signaling[14][21].
Caption: Workflow for DEA/NO application in organ preservation.
Summary of Published Data and Best Practices
Research has demonstrated the efficacy of DEA/NO in improving outcomes in ex vivo organ preservation models.
Key Experimental Findings:
| Organ Model | DEA/NO Concentration | Storage Duration | Key Findings | Reference |
| Isolated Rat Heart | 0.1 µM | 6 hours | Significantly improved aortic flow compared to control. | [5] |
| Isolated Rat Heart | 0.1 µM | 12 hours | Significantly improved heart rate, aortic flow, coronary flow, and cardiac output. | [5] |
Best Practices and Troubleshooting:
-
Compound Stability: DEA/NO is sensitive to moisture and light. Store the solid compound desiccated at -80°C.[9] Discoloration may indicate degradation.[13]
-
Solution Freshness: Always prepare aqueous stock and working solutions immediately before use. Do not store aqueous solutions, as the compound will decompose and the NO will dissipate.[8]
-
Concentration Optimization: The optimal concentration of DEA/NO may vary depending on the organ type, species, and preservation solution used. A dose-response study may be necessary to determine the most effective concentration for your specific model.
-
Verification of NO Release: While DEA/NO has predictable kinetics, NO release can be empirically verified using methods like the Griess assay, which measures nitrite/nitrate (stable breakdown products of NO), or with an NO-selective electrode.[22][23][24][25]
Conclusion
Diethylamine NONOate diethylammonium salt is a powerful and reliable tool for investigating the therapeutic potential of nitric oxide in the context of organ preservation. By supplementing preservation solutions with DEA/NO, researchers can effectively counteract the endothelial dysfunction and cellular injury characteristic of IRI. The protocols and principles outlined in this guide provide a robust framework for designing and executing experiments aimed at improving the viability and function of transplanted organs, ultimately contributing to the advancement of transplant medicine.
References
- Current time information in Rock County, US. (n.d.). Google.
- Takahashi, K., et al. (2006). Nitric oxide/cGMP signaling pathway protects RAW264 cells against nitric oxide-induced apoptosis by inhibiting the activation of p38 mitogen-activated protein kinase. Journal of Pharmacological Sciences, 101(2), 126-34.
- Pinsky, D. J., et al. (1998). The Nitric Oxide Donor, Diethylamine NONOate, Enhances Preservation of the Donor Rat Heart.
-
Bio-Connect. (n.d.). Diethylamine NONOate diethylammonium salt [372965-00-9]. Retrieved January 12, 2026, from [Link]
-
DC Chemicals. (n.d.). Diethylamine NONOate diethylammonium salt Datasheet. Retrieved January 12, 2026, from [Link]
- Sayed, N., et al. (2007). Inactivation of Soluble Guanylate Cyclase by Stoichiometric S-Nitrosation. Journal of Biological Chemistry, 282(49), 35748-35756.
- Hart, S. L., et al. (1999). The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation. Journal of Molecular and Cellular Cardiology, 31(4), 815-820.
- Takahashi, K., et al. (2006).
- Woldman, Y. Y., et al. (1997). Measurement and modeling of nitric oxide release rates for nitric oxide donors. Chemical Research in Toxicology, 10(4), 408-13.
- Schmidt, K., et al. (2003). Scavenging of nitric oxide by hemoglobin in the tunica media of porcine coronary arteries.
-
Cayman Chemical. (n.d.). Product Information - DEA NONOate. ResearchGate. Retrieved January 12, 2026, from [Link]
- Adly, F. E., et al. (2025).
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
- Riccio, D. A., et al. (2007). cGMP-independent nitric oxide signaling and regulation of the cell cycle. BMC Genomics, 8, 134.
- Butler, A. R., & Feelisch, M. (2008). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 154(3), 561-573.
- Brune, B., et al. (1998). Nitric oxide and its role in apoptosis. European Journal of Pharmacology, 351(3), 261-72.
- Wang, P. G., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 829.
- Popa, E., et al. (2019). Nitric oxide detection methods in vitro and in vivo. Journal of Clinical Medicine, 8(10), 1639.
- Duranski, M. R., et al. (2008). Nitric oxide promotes distant organ protection: Evidence for an endocrine role of nitric oxide. Proceedings of the National Academy of Sciences, 105(32), 11335-11340.
- Dimmeler, S., & Zeiher, A. M. (1999). Nitric oxide and apoptosis. Herz, 24(4), 299-304.
-
ResearchGate. (n.d.). cGMP-dependent and cGMP-independent pathways of nitric oxide signals. Retrieved January 12, 2026, from [Link]
-
Shomu's Biology. (2019, January 10). The NO-cGMP pathway [Video]. YouTube. [Link]
- Rosales, I. A., et al. (2021).
- Liu, L., & Stamler, J. S. (1999). The regulatory role of nitric oxide in apoptosis.
-
University Blog Service. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved January 12, 2026, from [Link]
- López-Farré, A., et al. (1998). Role of nitric oxide in the control of apoptosis in the microvasculature. Molecular and Cellular Biochemistry, 184(1-2), 267-73.
-
UBC Library Open Collections. (n.d.). Studies on DEA and MDEA degradation. Retrieved January 12, 2026, from [Link]
- García-Dorado, D., et al. (2012). Protection Against Myocardial Ischemia-reperfusion Injury in Clinical Practice. Revista Española de Cardiología (English Edition), 65(6), 532-544.
- Boengler, K., et al. (2019). Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury. Frontiers in Pharmacology, 10, 1063.
- Chakma, A., & Meisen, A. (1987). Degradation of aqueous DEA (diethanolamine)
- Rosales, I. A., et al. (2021).
- ResearchGate. (2025). (PDF) Degradation of aqueous diethanolamine (DEA) solutions using UV/H2O2 process.
- Zuurbier, C. J., et al. (2021). Pharmacological Cardioprotection against Ischemia Reperfusion Injury—The Search for a Clinical Effective Therapy. International Journal of Molecular Sciences, 22(16), 8849.
-
ClinicalTrials.gov. (n.d.). NNITS-Nitazoxanide for Norovirus in Transplant Patients Study. Retrieved January 12, 2026, from [Link]
- Chen, X., et al. (2021). Regulated cell death in myocardial ischemia-reperfusion injury. Journal of Cellular and Molecular Medicine, 25(21), 9946-9958.
- Frontiers. (2025).
-
LiveOnNY. (n.d.). Pharmacists' guide to the management of organ donors after brain death. Retrieved January 12, 2026, from [Link]
-
ClinicalTrials.gov. (2015). Trial of Inhaled Nitric Oxide (iNO) on Ischemia / Reperfusion Injury During Orthotopic Liver Transplantation With Marginal Grafts. Retrieved January 12, 2026, from [Link]
- Khurana, N., et al. (2023). Decanoic acid mitigates ischemia reperfusion injury by modulating neuroprotective, inflammatory and oxidative pathways in middle cerebral artery occlusion model of stroke in rats. Journal of Stroke and Cerebrovascular Diseases, 32(8), 107184.
-
NHS Blood and Transplant. (2023). Abdominal Perfusion and Preservation Protocol for NORS Teams in the UK. Retrieved January 12, 2026, from [Link]
-
NHS Blood and Transplant. (n.d.). Abdominal Perfusion and Preservation Protocol Jun 15.docx. Retrieved January 12, 2026, from [Link]
- NHS Blood and Transplant. (2022).
- Sanchez, P. G., & Bittle, G. J. (2016). Basic considerations in organ perfusion physiology. Journal of Thoracic Disease, 8(8), 2234-2241.
Sources
- 1. Frontiers | Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury [frontiersin.org]
- 2. Regulated cell death in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nitric oxide donor, diethylamine NONOate, enhances preservation of the donor rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. shop.bio-connect.nl [shop.bio-connect.nl]
- 11. Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals [dcchemicals.com]
- 12. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Nitric oxide/cGMP signaling pathway protects RAW264 cells against nitric oxide-induced apoptosis by inhibiting the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of nitric oxide in the control of apoptosis in the microvasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cGMP-independent nitric oxide signaling and regulation of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 25. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diethylamine NONOate Diethylammonium Salt (DEA/NO)
Welcome to the technical support guide for Diethylamine NONOate diethylammonium salt (DEA/NO). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and stability of DEA/NO in your experiments. Here, we address common challenges and questions regarding its storage, handling, and use.
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for solid DEA/NO to ensure long-term stability?
Solid Diethylamine NONOate diethylammonium salt is stable for at least one to two years when stored under the correct conditions.[1][2][3] The primary factors affecting its stability are temperature and exposure to moisture and air.[1][4]
-
Temperature: For long-term storage, the solid compound must be kept at -80°C.[1][2][5][6] Some suppliers also indicate storage at -70°C or -20°C is acceptable for shorter periods, but -80°C is the consensus for preserving integrity for a year or more.[7]
-
Atmosphere: The crystalline solid is sensitive to moisture and will discolor upon exposure to air.[1][4] It is crucial to keep the vial tightly sealed. For maximum stability, storing under an inert gas like nitrogen or argon is highly recommended.[1] If your laboratory has a glove box with an inert atmosphere, it is best to handle the compound there.[1][4]
-
Desiccation: Store the vial under desiccating conditions to protect it from ambient moisture.[5]
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
The choice of solvent is critical and depends on your experimental needs and desired storage duration.
-
Organic Solvents: DEA/NO is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1][6]
-
Preparation: When preparing an organic stock solution, it is best practice to use a solvent that has been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[1][6]
-
Storage: Organic stock solutions, particularly in DMSO, can be stored at -80°C for up to six months.[7][8][9] To avoid degradation from repeated freeze-thaw cycles, it is essential to aliquot the stock solution into smaller, single-use volumes.[8][9]
-
-
Aqueous Solutions (Buffers): DEA/NO is also soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[1][6] However, aqueous solutions are highly unstable. The NONOate moiety rapidly decomposes in neutral or acidic aqueous environments to release nitric oxide (NO).[10][11]
Q3: What is the half-life of DEA/NO and how does pH affect its NO-releasing kinetics?
The decomposition of DEA/NO, which results in the release of nitric oxide, is a pH-dependent, first-order process.[2][10]
-
At physiological pH (7.4): The half-life (t½) is approximately 2 minutes at 37°C and 16 minutes at 22-25°C (room temperature).[2][3]
-
At acidic pH (e.g., 5.0): Decomposition is nearly instantaneous.[3][11]
-
At alkaline pH (e.g., >8.0): DEA/NO is significantly more stable.[10][11] Stock solutions can be prepared in a mild alkaline buffer (e.g., 10 mM NaOH) for short-term storage at 0°C (e.g., on ice for a few hours) before dilution into a neutral buffer to initiate NO release for an experiment.[4][11]
This pH-dependent stability is the core mechanistic principle behind using NONOates as controlled NO donors.[10][12] The protons present under physiological conditions drive the spontaneous decomposition and release of NO.[10][12]
Q4: How can I confirm the concentration and integrity of my DEA/NO solution?
If there is any uncertainty about the preparation or storage of your DEA/NO solution, its concentration can be verified using UV-Vis spectrophotometry. The intact DEA/NO molecule has a characteristic UV absorbance maximum at 250 nm.[1][2][6] The molar extinction coefficient (ε) in aqueous solution is 6,500 M⁻¹cm⁻¹.[1] This measurement provides a reliable quality control check before proceeding with critical experiments.
Experimental Protocols & Data
Protocol: Preparation of a Validated Aqueous Working Solution
This protocol ensures the preparation of a fresh, active DEA/NO solution for immediate use in biological experiments.
1. Materials:
- Solid Diethylamine NONOate diethylammonium salt (stored at -80°C)
- Anhydrous DMSO or 0.01 M NaOH (for stock solution)
- Experimental buffer (e.g., PBS, pH 7.4), pre-warmed to the desired experimental temperature (e.g., 37°C)
- Gas-tight Hamilton syringe
- Inert gas (Argon or Nitrogen)
2. Step-by-Step Method:
- Equilibration: Remove the vial of solid DEA/NO from the -80°C freezer and allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the solid.
- Stock Solution Preparation (Choose one):
- Organic Stock: In a fume hood or under inert gas, dissolve the DEA/NO solid in anhydrous DMSO to a desired concentration (e.g., 10 mM). Purging the DMSO with argon before use is recommended.
- Alkaline Stock: Alternatively, prepare a concentrated stock solution in ice-cold 0.01 M NaOH. This solution will be stable for several hours on ice.
- Aliquoting: If preparing an organic stock for long-term storage, immediately aliquot it into single-use volumes in microcentrifuge tubes, flush with inert gas, and store at -80°C.[8][9]
- Working Solution Preparation: Immediately before the experiment, dilute the stock solution (from step 2 or a thawed aliquot from step 3) into the pre-warmed experimental buffer (pH 7.4). Perform this dilution rapidly to ensure a consistent start time for NO release.
- Initiation of Experiment: Add the freshly prepared aqueous working solution to your experimental system without delay.
3. Quality Control (Optional but Recommended):
- Dilute a small amount of your stock solution into 0.01 M NaOH to a final concentration suitable for spectrophotometry.
- Measure the absorbance at 250 nm.
- Calculate the concentration using the Beer-Lambert law (A = εcl) with ε = 6,500 M⁻¹cm⁻¹. This confirms the integrity of your stock solution.
Data Summary Table: Stability and Solubility
| Form | Solvent/Condition | Storage Temp. | Stability/Duration | Solubility | Reference(s) |
| Solid | Sealed vial, desiccated, under inert gas | -80°C | ≥ 1-2 years | N/A | [1][2][5][6] |
| Stock Solution | DMSO | -80°C | Up to 6 months (aliquoted) | ~2 mg/mL (~10 mM) | [1][5][7][8] |
| Stock Solution | Ethanol | -80°C | Up to 3 months | ~25 mg/mL (~100 mM) | [1][3][5] |
| Stock Solution | 0.01 M NaOH | 0-4°C (on ice) | Stable for several hours | High | [4][11] |
| Working Solution | PBS (pH 7.4) | Room Temp (22-25°C) | t½ = 16 minutes | ~10 mg/mL | [1][2][6] |
| Working Solution | PBS (pH 7.4) | 37°C | t½ = 2 minutes | ~10 mg/mL | [2][3] |
Diagram: DEA/NO Solution Preparation Workflow
This diagram outlines the critical steps and decision points for preparing a reliable DEA/NO working solution.
Caption: Workflow for preparing DEA/NO solutions.
Troubleshooting Guide
Encountering inconsistent or unexpected results? This guide addresses common issues related to DEA/NO stability.
| Problem Observed | Potential Cause(s) | Recommended Solution & Explanation |
| Lower than expected or no biological effect (loss of NO activity) | 1. Degraded Solid: The solid compound was improperly stored (e.g., at the wrong temperature, exposed to moisture/air). | 1. Discard the suspect solid and use a new, properly stored vial. Visually inspect the solid; discoloration is a sign of degradation.[1] |
| 2. Degraded Stock Solution: The stock solution was stored too long, subjected to multiple freeze-thaw cycles, or prepared with a non-anhydrous solvent. | 2. Prepare a fresh stock solution from a reliable solid source. Always aliquot stock solutions for storage to avoid freeze-thaw damage.[8][9] | |
| 3. Premature Decomposition: The aqueous working solution was prepared too far in advance of the experiment. | 3. Prepare the final aqueous dilution immediately before adding it to your experimental system. Remember the half-life at 37°C is only 2 minutes.[2] | |
| High variability between experimental replicates | 1. Inconsistent Timing: The time between preparing the aqueous solution and starting the measurement varies between replicates. | 1. Standardize your workflow precisely. Use a timer to ensure the duration between dilution and application is identical for all samples. |
| 2. Incorrect Buffer pH: The pH of your experimental buffer is lower than intended, causing faster-than-expected NO release and depletion. | 2. Verify the pH of your buffer with a calibrated pH meter. Even minor deviations can significantly alter the decomposition kinetics.[10][11] | |
| Precipitation observed in stock or working solution | 1. Solubility Limit Exceeded: The concentration exceeds the solubility limit in the chosen solvent (e.g., >2 mg/mL in DMSO). | 1. Review the solubility data and prepare a new solution at or below the recommended concentration.[1][2] |
| 2. Solvent-Buffer Incompatibility: The organic solvent from the stock solution is precipitating when diluted into the aqueous buffer. | 2. Ensure the final concentration of the organic solvent in your aqueous working solution is low (typically <1%) to prevent this. Adjust the stock concentration if necessary. |
Troubleshooting Decision Tree
Use this logical diagram to diagnose issues with DEA/NO experiments.
Caption: Decision tree for troubleshooting DEA/NO results.
References
-
Product Information Sheet for DEA NONOate. (n.d.). ResearchGate. [Link]
-
Diethylamine NONOate diethylammonium salt Datasheet. (n.d.). DC Chemicals. [Link]
-
Wang, Y., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology. [Link]
-
NONOate. (n.d.). Wikipedia. [Link]
-
Fan, W., et al. (2017). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Macromolecular Rapid Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. msesupplies.com [msesupplies.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (CAS 372965-00-9) | Abcam [abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NONOate - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
Technical Support Center: Optimizing Diethylamine NONOate (DEA/NO) for Maximal and Reproducible NO Release
Welcome to the Technical Support Center for Diethylamine NONOate (DEA/NO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of DEA/NO for reliable and maximal nitric oxide (NO) release in experimental settings. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific integrity.
Understanding DEA/NO Behavior: The Foundation of Successful Experiments
Before troubleshooting, it's crucial to understand the chemical nature of Diethylamine NONOate (DEA/NO). DEA/NO belongs to a class of compounds known as diazeniumdiolates or NONOates, which are valued for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] The release of NO from DEA/NO is not an enzymatic process but a chemical decomposition that is highly dependent on its environment.
The core principle governing DEA/NO's function is its proton-driven decomposition. In aqueous solutions, particularly at physiological pH, the NONOate molecule undergoes protonation, leading to its breakdown and the liberation of two molecules of NO per molecule of the parent compound.[1][3] This decomposition follows first-order kinetics.[1][4][5]
Key factors that you must control to achieve reproducible results are:
-
pH: The rate of NO release is exquisitely sensitive to pH. As the pH decreases (becomes more acidic), the rate of decomposition and subsequent NO release increases. Conversely, in alkaline conditions, DEA/NO is relatively stable.[1][6]
-
Temperature: The decomposition of DEA/NO is also temperature-dependent.[1][7] Higher temperatures accelerate the rate of NO release. Even a small fluctuation of 1°C can alter the release rate by approximately 13%.[7]
dot graph DEA_NO_Decomposition { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
DEA_NO [label="DEA/NO\n(Stable Form)", fillcolor="#F1F3F4"]; Proton [label="H⁺ (Proton)", shape=ellipse, fillcolor="#FBBC05"]; TransitionState [label="Protonated Intermediate", shape=diamond, style=dashed, fillcolor="#EA4335"]; NO [label="2 x Nitric Oxide (NO)", shape=ellipse, fillcolor="#34A853"]; DEA [label="Diethylamine", shape=box, fillcolor="#F1F3F4"];
subgraph cluster_solution [label="Aqueous Solution (e.g., PBS pH 7.4)", style=filled, color="#F1F3F4"] { DEA_NO; Proton; TransitionState; NO; DEA; }
DEA_NO -> TransitionState [label="Protonation\n(pH dependent)"]; Proton -> TransitionState [style=dashed]; TransitionState -> NO [label="Spontaneous\nDecomposition"]; TransitionState -> DEA [label=" "];
caption [label="Figure 1: DEA/NO Decomposition Pathway", shape=plaintext, fontcolor="#5F6368"]; } enddot Caption: Figure 1: DEA/NO Decomposition Pathway
Experimental Design & Optimization: Frequently Asked Questions
This section addresses common questions encountered during the design and optimization of experiments using DEA/NO.
Q1: How do I prepare a stable stock solution of DEA/NO?
A1: The stability of your DEA/NO stock solution is paramount for reproducible experiments. Since DEA/NO is sensitive to protons, you must dissolve it in a basic solution to prevent premature NO release.
Step-by-Step Protocol for Stock Solution Preparation:
-
Reagent Preparation: Prepare a fresh, cold 0.01 M sodium hydroxide (NaOH) solution. Using cold NaOH helps to further minimize decomposition during preparation.
-
Weighing DEA/NO: Weigh the desired amount of DEA/NO solid in a pre-chilled tube. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Immediately add the cold 0.01 M NaOH to the DEA/NO solid to achieve the desired stock concentration (e.g., 10 mM).[8]
-
Mixing: Gently vortex or pipette up and down until the solid is completely dissolved. Avoid vigorous shaking, which can introduce atmospheric CO2 and slightly lower the pH.
-
Storage: Store the stock solution on ice for immediate use or in aliquots at -80°C for long-term storage.[9] When stored at -80°C, the stock solution is stable for up to 6 months.[9] Avoid repeated freeze-thaw cycles.
Causality: The basic pH of the 0.01 M NaOH solution prevents the protonation of the DEA/NO molecule, thus inhibiting its decomposition and preserving its NO-donating capacity until it is introduced into your experimental system at a physiological pH.[1]
Q2: What is the optimal concentration of DEA/NO to use in my cell culture experiment?
A2: The "optimal" concentration is highly dependent on your specific research question and cell type. The goal is to achieve a physiologically relevant concentration of NO at the cellular level. This depends on the rate of NO release from DEA/NO and the rate of NO consumption by the cells and culture medium.
Factors to Consider:
-
Desired NO Flux: Are you aiming to mimic the low, transient NO levels produced by endothelial nitric oxide synthase (eNOS) or the higher, sustained levels generated by inducible nitric oxide synthase (iNOS)?[1]
-
Cell Density and Type: Different cell types have varying sensitivities to NO. Higher cell densities will consume NO more rapidly.
-
Culture Medium Composition: Components in the culture medium can react with and consume NO.[5]
Experimental Workflow for Optimization:
dot graph Optimization_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Define Desired Biological Effect\n(e.g., vasodilation, apoptosis)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoseResponse [label="Perform Dose-Response Experiment\n(e.g., 1 µM - 1 mM DEA/NO)"]; TimeCourse [label="Conduct Time-Course Study\n(at optimal concentration)"]; MeasureNO [label="Measure NO Concentration\n(Griess Assay or NO Sensor)"]; AssessEffect [label="Assess Biological Endpoint\n(e.g., cell viability, gene expression)"]; Analyze [label="Analyze and Correlate Data", shape=diamond, fillcolor="#FBBC05"]; OptimalConc [label="Determine Optimal DEA/NO Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> DoseResponse; DoseResponse -> TimeCourse; TimeCourse -> MeasureNO; TimeCourse -> AssessEffect; MeasureNO -> Analyze; AssessEffect -> Analyze; Analyze -> OptimalConc;
caption [label="Figure 2: Workflow for Optimizing DEA/NO Concentration", shape=plaintext, fontcolor="#5F6368"]; } enddot Caption: Figure 2: Workflow for Optimizing DEA/NO Concentration
Q3: How can I accurately measure the amount of NO released from DEA/NO in my experiment?
A3: Quantifying NO release is crucial for validating your experimental conditions and ensuring consistency. The two most common methods are the Griess assay and electrochemical NO sensors.
-
Griess Assay: This colorimetric assay measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions. It is an indirect method but is widely used due to its simplicity.
-
Electrochemical NO Sensors: These sensors provide real-time, direct measurement of NO concentration.[10][11] They are highly sensitive and can capture the kinetics of NO release.
Data Summary: DEA/NO Half-Life
The half-life (t½) of DEA/NO is a critical parameter for experimental design. It is the time required for half of the DEA/NO to decompose and release NO.
| Temperature | pH | Half-life (t½) |
| 37°C | 7.4 | ~2 minutes[2][4] |
| 22-25°C | 7.4 | ~16 minutes[4][7] |
This table clearly illustrates the significant impact of temperature on the rate of NO release.
Troubleshooting Guide: Addressing Common Experimental Issues
Q: My experimental results with DEA/NO are inconsistent. What are the likely causes?
A: Inconsistent results with DEA/NO are a common challenge and can almost always be traced back to a few key variables.
| Problem | Potential Cause | Recommended Solution |
| Variable NO Release | 1. Inaccurate pH control: Small pH variations in your buffer significantly alter NO release rates.[12] 2. Temperature fluctuations: Inconsistent temperatures between experiments will lead to different decomposition rates.[7][12] 3. Inconsistent stock solution preparation: Variations in stock solution preparation lead to different starting concentrations. | 1. Verify buffer pH: Use a calibrated pH meter for all buffers immediately before use. 2. Maintain constant temperature: Use a water bath or temperature-controlled incubator for all experiments.[12] 3. Standardize stock preparation: Follow a strict, documented protocol for preparing and storing DEA/NO stock solutions. |
| Lower than Expected Biological Effect | 1. Degraded DEA/NO stock: The stock solution may have decomposed due to improper storage or handling. 2. NO scavenging: Components in your experimental medium (e.g., serum proteins, thiols) can react with and deplete NO.[11][13] 3. Incorrect DEA/NO concentration: The concentration used may be too low to elicit the desired response. | 1. Prepare fresh stock solution: Always use freshly prepared or properly stored aliquots of DEA/NO. 2. Consider a serum-free medium: If possible, conduct experiments in a serum-free medium or be aware of the potential for NO scavenging. 3. Re-optimize concentration: Perform a dose-response experiment to determine the effective concentration for your system. |
| Unexpected Cellular Toxicity | 1. High NO concentration: The concentration of DEA/NO used may be too high, leading to nitrosative stress and cell death.[14][15][16] 2. Effects of the parent molecule or byproducts: At very high concentrations, the DEA/NO molecule itself or its byproduct, diethylamine, may have biological effects independent of NO.[17] | 1. Lower the DEA/NO concentration: Titrate down the concentration to a level that produces the desired physiological effect without overt toxicity. 2. Include proper controls: Use a "decomposed" DEA/NO solution (prepared by allowing it to fully decompose in buffer for several half-lives) as a control to test for non-NO-related effects.[17] |
Self-Validating Systems: Ensuring Trustworthiness in Your Protocols
To ensure the trustworthiness of your results, every experiment with DEA/NO should incorporate self-validating systems. This means including the necessary controls to confirm that the observed effects are indeed due to the controlled release of NO.
Essential Controls:
-
Vehicle Control: Treat cells with the same volume of the vehicle used to dissolve DEA/NO (e.g., 0.01 M NaOH diluted in medium).
-
Decomposed DEA/NO Control: As mentioned above, this control is crucial for distinguishing between the effects of NO and the effects of the parent compound or its non-NO byproducts.
-
NO Scavenger Control: In some experiments, it may be beneficial to include an NO scavenger, such as carboxy-PTIO, to confirm that the observed biological effect is abrogated when NO is removed from the system.
By systematically addressing the factors that influence DEA/NO behavior and incorporating rigorous controls, you can achieve reliable and reproducible results, advancing your research with confidence.
References
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC. (2020-06-23). PubMed Central. [Link]
-
HNO and NO Release from a Primary Amine-Based Diazeniumdiolate As a Function of pH. (2025-08-09). ResearchGate. [Link]
-
Release of NO from DNICs and DEA/NO. At time point 0, release of NO... (n.d.). ResearchGate. [Link]
-
Measurement and modeling of nitric oxide release rates for nitric oxide donors. (1997-04-01). PubMed. [Link]
-
Nitric Oxide-Releasing Macromolecular Scaffolds for Antibacterial Applications - PMC. (n.d.). PubMed Central. [Link]
-
A: NO release from 1 μM DEA/NO measured with a Clark-type electrode in... (n.d.). ResearchGate. [Link]
-
Paper sensors for the measurement of nitric oxide release from endothelial cells. (2025-01-24). Royal Society of Chemistry. [Link]
-
Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC. (2020-12-28). NIH. [Link]
-
Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. (n.d.). NIH. [Link]
-
Nitric oxide generating/releasing materials - PMC. (2015-08-01). NIH. [Link]
-
Nitric oxide detection methods in vitro and in vivo - PMC. (n.d.). PubMed Central. [Link]
-
Nitrosative stress: Metabolic pathway involving the flavohemoglobin - PMC. (n.d.). PubMed Central. [Link]
-
The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide. (n.d.). NIH. [Link]
-
Nitrosative Stress and Human Disease: Therapeutic Potential of Denitrosylation. (n.d.). MDPI. [Link]
-
Effect of GSH on NO release from DEA/NO before and after addition of... (n.d.). ResearchGate. [Link]
-
Nitrosative Stress in the Nervous System: Guidelines for Designing Experimental Strategies to Study Protein S-Nitrosylation. (n.d.). PubMed. [Link]
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide-Releasing Macromolecular Scaffolds for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitrosative stress: Metabolic pathway involving the flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Nitrosative Stress in the Nervous System: Guidelines for Designing Experimental Strategies to Study Protein S-Nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experiments with Nitric oxide (NO) Donors
A Guide to Avoiding Common Artifacts and Ensuring Data Integrity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitric oxide (NO) donors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using these powerful research tools. This guide is structured to address the most common challenges and questions that arise during experimentation, ensuring the scientific integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments with NO donors.
Problem 1: Inconsistent or Non-Reproducible Results
One of the most frustrating challenges in research is a lack of reproducibility. When working with NO donors, this can often be traced back to a few key variables.
Possible Causes and Solutions:
-
Degradation of NO Donor Stock Solution:
-
Why it happens: Many NO donors are inherently unstable. For instance, NONOates (diazeniumdiolates) are sensitive to pH and temperature, while S-nitrosothiols (RSNOs) can be degraded by light, temperature, and metal ions.[1][2][3] Improper storage and handling can lead to a significant loss of potency in your stock solution.
-
Solution: Always prepare fresh stock solutions for each experiment. For NONOates like NOC-5, dissolve the powder in 0.1 M NaOH and keep it on ice to minimize degradation.[1] Aliquot and store stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.[2] Avoid repeated freeze-thaw cycles.[2]
-
-
Variability in the Rate of NO Release:
-
Why it happens: The rate of NO release is highly dependent on experimental conditions. For NONOates, the release of NO is triggered by a change in pH, so the transition from an alkaline stock solution to a physiological pH (7.4) in your culture medium initiates NO release.[1] For S-nitrosothiols like SNAP and GSNO, light, temperature, and enzymatic activity can catalyze NO release.[2]
-
Solution: Strictly control experimental parameters such as temperature, pH, and light exposure.[2] Prepare fresh dilutions of the NO donor for each experiment to ensure consistent starting concentrations.
-
-
Inconsistent Cell Culture Conditions:
-
Why it happens: Biological variability in your cell cultures can significantly impact their response to NO. Differences in cell passage number, confluency, or metabolic state can alter the cellular machinery that responds to NO signaling.
-
Solution: Use cells within a consistent passage number range and ensure a uniform cell density at the start of each experiment.[2]
-
Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for diagnosing and resolving inconsistent experimental results.
Problem 2: Unexpected Cell Toxicity or Apoptosis
While NO is a key signaling molecule, high concentrations can be cytotoxic. Distinguishing between NO-mediated toxicity and artifacts from the donor molecule or its byproducts is crucial.
Possible Causes and Solutions:
-
NO Donor Concentration is Too High:
-
Why it happens: The biological effects of NO are highly concentration-dependent.[4][5] Exceeding the optimal concentration for your specific cell type can lead to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of your NO donor for your specific cell line and experimental conditions.[1]
-
-
Toxicity of the Parent Compound or Decomposition Byproducts:
-
Why it happens: The NO donor molecule itself or its byproducts after NO release may have biological activity.[2][6] For example, the decomposition of some furoxans can produce intermediates with antiproliferative effects independent of NO release.[5][7] Similarly, the parent compounds of NONOates can have adverse effects at high concentrations.[6]
-
Solution: Implement a "decomposed donor" control. Pre-incubate the NO donor in your experimental buffer for a sufficient period (typically several half-lives) to allow for complete NO release and decomposition before adding it to your cells.[2] If available, also use the parent compound that cannot release NO as a control.[2]
-
-
Formation of Peroxynitrite:
-
Why it happens: NO can react with superoxide to form peroxynitrite, a highly reactive and damaging species that can induce protein nitration and apoptosis.[8]
-
Solution: Consider the redox state of your experimental system. If you suspect superoxide production, you may need to include scavengers or inhibitors of superoxide-generating enzymes in your experimental design.
-
Problem 3: Interference with Assays
NO donors and their byproducts can interfere with common analytical methods, leading to inaccurate measurements.
Possible Causes and Solutions:
-
Interference with Colorimetric Assays (e.g., Griess Assay):
-
Why it happens: The Griess assay, which measures nitrite (a stable oxidation product of NO), is prone to interference from components in complex biological media.[2][9] Phenol red in cell culture medium can interfere with the colorimetric reading.[2]
-
Solution: Use phenol red-free medium for your experiments.[2] Prepare your nitrite standards in the same buffer or medium as your samples to create a matched standard curve.[2] If interference persists, consider sample cleanup steps like protein precipitation or ultrafiltration.[2]
-
-
Interference with Dissolved Oxygen Sensors:
-
Why it happens: Nitric oxide has been shown to cause a positive interference with some models of optical dissolved oxygen (DO) probes.[10][11]
-
Solution: Be aware of this potential artifact if you are measuring DO in the presence of NO donors. The interference appears to be sensor-dependent, so it is important to validate your DO measurements.[11]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the use of NO donors in experimental design.
Q1: How do I choose the right NO donor for my experiment?
The choice of NO donor is critical and depends on the specific requirements of your experiment.[12] Key factors to consider include:
| NO Donor Class | Examples | Mechanism of NO Release | Half-Life at pH 7.4, 37°C | Key Considerations |
| NONOates | DETA/NO, NOC-5 | Spontaneous, pH-dependent | Varies (minutes to hours) | Predictable NO release, requires alkaline stock solution.[1][13] |
| S-nitrosothiols | GSNO, SNAP | Catalyzed by light, heat, metal ions, enzymes | Varies | Can be more biologically relevant, but release kinetics are complex.[3] |
| Organic Nitrates | Nitroglycerin | Enzymatic biotransformation | N/A | Requires cellular machinery for activation, potential for tolerance.[13] |
| Sodium Nitroprusside | SNP | Spontaneous, light-catalyzed | N/A | Releases cyanide as a byproduct, potential for toxicity.[14] |
Q2: Why is it important to quantify NO release, and how do I do it?
It is crucial to quantify the amount and rate of NO release from your donor under your specific experimental conditions to ensure that the observed effects are indeed due to NO and to understand the dose-response relationship.[2]
Common Methods for Quantifying NO Release:
-
Griess Assay: An indirect colorimetric method that measures nitrite (NO₂⁻), a stable oxidation product of NO.[9] It is relatively simple and inexpensive but can be prone to interference.[2][9]
-
Oxyhemoglobin Assay: A highly sensitive method that directly measures the conversion of oxyhemoglobin to methemoglobin by NO.[9]
-
Electrochemical Sensors: Provide real-time measurements of NO concentration.[9] However, their signals can be transient in complex, oxygenated media.[9]
Canonical Nitric Oxide Signaling Pathway
Caption: The canonical NO signaling pathway, where NO activates sGC, leading to cGMP production and downstream cellular effects.
Q3: What are the essential controls for experiments with NO donors?
To ensure that the observed effects are specifically due to NO, a set of rigorous controls is essential.
-
Vehicle Control: The solvent used to dissolve the NO donor (e.g., 0.1 M NaOH for NONOates).
-
Decomposed Donor Control: The NO donor is allowed to fully decompose before being added to the experiment to control for the effects of its byproducts.[2]
-
Parent Compound Control: The non-NO-releasing precursor molecule, if available.[2]
-
NO Scavenger Control: Co-incubation with an NO scavenger, such as carboxy-PTIO, to confirm that the effect is NO-dependent.[2]
-
Positive Control: A known NO-dependent response in your experimental system, such as the activation of soluble guanylate cyclase (sGC) and subsequent cGMP production.[2]
Q4: How should I prepare and handle NO donor stock solutions?
Proper preparation and handling are critical for maintaining the integrity of your NO donor.
Protocol: Preparation of a NONOate Stock Solution (e.g., NOC-5)
-
Preparation of Alkaline Solvent: Prepare a fresh solution of 0.1 M NaOH in high-purity water.
-
Dissolving the NONOate: Weigh out the required amount of NONOate powder and dissolve it in the 0.1 M NaOH solution. It is recommended to do this on ice to minimize degradation.[1]
-
Storage: Prepare the stock solution fresh for each experiment.[1] If short-term storage is necessary, keep the solution on ice. For longer-term storage, consult the manufacturer's specific recommendations, which often involve aliquoting and freezing at -80°C. Be aware that even at -20°C, some degradation may occur.[1]
-
Addition to Culture: To avoid significant changes in the pH of your culture medium, the volume of the alkaline stock solution added should be minimal.[1]
Q5: What are some potential "off-target" or NO-independent effects of NO donors?
It is a common misconception that all effects of an NO donor are mediated by NO. Several NO-independent effects have been reported.
-
Direct effects of the donor molecule: Some NO donors can directly interact with cellular components. For example, DETA-NONOate has been shown to directly activate cation-selective channels in neurons, an effect that is independent of NO release.[15]
-
Effects of byproducts: As mentioned earlier, the decomposition products of NO donors can have biological activity.[2][6]
-
S-nitrosation: S-nitrosothiols can participate in transnitrosation reactions, transferring the NO group to other thiol-containing molecules, which can have downstream signaling effects.[16]
By carefully considering these potential artifacts and implementing the appropriate controls, you can significantly enhance the reliability and interpretability of your experimental data.
References
- Technical Support Center: Troubleshooting Experiments with the Nitric Oxide Donor NOC-5 - Benchchem. (n.d.).
- Keefer, L. K. (2003). Measurement and modeling of nitric oxide release rates for nitric oxide donors. Methods in Enzymology, 359, 3-16.
- Zhang, Y., & Hogg, N. (2004). Formation and stability of S-nitrosothiols in RAW 264.7 cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 287(3), L467-L474.
- Carpenter, A. W., & Schoenfisch, M. H. (2012). Accurate Nitric Oxide Measurements from Donors in Cell Media: Identification of Scavenging Agents. Analytical Chemistry, 84(15), 6545-6551.
- Technical Support Center: Controlling for Nitric Oxide Donor Effects in Experiments - Benchchem. (n.d.).
- Weller, R. (2008). Adulterated effects of nitric oxide-generating donors.
- Mishra, S., & Sen, U. (2021). Stability of S-nitrosothiols and S-nitrosylated proteins: A struggle for cellular existence!. IUBMB life, 73(9), 1134–1145.
- Hogg, N. (2012). The Chemical Biology of S-Nitrosothiols. Antioxidants & redox signaling, 17(11), 1579–1590.
- Pinto, F., Laranjinha, J., & Barbosa, R. M. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules (Basel, Switzerland), 25(11), 2639.
- Seth, D., & Stamler, J. S. (2011). Nitrosothiol reactivity profiling identifies S-nitrosylated proteins with unexpected stability. Chemistry & biology, 18(1), 106–116.
- Keszler, A., & Hogg, N. (2015). Detection of S-Nitrosothiols. Biochimica et biophysica acta, 1850(12), 2530–2536.
- Csonka, C., Páli, T., Bencsik, P., Görbe, A., Ferdinandy, P., & Szilvássy, Z. (2015). Nitric oxide detection methods in vitro and in vivo. Journal of pharmacological and toxicological methods, 71, 1–7.
- Rodrigues, C., & Pieretti, J. C. (2024). Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities. International journal of molecular sciences, 25(22), 13693.
- An, F., & Zhao, Q. (2023). Protective role of nitric oxide donors on endothelium in ischemia-reperfusion injury: a meta-analysis of randomized controlled trials. BMC cardiovascular disorders, 23(1), 288.
- Johnson, T. A., & Mannam, V. (2015). Nitric oxide generating/releasing materials.
- Sadowski, M., de Clippeleir, H., & Al-Omari, A. (2017). Nitric Oxide Production Interferes with Aqueous Dissolved Oxygen Sensors. Water Environment Research, 89(8), 739-745.
- Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free radical biology & medicine, 43(5), 645–657.
- Lazzarato, L., Bianchi, L., Andolfo, A., Granata, A., Lombardi, M., Sinelli, M., Rolando, B., Carini, M., Corsini, A., Fruttero, R., & Arnaboldi, L. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. Molecules (Basel, Switzerland), 28(15), 5724.
-
Sobolewski, P. (2014, March 5). Re: How do we add nitric oxide to a stem cell culture without finishing off it's lifetime? [Online forum post]. Retrieved from [Link]
- Feelisch, M. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's archives of pharmacology, 358(2), 113–122.
- Napoli, C., & Ignarro, L. J. (2003). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Current pharmaceutical design, 9(26), 2139-2149.
- Feelisch, M., & Noack, E. A. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's archives of pharmacology, 358(2), 113-122.
- Gustafsson, L. E. (1993). Experimental studies on nitric oxide. Scandinavian journal of work, environment & health, 19 Suppl 2, 44–49.
- Elmer, J., Scumpia, P. O., & Liu, B. (2013). Nitric Oxide Donor Agents for the Treatment of Ischemia/Reperfusion Injury in Human Subjects: A Systematic Review. Journal of Surgical Research, 185(2), e119-e126.
- Sadowski, M., de Clippeleir, H., Al-Omari, A., Murthy, S., & Wett, B. (2017). Nitric Oxide Production Interferes with Aqueous Dissolved Oxygen Sensors. Water Environment Research, 89(8), 739-745.
- Keefer, L. K. (1995). Nitric Oxide Donors: A Continuing Opportunity in Drug Design. In Nitric Oxide in the Nervous System (pp. 281-293). Academic Press.
- Shiva, S. (2023). Nitric Oxide Signaling in Cardiovascular Physiology and Pathology: Mechanisms, Dysregulation, and Therapeutic Frontiers. International Journal of Molecular Sciences, 24(3), 2865.
- Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. British journal of pharmacology, 136(6), 789–800.
- Sodano, F., Gazzano, E., & Fruttero, R. (2023). “Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco”: Special Issue Editorial Overview. Molecules (Basel, Switzerland), 28(23), 7868.
- Huang, Z., & Li, L. (2022).
- Jekabsone, A., Morkuniene, R., & Brown, G. C. (2007). The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide. British journal of pharmacology, 151(6), 874–881.
- de Smit, E., & de Jong, K. P. (2008). How nitric oxide affects the decomposition of supported nickel nitrate to arrive at highly dispersed catalysts.
-
Sildenafil. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Feelisch, M. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(2), 113-122.
- Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews, 102(4), 1091-1134.
- Zhou, Z., & Meyerhoff, M. E. (2017). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Analytical and bioanalytical chemistry, 409(2), 487–496.
-
AccelBio. (n.d.). Protocols for cell plating and Product specifications. Retrieved from [Link]
- Lewis, R. S., & Tannenbaum, S. R. (1995). Nitric oxide delivery system for cell culture studies. Toxicology and applied pharmacology, 135(2), 296–303.
- U.S. Food and Drug Administration. (2019). Recommendations for Determining Eligibility of Donors of Human Cells, Tissues, and Cellular and Tissue-Based Products (HCT/Ps); Draft Guidance for Industry.
- American Association of Clinical Anatomists. (n.d.).
- U.S. Food and Drug Administration. (2007). Guidance for Industry: Eligibility Determination for Donors of Human Cells, Tissues, and Cellular and Tissue-Based Products (HCT/Ps).
- American Society for Reproductive Medicine. (2024). Gamete and embryo donation guidance (2024). Fertility and Sterility, 122(5), 799-813.
- European Union. (2017). Regulation (EU) 2017/745 of the European Parliament and of the Council of 5 April 2017 on medical devices, amending Directive 2001/83/EC, Regulation (EC) No 178/2002 and Regulation (EC) No 1223/2009 and repealing Council Directives 90/385/EEC and 93/42/EEC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco”: Special Issue Editorial Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protective role of nitric oxide donors on endothelium in ischemia-reperfusion injury: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. insiteig.com [insiteig.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Diethylamine NONOate Diethylammonium Salt (DEA/NO)
Welcome to the Technical Support Center for Diethylamine NONOate Diethylammonium Salt (DEA/NO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this widely used nitric oxide (NO) donor. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring scientific integrity and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Diethylamine NONOate Diethylammonium Salt (DEA/NO)?
DEA/NO is a diazeniumdiolate-based molecule that serves as a reliable and spontaneous donor of nitric oxide (NO) in aqueous solutions.[1] Structurally, it is a salt composed of a diethylamine NONOate anion and a diethylammonium cation. This compound is valued in research for its predictable and pH-dependent release of NO, which allows for the controlled study of NO's diverse physiological and pathological roles.[1]
Q2: How should I store and handle DEA/NO?
DEA/NO is sensitive to moisture and temperature. For long-term storage, it is recommended to keep the solid compound at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). When preparing stock solutions, it is best to use an alkaline buffer (e.g., 0.01 M NaOH) to ensure stability. These stock solutions should be prepared fresh and kept on ice to minimize degradation before use.
Q3: What is the half-life of DEA/NO and how does it affect my experiments?
The half-life of DEA/NO is highly dependent on pH and temperature. At physiological pH (7.4) and 37°C, its half-life is approximately 2 minutes.[2] This rapid release of NO is a critical factor to consider in experimental design. For short-term studies, a single dose may be sufficient. However, for longer-term experiments, continuous infusion or repeated administration may be necessary to maintain a steady-state concentration of NO.
Q4: What are the primary degradation products of DEA/NO?
Under physiological conditions, DEA/NO decomposes to release nitric oxide (NO) and the parent secondary amine, diethylamine.[1] It is important to consider the potential biological or chemical activity of diethylamine in your experimental system and to include appropriate controls.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Degradation of DEA/NO Stock Solution
-
Explanation: DEA/NO is highly susceptible to degradation, especially when not stored under optimal conditions. Exposure to moisture, acidic pH, or elevated temperatures can lead to premature NO release and a decrease in the effective concentration of the donor in your experiment.
-
Troubleshooting Steps:
-
Always prepare fresh stock solutions in an alkaline buffer (e.g., 0.01 M NaOH) immediately before each experiment.
-
Keep stock solutions on ice at all times to slow down degradation.
-
Avoid repeated freeze-thaw cycles of the solid compound. Aliquot the solid into smaller, single-use vials upon receipt.
-
Confirm the concentration of your stock solution spectrophotometrically by measuring its absorbance at 250 nm (molar extinction coefficient, ε ≈ 8,400 M⁻¹cm⁻¹ in 0.01 M NaOH).
-
Possible Cause 2: Interaction with Experimental Media Components
-
Explanation: Components in your cell culture media or buffer, such as thiols (e.g., cysteine, glutathione), can react with NO released from DEA/NO.[3][4] This can lead to the formation of S-nitrosothiols, which have their own distinct biological activities, or the generation of reactive oxygen species (ROS), potentially confounding your results.[5]
-
Troubleshooting Steps:
-
Review the composition of your media. Be aware of the concentrations of reactive species.
-
Consider using a simpler, defined buffer system for initial experiments to minimize potential interactions.
-
Run control experiments with decomposed DEA/NO (allow the solution to stand at physiological pH and temperature for at least 10 half-lives) to assess the effects of the degradation products (primarily diethylamine) on your system.
-
Use an NO scavenger , such as carboxy-PTIO, to confirm that the observed effects are indeed mediated by NO.
-
Possible Cause 3: Formation of N-Nitrosodiethylamine
-
Explanation: A potential, though often minor, byproduct of the degradation of secondary amine NONOates like DEA/NO is the formation of N-nitrosamines, such as N-nitrosodiethylamine.[6] These compounds are known to be carcinogenic and can have off-target effects in biological systems.[7]
-
Troubleshooting Steps:
-
Minimize the concentration of DEA/NO to the lowest effective level to reduce the potential for byproduct formation.
-
Ensure adequate ventilation when handling DEA/NO solutions.
-
For sensitive applications, consider analytical validation to quantify the potential presence of N-nitrosodiethylamine in your experimental setup using techniques like LC-MS/MS.
-
Issue 2: Higher-Than-Expected Cytotoxicity
Possible Cause 1: NO-Induced Oxidative Stress
-
Explanation: High concentrations of NO can react with superoxide anions to form peroxynitrite, a potent and cytotoxic oxidizing agent. This can lead to lipid peroxidation, DNA damage, and apoptosis.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration of DEA/NO for your specific cell type and experimental endpoint.
-
Measure markers of oxidative stress (e.g., lipid peroxidation, glutathione levels) to assess the contribution of oxidative damage to the observed cytotoxicity.
-
Consider co-incubation with antioxidants to mitigate oxidative stress, although be mindful that these can also interact with NO.
-
Possible Cause 2: Off-Target Effects of the Parent Amine
-
Explanation: The degradation product, diethylamine, may exert its own biological effects, which could contribute to cytotoxicity at high concentrations.
-
Troubleshooting Steps:
-
Run a control experiment with diethylamine alone at a concentration equivalent to that produced by the degradation of your DEA/NO dose. This will help to differentiate the effects of NO from those of the parent amine.
-
Experimental Protocols
Protocol 1: Preparation and Quantification of DEA/NO Stock Solution
-
Preparation:
-
Under an inert atmosphere, accurately weigh a small amount of solid DEA/NO.
-
Dissolve the solid in ice-cold 0.01 M NaOH to a final concentration of 10 mM.
-
Keep the stock solution on ice and protected from light.
-
-
Quantification (UV-Vis Spectrophotometry):
-
Dilute an aliquot of the stock solution in 0.01 M NaOH to a concentration within the linear range of your spectrophotometer (e.g., 100 µM).
-
Measure the absorbance at 250 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where ε ≈ 8,400 M⁻¹cm⁻¹.
-
Protocol 2: Monitoring NO Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).
-
Sample Collection: Collect your experimental samples (e.g., cell culture supernatant) at various time points after the addition of DEA/NO.
-
Griess Reagent Preparation: Prepare or use a commercial Griess reagent system, which typically consists of two solutions: one containing sulfanilamide in an acidic solution, and the other containing N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Assay Procedure:
-
Add your samples and a nitrite standard curve to a 96-well plate.
-
Add the Griess reagents to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in your samples from the standard curve.
-
Visualizations
Caption: Degradation pathway of DEA/NO.
Caption: Troubleshooting workflow for inconsistent results.
References
- Anselmo, A. C., & Mitragotri, S. (2014). An overview of clinical and commercial technologies for the delivery of nitric oxide. Journal of Controlled Release, 190, 15-29.
- Bullen, M. L., Miller, A. A., Dharmarajah, J., Drummond, G. R., Sobey, C. G., & Kemp-Harper, B. K. (2011). Vasorelaxant and antiaggregatory actions of the nitroxyl donor isopropylamine NONOate are maintained in hypercholesterolemia.
- Chen, B., et al. (2019). A polyethylenimine-based diazeniumdiolate nitric oxide donor accelerates wound healing.
- Fitzhugh, A. L., & Keefer, L. K. (2000). Diazeniumdiolates (NONOates) as nitric oxide donors. Free Radical Biology and Medicine, 28(10), 1463-1469.
- Gogolski, J. M., & Jensen, M. P. (2020). Using N,N-dialkylamides for neptunium purification from other actinides for space applications. Industrial & Engineering Chemistry Research, 59(51), 22165-22173.
- Kai, S., et al. (2016). Diethylamine NONOate, a nitric oxide donor, enhances preservation of the donor rat heart. European Journal of Pharmacology, 782, 86-92.
- Keefer, L. K. (2005). Progress toward the clinical application of nitric oxide donors. ACS chemical biology, 1(1), 19-26.
- Maragos, C. M., Morley, D., Wink, D. A., Dunams, T. M., Saavedra, J. E., Hoffman, A., ... & Keefer, L. K. (1991). Complexes of∙ NO with nucleophiles as agents for the controlled biological release of nitric oxide. Vasodilator effects. Journal of medicinal chemistry, 34(11), 3242-3247.
- Miller, A. A., Bullen, M. L., Dharmarajah, J., Drummond, G. R., Sobey, C. G., & Kemp-Harper, B. K. (2011). Vasorelaxant and antiaggregatory actions of the nitroxyl donor isopropylamine NONOate are maintained in hypercholesterolemia.
- Selemidis, S. (2008). Suppressing NADPH oxidase-dependent oxidative stress in the vasculature with nitric oxide donors. Clinical and Experimental Pharmacology and Physiology, 35(12), 1395-1401.
- Sharma, K., et al. (2018). Diazeniumdiolates: a new class of nitric oxide releasing compounds. RSC advances, 8(38), 21184-21201.
- Toscano, J. P. (2014).
- Zhang, Y., et al. (2019). A polyethylenimine-based diazeniumdiolate nitric oxide donor accelerates wound healing.
- Ziche, M., et al. (2008). Ni (PipNONO) Cl (nickel-piperazine/NO donor compound): a new molecule with antiangiogenic activity. British journal of pharmacology, 154(6), 1238-1246.
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reaction kinetics for nitrosation of cysteine and glutathione in aerobic nitric oxide solutions at neutral pH. Insights into the fate and physiological effects of intermediates generated in the NO/O2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of nitric oxide with glutathione or cysteine generates reactive oxygen species causing DNA single strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. Mechanistic Studies on the Reaction between R2N-NONOates and Aquacobalamin: Evidence for Direct Transfer of a Nitroxyl Group from R2N-NONOates to Cobalt(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Troubleshooting Air-Sensitive Diethylamine NONOate (DEA/NO) Crystals
Welcome to the technical support center for Diethylamine NONOate (DEA/NO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for handling this potent, yet sensitive, nitric oxide (NO) donor. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to ensure the success and reproducibility of your experiments.
Understanding the Criticality: Why DEA/NO is Air-Sensitive
Diethylamine NONOate (DEA/NO) is a diazeniumdiolate, a class of compounds that spontaneously release nitric oxide (NO) in a pH-dependent manner.[1] The solid, crystalline form of DEA/NO is relatively stable when stored under appropriate conditions but is highly susceptible to degradation upon exposure to air and moisture.[2] This sensitivity stems from the compound's reactivity with protons (H⁺), which are readily available from atmospheric moisture. This reaction initiates the decomposition cascade that leads to the release of NO.[3] Therefore, improper handling can lead to premature decomposition, resulting in a loss of potency and inconsistent experimental outcomes.
This guide will provide a comprehensive framework for the proper storage, handling, and troubleshooting of DEA/NO to ensure its integrity and reliable performance in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of DEA/NO.
1. How should I store DEA/NO crystals to ensure their stability?
To maintain the stability and purity of DEA/NO crystals, it is imperative to store them under stringent, controlled conditions. Long-term storage at -80°C is recommended, and under these conditions, the compound should be stable for at least two years.[4] The vial should be tightly sealed and stored under a dry, inert atmosphere, such as argon or nitrogen.[2] It is also advisable to store the vial in a desiccator to protect it from ambient moisture.[5]
2. What are the visible signs of DEA/NO crystal degradation?
Upon exposure to air and moisture, DEA/NO crystals can become discolored.[2] While the pristine compound is a white crystalline solid, degraded DEA/NO may appear yellowish or brownish. Any visible change in color or texture is a strong indicator of decomposition and loss of purity.
3. How can I prepare a stock solution of DEA/NO?
Preparing a stable stock solution is critical for accurate and reproducible experiments. Due to its pH-dependent stability, DEA/NO is most stable in alkaline solutions.[3] It is recommended to prepare a concentrated stock solution in 0.01 M NaOH .[6] This alkaline environment minimizes spontaneous NO release and preserves the integrity of the compound.
For biological experiments, it is common to prepare a stock solution in an organic solvent, such as ethanol or DMSO, which should be purged with an inert gas before use.[4] DEA/NO is soluble in ethanol at approximately 25 mg/mL and in DMSO and DMF at around 2 mg/mL.[4] These organic stock solutions can then be diluted into aqueous buffers immediately before use.
4. How does pH affect the rate of NO release from DEA/NO?
The release of NO from DEA/NO is highly dependent on the pH of the solution. The decomposition follows a first-order kinetic process that is initiated by protons.[1] In alkaline solutions (pH > 8.0), DEA/NO is relatively stable. As the pH decreases, the rate of NO release increases significantly.[3] At a physiological pH of 7.4, DEA/NO has a half-life of approximately 2 minutes at 37°C and 16 minutes at 22-25°C.[1] At pH 5.0, the decomposition is almost instantaneous.[6]
5. What is the stoichiometry of NO release from DEA/NO?
The stoichiometry of NO release from DEA/NO has been reported to be approximately 1.5 moles of NO per mole of the parent compound .[1][7] However, it is important to note that this can be influenced by experimental conditions. Some sources suggest that up to 2 moles of NO can be released from diazeniumdiolates.[3] Factors such as buffer composition, temperature, and the presence of other reactive species can affect the final yield of NO.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with DEA/NO.
Problem 1: Inconsistent or No Nitric Oxide Release Detected
You have prepared your working solution of DEA/NO, but your NO detection assay (e.g., Griess assay, NO-sensitive electrode) shows little to no signal, or the results are highly variable between experiments.
Caption: Troubleshooting workflow for inconsistent or no NO release from DEA/NO.
-
Assess the Quality of Your DEA/NO Crystals:
-
Visual Inspection: As mentioned in the FAQs, any discoloration (yellowing) of the white crystalline solid is a sign of degradation.[2] Do not use discolored crystals.
-
Spectroscopic Verification: If you have access to a UV-Vis spectrophotometer, you can verify the integrity of your DEA/NO stock solution. The intact compound has a characteristic UV absorbance maximum at 250 nm.[2] A significant deviation from this or a diminished peak can indicate decomposition.
-
-
Evaluate Your Stock Solution Preparation and Storage:
-
Freshness is Key: Always use a freshly prepared stock solution for your experiments. Aqueous solutions of DEA/NO are not recommended for storage for more than a day.[4]
-
Proper Solvent: Ensure your stock solution was prepared in cold, deoxygenated 0.01 M NaOH to maximize stability.
-
Inert Atmosphere: When preparing stock solutions in organic solvents like DMSO or ethanol, ensure the solvent was purged with an inert gas (argon or nitrogen) to remove dissolved oxygen.[4]
-
-
Scrutinize Your Experimental Buffer:
-
pH Verification: The rate of NO release is exquisitely sensitive to pH.[1] Use a calibrated pH meter to confirm the pH of your buffer immediately before adding the DEA/NO stock solution. Even small deviations in pH can lead to significant changes in the rate of NO release.
-
Buffer Composition: Be aware that some buffer components can interact with NO or its byproducts. For example, certain biological buffers may contain components that can scavenge NO or interfere with your detection method.[8]
-
-
Validate Your Nitric Oxide Detection Method:
-
Positive Controls: Run a positive control with a different, reliable NO donor to ensure your assay is working correctly.
-
Assay Interference: The Griess assay, a common method for indirect NO detection, can be prone to interference from components in cell culture media.[9] It is crucial to run a standard curve in the same media as your samples to account for any matrix effects. For real-time measurements, ensure your NO electrode is properly calibrated.
-
Problem 2: Cell Viability is Compromised in a Manner Unrelated to Nitric Oxide
You observe unexpected cytotoxicity in your cell culture experiments that does not seem to correlate with the expected effects of nitric oxide.
-
Byproducts of DEA/NO Decomposition:
-
Cause: Upon releasing NO, DEA/NO decomposes back to diethylamine.[3] While generally used at concentrations where the parent amine is not cytotoxic, at very high concentrations of DEA/NO, the resulting amine concentration could potentially affect cells.
-
Solution: Run a control experiment where you treat your cells with an equivalent concentration of diethylamine alone to rule out any effects of the parent amine. Also, consider using a "spent" solution of DEA/NO (a solution that has been allowed to fully decompose) as a negative control.
-
-
Solvent Toxicity:
-
Cause: If you are using a stock solution of DEA/NO in an organic solvent like DMSO or ethanol, the final concentration of the solvent in your cell culture media may be high enough to cause toxicity.[4]
-
Solution: Always calculate the final concentration of the organic solvent in your working solution and ensure it is below the known toxic threshold for your cell line. Run a vehicle control with the same concentration of the solvent to account for any solvent-induced effects.
-
-
Reaction with Media Components:
-
Cause: Nitric oxide is a reactive molecule that can interact with various components in complex biological media, such as thiols in amino acids (e.g., cysteine) and proteins.[10] These reactions can generate other reactive nitrogen species (RNS) that may have different biological effects than NO itself.
-
Solution: Be mindful of the composition of your cell culture media. If you suspect interactions with media components, you may need to simplify your experimental buffer or use a defined, serum-free media for the duration of the NO exposure.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DEA/NO Stock Solution in 0.01 M NaOH
-
Prepare a fresh solution of 0.01 M NaOH using high-purity water and degas the solution by bubbling with argon or nitrogen for at least 15-20 minutes on ice.
-
In a fume hood, weigh out the required amount of DEA/NO crystals (Formula Weight: 206.3 g/mol ) into a pre-chilled, sterile microcentrifuge tube.[1]
-
Using a pre-chilled pipette, add the appropriate volume of the cold, deoxygenated 0.01 M NaOH to the DEA/NO crystals to achieve a final concentration of 10 mM.
-
Gently vortex the tube until the crystals are fully dissolved. Keep the solution on ice.
-
This stock solution should be used immediately. For short-term storage (a few hours), keep it on ice and protected from light.
Protocol 2: Quantification of DEA/NO Stock Solution Concentration by UV-Vis Spectroscopy
-
Prepare a fresh 10 mM stock solution of DEA/NO in 0.01 M NaOH as described in Protocol 1.
-
Dilute the stock solution in 0.01 M NaOH to a final concentration within the linear range of your spectrophotometer (e.g., 100 µM).
-
Measure the absorbance of the diluted solution at 250 nm using 0.01 M NaOH as a blank.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (6,500 M⁻¹cm⁻¹ for DEA/NO at 250 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration in M.[2]
Data Summary Table
| Property | Value | Source |
| Molecular Weight | 206.3 g/mol | [1] |
| Appearance | White crystalline solid | [11] |
| Storage Temperature | -80°C | [5] |
| Half-life (pH 7.4, 37°C) | ~2 minutes | [1] |
| Half-life (pH 7.4, 22-25°C) | ~16 minutes | [1] |
| NO Released per Mole | ~1.5 moles | [1][7] |
| UV Absorbance Max (λmax) | 250 nm | [2] |
| Molar Extinction Coefficient (ε) | 6,500 M⁻¹cm⁻¹ | [2] |
Logical Relationships Diagram
Caption: Key factors influencing successful DEA/NO experiments.
References
-
Bullen, M. L., Miller, A. A., Dharmarajah, J., Drummond, G. R., Sobey, C. G., & Kemp-Harper, B. K. (2011). Vasorelaxant and antiaggregatory actions of the nitroxyl donor isopropylamine NONOate are maintained in hypercholesterolemia. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H1405–H1414. [Link]
-
Chen, L., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 923. [Link]
-
Bauer, J. A., et al. (2020). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. Communications Medicine, 7(1), 1-8. [Link]
-
Hrabie, J. A., & Keefer, L. K. (1997). Measurement and modeling of nitric oxide release rates for nitric oxide donors. Chemical research in toxicology, 10(4), 408-413. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
-
Wikipedia. (2023, December 1). NONOate. [Link]
-
Vellanki, S., et al. (2016). Validation of two Point-of-care Tests against Standard Lab Measures of NO in Saliva and in Serum. Nitric Oxide, 55-56, 15-20. [Link]
-
Gomes, A., et al. (2021). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 26(11), 3354. [Link]
-
Di Lecce, D., et al. (2021). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129983. [Link]
-
ResearchGate. (n.d.). Product Information - DEA NONOate. [Link]
-
ResearchGate. (n.d.). Assays for Nitric Oxide Expression. [Link]
-
An, S., et al. (2014). Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. BMC Microbiology, 14, 1-11. [Link]
-
Liu, X., et al. (2013). Mechanisms for Cellular NO Oxidation and Nitrite Formation in Lung Epithelial Cells. PLoS ONE, 8(3), e58238. [Link]
-
Pikal, M. J. (2004). The Impact of Buffer on Solid-State Properties and Stability of Freeze-Dried Dosage Forms. Pharmaceutical Research, 21(2), 191-199. [Link]
-
Singh, S., et al. (1997). Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1. Cancer Research, 57(2), 299-304. [Link]
-
Chi, E. Y., et al. (2003). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research, 20(9), 1325-1336. [Link]
-
Zhang, H., & Wang, J. (2019). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry, 7, 707. [Link]
-
ResearchGate. (n.d.). Measurement of Nitric Oxide in Cell supernates. [Link]
-
Menzen, T., & Friess, W. (2013). Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations. Pharmaceutical Research, 30(6), 1505-1517. [Link]
-
Bauer, J. A., et al. (2020). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. Communications Medicine, 7(1), 1-8. [Link]
-
Gaida, S. B., et al. (2003). The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide. British Journal of Pharmacology, 140(5), 903-910. [Link]
-
Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]
-
ResearchGate. (n.d.). Direct Measurement of Actual Levels of Nitric Oxide (NO) in Cell Culture Conditions Using Soluble NO Donors. [Link]
-
ResearchGate. (n.d.). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. [Link]
-
Lang, K., & Chin, J. W. (2014). Not So Bioorthogonal Chemistry. ACS Chemical Biology, 9(1), 16-20. [Link]
-
Biron, J. P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 48. [Link]
-
ResearchGate. (n.d.). The effect of diethylamine NONOate diethylammonium on biofilms. [Link]
-
Tardi, P., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Molecules, 26(2), 433. [Link]
-
Longdom Publishing. (n.d.). Thiols and Sulfides Vital Role in Modern Biochemistry. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. DEA NONOate (Diethylamine nonoate), Nitric oxide (NO) donor (CAS 372965-00-9) | Abcam [abcam.com]
- 6. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ≥97% (NMR), crystalline, nitrix oxide donor | Sigma-Aldrich [sigmaaldrich.com]
ensuring reproducible nitric oxide delivery with NONOates
<Technical Support Center: Ensuring Reproducible Nitric Oxide Delivery with NONOates
Introduction
Welcome to the Technical Support Center for diazeniumdiolates, commonly known as NONOates. As powerful tools in biomedical research, NONOates offer a reliable and predictable means of generating nitric oxide (NO).[1][2] Their utility spans a wide range of applications, from mimicking the transient biosynthesis of NO by endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS) to delivering sustained, high concentrations for therapeutic studies.[1][3] However, the very reactivity that makes them valuable also presents challenges in achieving reproducible experimental outcomes.
This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with NONOates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to empower you with the knowledge to ensure the consistency and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are NONOates and how do they release nitric oxide?
NONOates are a class of compounds that feature a [R¹R²N-N(O)=NO]⁻ functional group.[4] They are prized as NO donors because they spontaneously decompose in aqueous solutions under physiological conditions (pH 7.4) to release nitric oxide.[1][5] This decomposition is a first-order kinetic process that does not require enzymatic activation, making them a direct and predictable source of NO.[1][6] Upon decomposition, they typically yield 1.5 to 2 moles of NO per mole of the parent compound, along with the corresponding amine.[1][7][8]
Q2: How do I choose the right NONOate for my experiment?
The selection of a NONOate depends primarily on the desired kinetics of NO release. NONOates have a broad range of half-lives, from a few seconds to many hours, which is determined by their chemical structure.[1] For experiments requiring a rapid, short burst of NO, compounds like PROLI NONOate (t½ ≈ 1.8 seconds) are suitable.[1] For sustained, long-term NO exposure that mimics chronic physiological or pathological conditions, DETA NONOate (t½ ≈ 20 hours at 37°C) is a common choice.[1][8][9]
Q3: What is the best way to prepare and store NONOate stock solutions?
Solid NONOates are often sensitive to moisture and air, and discoloration can be a sign of degradation.[10][11][12] Therefore, it is recommended to store them at -80°C in a tightly sealed vial.[10][12][13]
For preparing stock solutions, the key to stability is maintaining an alkaline pH.[4][11] Most NONOates are stable in basic solutions (pH > 8.0).[4] A common practice is to dissolve the solid NONOate in cold 0.01 M NaOH to create a concentrated stock solution.[11] These alkaline stocks can be stored at 0°C for up to 24 hours with minimal degradation.[10][14] Some NONOates are also soluble and relatively stable in organic solvents like DMSO and DMF, which should be purged with an inert gas.[13][15]
Q4: What are the critical factors that influence the rate of NO release from NONOates?
The two most critical factors governing the rate of NO release are pH and temperature .[1][11]
-
pH: The decomposition of NONOates is highly pH-dependent.[1][4] As the pH decreases, the rate of NO release increases.[4] At pH 5.0, most NONOates decompose almost instantaneously.[4][14] Therefore, precise and consistent control of buffer pH is paramount for reproducible experiments.[11][16]
-
Temperature: The rate of decomposition is also sensitive to temperature.[1][11] Experiments should be conducted in a temperature-controlled environment, such as a water bath or incubator, to ensure consistency.[11][16]
Troubleshooting Guides
This section addresses specific problems that researchers may encounter when working with NONOates, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Lower-Than-Expected NO Release
Potential Causes:
-
Inaccurate pH Control: Even small fluctuations in the pH of your experimental buffer can lead to significant variations in the NO release rate.[11][16]
-
Temperature Instability: Changes in the ambient temperature of your experimental setup will alter the decomposition kinetics of the NONOate.[11][16]
-
Degradation of Solid NONOate: Improper storage or handling of the solid compound can lead to degradation before it is even dissolved. Exposure to moisture and air is a common culprit.[10][11][12]
-
Degraded Stock Solution: Alkaline stock solutions, while more stable, can still degrade over time, especially if not stored properly.[6]
Solutions:
-
Verify Buffer pH: Always double-check the pH of your experimental buffer with a calibrated pH meter before each experiment.
-
Maintain Constant Temperature: Use a water bath or other temperature-controlled device to maintain a stable experimental temperature.[16]
-
Proper Handling of Solid NONOates: Handle solid NONOates in a dry, inert atmosphere if possible (e.g., a glove box).[10][12] Always keep vials tightly sealed and stored at the recommended temperature.[10][11][12]
-
Prepare Fresh Stock Solutions: It is best practice to prepare fresh alkaline stock solutions for each experiment to ensure accurate concentrations.[17]
-
Validate New Batches: To ensure consistency between experiments, validate each new batch of a NONOate by measuring its NO release profile.[16]
Issue 2: No Detectable NO Signal
Potential Causes:
-
Incorrect Experimental Conditions: If the pH of your solution is too high or the temperature is too low, the rate of NO release may be too slow for your detection method.[16]
-
Inactive NONOate: The NONOate may have completely degraded due to improper storage or handling.
-
Issues with Detection Method: Your NO detection method (e.g., Griess assay, NO-specific electrode) may not be sensitive enough or may be malfunctioning.
Solutions:
-
Confirm Experimental Parameters: Double-check the pH and temperature of your experimental solution to ensure they are conducive to NO release.
-
Use a Positive Control: Test your detection method with a fresh, known-active NONOate or a nitrite standard (for the Griess assay) to confirm it is working correctly.
-
Check for Discoloration: Visually inspect the solid NONOate. Discoloration is an indication of degradation, and a fresh vial should be used for quantitative experiments.[11]
Issue 3: High Background or Inconsistent Readings in the Griess Assay
Potential Causes:
-
Contaminated Reagents or Water: Impurities in your reagents or water can lead to a false-positive signal.[16]
-
Presence of Nitrite in the Sample Matrix: Some biological samples, such as cell culture media, may contain endogenous nitrite that will contribute to the background reading.[16]
-
Insufficient Incubation Time: The colorimetric reaction of the Griess assay requires adequate time to develop.[16]
Solutions:
-
Use High-Purity Reagents: Always use high-purity water and reagents when preparing solutions for the Griess assay.[16]
-
Run a Blank Control: Include a blank control with your sample matrix (without the NONOate) to determine the background level of nitrite.[16]
-
Follow Recommended Incubation Times: Ensure you are allowing for the recommended incubation period after the addition of the Griess reagents.[16]
Data Presentation
Table 1: Half-lives of Common NONOates at pH 7.4
For reproducible experiments, it is crucial to select a NONOate with a half-life that matches the desired duration of NO exposure. The following table summarizes the half-lives of several commonly used NONOates at physiological pH and different temperatures.
| NONOate | Half-life at 37°C | Half-life at 22-25°C | Moles of NO Released per Mole of NONOate |
| PROLI NONOate | ~1.8 seconds[1] | - | 2[1] |
| MAHMA NONOate | ~1 minute[1][14] | ~3 minutes[1][14] | 2[1][14] |
| DEA NONOate | ~2 minutes[1][7] | ~16 minutes[1][7] | 1.5[1][7] |
| PAPA NONOate | ~15 minutes[1] | ~77 minutes[1] | 2[1] |
| DPTA NONOate | ~3 hours[1] | ~5 hours[1][12] | 2[1] |
| DETA NONOate | ~20 hours[1][8][9] | ~56 hours[1][9][10] | 2[1][8] |
Experimental Protocols
Protocol 1: Preparation of a Stable NONOate Stock Solution
This protocol describes the standard procedure for preparing a stable, concentrated stock solution of a NONOate.
Materials:
-
Solid NONOate
-
0.01 M Sodium Hydroxide (NaOH), chilled on ice
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-chill the 0.01 M NaOH solution on ice.
-
Weigh out the desired amount of solid NONOate in a microcentrifuge tube. To minimize exposure to air and moisture, perform this step quickly.
-
Add the appropriate volume of cold 0.01 M NaOH to the NONOate to achieve the desired stock concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Keep the stock solution on ice at all times. For short-term storage (up to 24 hours), store at 0°C.[10][14] For longer-term storage, consult the manufacturer's recommendations, as stability can vary.
Protocol 2: Quantification of NO Release using the Griess Assay
The Griess assay is a common indirect method for measuring NO release by quantifying the accumulation of its stable breakdown product, nitrite (NO₂⁻), in the solution.[18]
Materials:
-
NONOate solution in the desired buffer
-
Griess Reagent A (e.g., sulfanilamide in an acidic solution)
-
Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine in an acidic solution)
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare your NONOate solution in the desired experimental buffer and at the desired concentration.
-
Time-Course Sampling: At various time points, collect aliquots of the solution for nitrite measurement.
-
Griess Reaction:
-
To a 96-well plate, add 50 µL of your sample or nitrite standard.
-
Add 50 µL of Griess Reagent A to each well and mix gently.
-
Incubate for 5-10 minutes at room temperature, protected from light.[16]
-
Add 50 µL of Griess Reagent B to each well and mix gently.
-
-
Absorbance Measurement: A pink/magenta color will develop in the presence of nitrite. Measure the absorbance of the wells at 540-550 nm within 30 minutes of color development.
-
Data Analysis:
-
Subtract the absorbance of a blank (buffer only) from your sample and standard readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations.
-
Use the standard curve to determine the concentration of nitrite in your samples at each time point.
-
Plot the nitrite concentration versus time to visualize the NO release profile.
-
Visualizations
Diagram 1: Factors Influencing NONOate Decomposition and NO Release
This diagram illustrates the key experimental parameters that control the rate of nitric oxide release from NONOates.
Caption: Key factors controlling NONOate decomposition.
Diagram 2: Experimental Workflow for Reproducible NO Delivery
This workflow outlines the critical steps for ensuring consistent and reproducible nitric oxide delivery in your experiments using NONOates.
Caption: Workflow for reproducible NONOate experiments.
References
-
Gong, H., Wang, H., & Chen, F. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 888. [Link]
-
Hrabie, J. A., & Keefer, L. K. (1997). Measurement and modeling of nitric oxide release rates for nitric oxide donors. Chemical Research in Toxicology, 10(4), 434-439. [Link]
-
NONOate. Wikipedia. [Link]
-
Quantification of NO release from DETA NONOate. ResearchGate. [Link]
-
N-diazeniumdiolates (NONOates) and their respective half-lives (t 1/2 ). ResearchGate. [Link]
-
Gomes, A., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(21), 8093. [Link]
-
Calcium Dialkylamine Diazeniumdiolates: Synthesis, Stability, and Nitric Oxide Generation. National Genomics Data Center. [Link]
-
Miranda, K. M., et al. (2005). HNO and NO Release from a Primary Amine-Based Diazeniumdiolate As a Function of pH. Journal of the American Chemical Society, 127(20), 7218-7219. [Link]
-
Tian, H., et al. (2020). A comprehensive quantification of global nitrous oxide sources and sinks. Nature, 586(7828), 248-256. [Link]
-
Ridnour, L. A., et al. (2000). A spectrophotometric method for the direct detection and quantitation of nitric oxide, nitrite, and nitrate in cell culture media. Analytical Biochemistry, 281(2), 223-233. [Link]
-
What is the best way of storing DEA NONOate? ResearchGate. [Link]
-
Development of Antimicrobial Nitric Oxide-Releasing Fibers. Polymers, 13(18), 3075. [Link]
-
Makhlouf, A. (2025). Synthesizing Diazeniumdiolates from Primary Amines as Nitroxyl Donors. College of DuPage Student Symposium. [Link]
-
A Spectrophotometric Method for the Direct Detection and Quantitation of Nitric Oxide, Nitrite, and Nitrate in Cell Culture Media. ResearchGate. [Link]
-
Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric oxide generating/releasing materials. Materials Today, 15(4), 168-175. [Link]
-
Reynolds, M. M., et al. (2007). Competitive Formation of N-Diazeniumdiolates and N-Nitrosamines via Anaerobic Reactions of Polyamines with Nitric Oxide. Journal of the American Chemical Society, 129(51), 16024-16031. [Link]
-
Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer. Journal of Medicinal Chemistry, 54(20), 6985-6997. [Link]
-
A Comprehensive Review of Inhaled Nitric Oxide Therapy: Current Trends, Challenges, and Future Directions. Cureus, 16(2), e53509. [Link]
-
Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology, 6(11), 1147-1155. [Link]
-
Progress and Promise of Nitric Oxide‐Releasing Platforms. Advanced Functional Materials, 29(20), 1806536. [Link]
-
A novel spectrophotometric method for indirect determination of nitric oxide (NO) in serum. Clinica Chimica Acta, 424, 217-221. [Link]
-
Guide for the use of nitric oxide (NO) donors as probes of the chemistry of NO and related redox species in biological systems. ResearchGate. [Link]
-
Data relating NONOate concentration to that of NO obtained from... ResearchGate. [Link]
-
Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. BMC Research Notes, 13(1), 582. [Link]
-
A novel spectrophotometric method for indirect determination of nitric oxide (NO) in serum. ResearchGate. [Link]
-
Zilliac, G. (2002). Modeling of N2O Decomposition Events. Stanford University. [Link]
-
How to Safely Handle and Store HNO3 Best Practices. Microbioz India. [Link]
-
Kinetics of nitric oxide formation and decomposition. NASA Technical Reports Server. [Link]
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NONOate - Wikipedia [en.wikipedia.org]
- 5. Competitive Formation of N-Diazeniumdiolates and N-Nitrosamines via Anaerobic Reactions of Polyamines with Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting the Right NONOate: A Comparative Analysis of Diethylamine NONOate
For researchers navigating the complex landscape of nitric oxide (NO) biology, diazeniumdiolates, or NONOates, represent an indispensable class of NO donor compounds.[1][2] Their utility stems from a predictable, first-order kinetic release of NO in aqueous solutions, a process tunable by pH and temperature.[1][3] However, the broad spectrum of available NONOates, each with a distinct kinetic profile, necessitates a careful selection process to match the compound to the experimental question.
This guide provides an in-depth comparison of Diethylamine NONOate (DEA/NO), a widely used fast-acting donor, with other common NONOates. We will explore the chemical causality behind their differing behaviors, present supporting experimental data, and provide validated protocols to ensure reproducible and reliable results in your research.
The Chemistry of Control: Understanding NONOate Decomposition
NONOates are adducts of nitric oxide and a nucleophile, typically a secondary amine.[4] They share a common [N(O)NO]⁻ functional group, which is the source of the NO release.[1] The defining characteristic of NONOates is their spontaneous, proton-catalyzed decomposition in aqueous solutions to liberate up to two molecules of NO, leaving behind the parent amine.[1][4][5]
The rate of this decomposition is critically dependent on the chemical structure of the parent amine, which dictates the stability of the NONOate complex.[1][4] This structural variation gives rise to a wide range of half-lives, from mere seconds to many hours, providing researchers with a toolkit to precisely control the temporal delivery of NO to a biological system.[1][6]
Diagram: General Mechanism of NONOate Decomposition
The following diagram illustrates the proton-dependent release of nitric oxide from the core NONOate structure.
Caption: Proton-catalyzed decomposition of a NONOate at physiological pH.
Comparative Kinetic Profiles of Common NONOates
The choice of a NONOate hinges almost entirely on its half-life (t½) at physiological conditions (pH 7.4, 37°C). A short half-life is ideal for mimicking bolus NO signaling events, while a long half-life is suited for studies requiring sustained, low-level NO exposure.
Below is a comparative summary of DEA/NO and other frequently used NONOates.
| Compound Name | Abbreviation | Parent Amine | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released (per mole of compound) | Key Characteristics |
| Diethylamine NONOate | DEA/NO | Diethylamine | ~2 minutes[1][7] | ~1.5[1][7][8] | Rapid, short-term NO release. Ideal for studying acute cellular responses.[9] |
| PROLI NONOate | PROLI/NO | L-Proline | ~1.8 seconds[1][10][11][12] | 2[1][11][12] | Extremely rapid NO release; useful for creating a sharp pulse of NO. |
| PAPA NONOate | PAPA/NO | N-(3-aminopropyl)-N-(n-propyl)amine | ~15 minutes[1][13] | 2[1] | Intermediate-acting donor. |
| Spermine NONOate | SPER/NO | Spermine | ~39 minutes[1][9] | 2[1] | Intermediate-acting donor, often used in cardiovascular studies. |
| DETA NONOate | DETA/NO | Diethylenetriamine | ~20 hours[1][14][15] | 2[1][15][16] | Very slow, sustained NO release. Excellent for long-term culture experiments.[17][18] |
In-Depth Analysis:
-
DEA/NO (Diethylamine NONOate): With a half-life of just 2 minutes, DEA/NO is the quintessential "fast-acting" donor.[1][7] It is exceptionally useful for experiments designed to observe the immediate downstream effects of NO, such as the rapid activation of soluble guanylyl cyclase (sGC) and subsequent cGMP production.[9] Its potency is high, with EC50 values for cGMP stimulation reported in the sub-micromolar range.[9] The drawback of this rapid decomposition is the short duration of the NO signal.
-
PROLI/NO vs. DEA/NO: PROLI/NO represents the extreme end of rapid release, with a half-life of only 1.8 seconds.[10][11][12] This makes it suitable for applications requiring an almost instantaneous "bolus" of NO, but it is often too fast for typical cell culture experiments where sustained exposure is needed. DEA/NO, while still fast, provides a slightly longer window of NO exposure that is more amenable to observing cellular signaling cascades.
-
PAPA/NO & SPER/NO vs. DEA/NO: These compounds offer an intermediate release profile. PAPA/NO (t½ ≈ 15 min) and SPER/NO (t½ ≈ 39 min) bridge the gap between the rapid burst of DEA/NO and the slow, prolonged release of DETA/NO.[1][13] They are suitable for experiments lasting 30 minutes to a few hours, where a more sustained, yet still significant, level of NO is required.
-
DETA/NO vs. DEA/NO: This is a comparison of two extremes. DETA/NO, with its 20-hour half-life, is the workhorse for long-term studies, such as those investigating the effects of chronic NO exposure on gene expression, cell proliferation, or apoptosis.[14][15] It provides a stable, low-level concentration of NO over extended periods.[17][19] In contrast, using DEA/NO for a long-term study would be impractical, requiring frequent re-administration and resulting in sharp, non-physiological spikes in NO concentration.
Experimental Section: A Validated Protocol for Comparative Analysis
To objectively compare the biological effects of different NONOates, it is crucial to employ a standardized and validated experimental workflow. The following protocol details a method for treating cultured cells and quantifying the resulting NO production via the Griess assay, which measures nitrite (NO₂⁻), a stable breakdown product of NO in aqueous media.[20][21]
Core Principle of the Griess Assay: The assay is a two-step diazotization reaction.[20] Nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound that can be measured spectrophotometrically at ~540 nm.[21][22]
Diagram: Experimental Workflow for Comparing NONOates
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Nitric Oxide Donors for Biomedical Applications: A Themed Issue Dedicated to Professor Alberto Gasco”: Special Issue Editorial Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide donors in sepsis: a systematic review of clinical and in vivo preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. PROLI NONOate | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
A Comparative Guide to the Antimicrobial Activity of Diethylamine NONOate
For researchers and drug development professionals, the search for novel antimicrobial agents is a paramount challenge in the face of rising multidrug resistance. Nitric oxide (NO), a key signaling molecule in the innate immune system, has emerged as a promising candidate due to its broad-spectrum activity and multifaceted mechanism of action that may reduce the likelihood of resistance development.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial performance of Diethylamine NONOate (DEA/NO), a well-characterized NO donor, against alternative compounds, supported by experimental data and standardized protocols.
The Antimicrobial Mechanism of Nitric Oxide
DEA/NO belongs to the class of diazeniumdiolates (NONOates), which are compounds that spontaneously release nitric oxide under physiological conditions.[3] The antimicrobial power of NO stems from its nature as a highly reactive free radical. Upon release from DEA/NO, NO can inflict damage on microbial cells through several pathways. At high concentrations, it can directly bind to and inhibit essential cellular components.[4] This includes reacting with metal centers in enzymes, damaging DNA, and inducing lipid peroxidation of the cell membrane.[2][4] The resulting nitrosative and oxidative stress disrupts critical cellular functions, leading to microbial cell death.[2]
Caption: Proposed mechanism of NO-mediated antimicrobial action.
Experimental Validation of Antimicrobial Activity
To quantitatively assess and compare the efficacy of antimicrobial agents like DEA/NO, standardized methods are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST).[5][6][7] The primary metrics derived from these tests are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
Protocol: Broth Microdilution for MIC Determination
This protocol is a foundational assay for determining the MIC of a compound against a specific aerobic bacterial strain, adapted from CLSI M07 guidelines.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This is the recommended medium as it is standardized, supports the growth of most common pathogens, and has minimal interference with the activity of most antimicrobial agents.
-
0.5 McFarland Standard: Standardizing the inoculum density is critical for reproducibility. A higher density could overwhelm the antimicrobial agent, leading to falsely high MIC values.
-
Serial Two-Fold Dilutions: This method allows for the precise determination of the concentration at which growth is inhibited.
-
Controls: The inclusion of a growth control (no drug) and a sterility control (no bacteria) is essential to validate that the bacteria can grow in the test conditions and that the medium is not contaminated, respectively.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of DEA/NO in an appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a known concentration.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism. Suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum 1:100 in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microplate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the DEA/NO stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from Step 3) to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 200 µL and halves the drug concentration in each well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of DEA/NO at which there is no visible growth (i.e., the first clear well).
Caption: Experimental workflow for MIC determination.
Comparative Performance Analysis
The efficacy of DEA/NO is highly dependent on its concentration and the target pathogen. Below is a summary of reported inhibitory concentrations against Escherichia coli, a common Gram-negative bacterium, compared to a conventional antibiotic.
| Compound | Organism | MIC / Inhibitory Concentration | Notes | Reference |
| Diethylamine NONOate | E. coli | 65 mM | Achieved a 99.9% (3-log) reduction in bacterial growth after 20 hours of exposure.[1][11] | [1][11] |
| Ciprofloxacin | E. coli | 1 µg/mL | A standard fluoroquinolone antibiotic used as a positive control, also achieving 99.9% inhibition.[1][11] | [1][11] |
Analysis and Field Insights:
-
Potency: On a molar basis, traditional antibiotics like ciprofloxacin are significantly more potent than DEA/NO. The high millimolar concentration of DEA/NO required for bactericidal activity is a critical consideration for therapeutic development.[1][11]
-
Broad Spectrum & Anti-Biofilm Activity: A key advantage of NO donors is their broad-spectrum nature, showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[12] Furthermore, at sub-inhibitory concentrations, NO can induce the dispersal of biofilms, which are notoriously resistant to conventional antibiotics.[13][14] This makes DEA/NO and other NO donors attractive for treating biofilm-associated infections.
-
Kinetics: The antimicrobial effect of DEA/NO is directly related to its NO release kinetics. DEA/NO has a half-life of approximately 2 minutes at 37°C and pH 7.4.[11] This rapid release provides a high initial burst of NO. For sustained antimicrobial activity, a formulation that provides continuous or triggered release would be necessary. In contrast, other NONOates like DETA-NONOate have much longer half-lives, offering a different release profile.[3]
-
Resistance Profile: Because NO targets multiple cellular pathways simultaneously, the development of microbial resistance is considered less likely compared to antibiotics that often have a single, specific target.[2]
Conclusion
Diethylamine NONOate is a potent antimicrobial agent capable of effectively killing pathogens like E. coli at high concentrations.[1][15] Its strength lies in its broad-spectrum activity, anti-biofilm properties, and a mechanism of action that may circumvent conventional resistance pathways.[2][13] However, its primary limitation is the high concentration required for efficacy compared to traditional antibiotics. Future research and development will likely focus on advanced delivery systems, such as nanoparticle-based carriers, to enhance the targeted delivery of NO, thereby increasing local concentrations at the site of infection while minimizing systemic exposure and improving overall therapeutic potential.[16]
References
-
Sysel, A. M., Dunphy, M. J., & Bauer, J. A. (2021). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. The Journal of Antibiotics, 74(4), 260–265. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial and Antifungal Susceptibility Testing. [Link]
-
PubMed. (2020). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. [Link]
-
Marvasi, M., Noel, J. T., & Teplitski, M. (2014). Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. BMC Microbiology, 14, 25. [Link]
-
Li, H., Wang, P., & Xu, W. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 870. [Link]
-
Hetrick, E. M., & Schoenfisch, M. H. (2009). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. Molecules, 14(7), 2533–2550. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M100-Ed34 Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
CHAIN Network. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
H. Rowe, J. J., & G. Friedman, A. (2014). The potential of nitric oxide releasing therapies as antimicrobial agents. Future Medicinal Chemistry, 6(5), 543–563. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Han, G., Martinez, L. R., Mihu, M. R., Friedman, A. J., Gialanella, P., & Nosanchuk, J. D. (2012). The potential of nitric oxide releasing therapies as antimicrobial agents. Future Medicinal Chemistry, 4(5), 543-563. [Link]
-
ResearchGate. (2022). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. [Link]
-
Sysel, A. M., Dunphy, M. J., & Bauer, J. A. (2020). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. The Journal of Antibiotics, 74(4), 260-265. [Link]
-
Pinto, C. G., Lameiras, M. R., & Lameiras, P. (2024). Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities. Pharmaceutics, 16(11), 1546. [Link]
-
Winstanley, T., & O'Neill, A. J. (2024). Harnessing the Power of Our Immune System: The Antimicrobial and Antibiofilm Properties of Nitric Oxide. International Journal of Molecular Sciences, 25(24), 13619. [Link]
-
ResearchGate. (n.d.). The effect of diethylamine NONOate diethylammonium on biofilms. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Simicevic, J., & Simicevic, M. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 12(3), 481. [Link]
-
Kaderabkova, N., & Suk, D. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 5(2), 102984. [Link]
-
Microbe Investigations Switzerland (MIS). (2024). Challenges in Developing Drugs for Multi-Drug Resistant Organisms and How MIC Testing Can Help. [Link]
Sources
- 1. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing the Power of Our Immune System: The Antimicrobial and Antibiofilm Properties of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Nitric Oxide Donors for In Vivo Research
For researchers in pharmacology, physiology, and drug development, the precise delivery of nitric oxide (NO) in vivo is paramount for elucidating its complex signaling roles and therapeutic potential. The choice of an appropriate NO donor is a critical experimental decision, directly influencing the reproducibility and translational relevance of study outcomes. This guide provides a comparative analysis of commonly used NO donors, offering experimental data, procedural insights, and the rationale behind selecting the optimal compound for your in-vivo model.
The Crucial Role of Nitric Oxide in Physiological and Pathophysiological Processes
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Its short half-life and localized action necessitate the use of donor compounds to study its effects in a controlled manner. The ideal NO donor for in vivo studies should exhibit predictable NO release kinetics, minimal off-target effects, and appropriate bioavailability for the target tissue.
Comparative Analysis of Major Nitric Oxide Donor Classes
The selection of an NO donor is dictated by the desired release profile, the experimental model, and the specific biological question being addressed. Below is a comparative overview of the most widely used classes of NO donors.
Organic Nitrates
Organic nitrates, such as nitroglycerin (GTN) and isosorbide dinitrate (ISDN), have a long history in clinical medicine for the treatment of angina. Their mechanism involves enzymatic biotransformation to release NO.
-
Mechanism of Action: These compounds require enzymatic bioactivation, primarily by mitochondrial aldehyde dehydrogenase (ALDH2), to release nitric oxide. This enzymatic dependence can lead to the development of tolerance with continuous administration, a significant consideration for long-term studies.
-
Release Kinetics: The NO release is relatively slow and sustained, making them suitable for studies investigating chronic effects of NO supplementation.
-
Experimental Considerations: A primary drawback is the phenomenon of nitrate tolerance, where repeated administration leads to a diminished physiological response. Researchers must account for this in their experimental design, potentially by incorporating drug-free intervals.
S-Nitrosothiols (RSNOs)
S-nitrosothiols, such as S-nitroso-N-acetylpenicillamine (SNAP) and S-nitrosoglutathione (GSNO), are endogenous NO carriers and donors.
-
Mechanism of Action: RSNOs release NO through various mechanisms, including thermal decomposition, photolysis, and metal-catalyzed decomposition. Their decomposition can be influenced by physiological conditions such as pH and the presence of reducing agents.
-
Release Kinetics: They offer a more controlled and often rapid release of NO compared to organic nitrates. The half-life of RSNOs in vivo can vary significantly depending on the specific compound and the biological environment.
-
Experimental Considerations: The stability of RSNOs can be a concern, and they should be handled with care to prevent premature NO release. Their administration route can also influence their efficacy and distribution.
DIAZENIUMDIOLATES (NONOates)
This class of compounds, including DETA/NO and PAPA/NO, spontaneously decomposes in aqueous solutions to release NO.
-
Mechanism of Action: NONOates release two molecules of NO per molecule of the parent compound upon protonation. The rate of NO release is highly dependent on the pH and temperature of the environment.
-
Release Kinetics: A key advantage of NONOates is their predictable and pH-dependent NO release, allowing for a high degree of experimental control. The half-life for NO release can range from seconds to hours, depending on the specific NONOate structure.
-
Experimental Considerations: The choice of NONOate should be carefully matched to the desired duration of NO exposure. For instance, DETA/NO has a long half-life (around 20 hours at 37°C and pH 7.4), making it suitable for studies requiring prolonged NO exposure. In contrast, PAPA/NO has a much shorter half-life (around 15 minutes), ideal for investigating acute NO signaling events.
Molsidomine and Sydnonimines
Molsidomine is a pro-drug that is metabolically activated to release NO.
-
Mechanism of Action: Molsidomine is converted in the liver to its active metabolite, SIN-1, which then spontaneously decomposes to release NO and superoxide.
-
Release Kinetics: It provides a sustained release of NO, and importantly, its action does not lead to the development of tolerance in the same way as organic nitrates.
-
Experimental Considerations: The concomitant release of superoxide can be a confounding factor, as it can react with NO to form peroxynitrite, a potent oxidizing and nitrating agent. This dual effect can be either a desired aspect of the experimental model (e.g., studying nitrosative stress) or an unwanted side effect.
Data Summary: A Head-to-Head Comparison
For ease of comparison, the key properties of representative NO donors are summarized in the table below. This data is crucial for selecting the appropriate donor based on the experimental requirements for NO release kinetics and dosage.
| NO Donor | Class | Mechanism of NO Release | Half-life of NO Release (at 37°C, pH 7.4) | Advantages | Disadvantages |
| Nitroglycerin (GTN) | Organic Nitrate | Enzymatic (ALDH2) | Variable, depends on metabolism | Long clinical history, sustained release | Tolerance development, enzymatic dependence |
| Isosorbide Dinitrate (ISDN) | Organic Nitrate | Enzymatic (ALDH2) | Variable, depends on metabolism | Sustained release | Tolerance development, first-pass metabolism |
| S-Nitroso-N-acetylpenicillamine (SNAP) | S-Nitrosothiol | Spontaneous/Catalyzed decomposition | ~40 minutes | More controlled release than organic nitrates | Stability issues, potential for side reactions |
| S-Nitrosoglutathione (GSNO) | S-Nitrosothiol | Spontaneous/Catalyzed decomposition | ~20 minutes | Endogenous molecule, potentially fewer off-target effects | Relatively short half-life |
| DETA/NO | NONOate | Spontaneous (pH-dependent) | ~20 hours | Predictable, long-lasting NO release | Potential for systemic effects with long-term use |
| PAPA/NO | NONOate | Spontaneous (pH-dependent) | ~15 minutes | Predictable, rapid NO release | Short duration of action |
| Molsidomine | Sydnonimine | Metabolic activation to SIN-1 | Variable, depends on metabolism | No tolerance development | Concomitant superoxide production |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the in vivo administration of NO donors and the subsequent measurement of physiological responses. These are generalized protocols and should be adapted to the specific animal model and research question.
Protocol: In Vivo Administration of DETA/NO for Studies of Chronic Vasodilation
This protocol is designed for studies requiring sustained NO release to investigate its long-term effects on blood pressure.
-
Preparation of DETA/NO Solution:
-
Dissolve DETA/NO in ice-cold, sterile 0.01 M NaOH to a stock concentration of 100 mM. The alkaline pH is crucial to prevent premature NO release.
-
For injection, dilute the stock solution to the desired final concentration in ice-cold, sterile phosphate-buffered saline (PBS), pH 7.4, immediately before administration.
-
-
Animal Model and Administration:
-
Use adult male Wistar rats (250-300g).
-
Administer DETA/NO via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
-
Measurement of Blood Pressure:
-
Monitor blood pressure continuously using a telemetry system or at regular intervals using the tail-cuff method.
-
Record baseline blood pressure for at least 3 days prior to the first injection.
-
Following injection, record blood pressure at 1, 2, 4, 8, 12, and 24 hours post-administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each time point.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the changes in blood pressure over time.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo studies of chronic vasodilation using DETA/NO.
Signaling Pathway: Mechanism of NONOate-Mediated Vasodilation
The primary mechanism by which NO induces vasodilation is through the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells.
Caption: Simplified signaling pathway of NO-mediated vasodilation.
Conclusion and Future Directions
The selection of an appropriate NO donor is a critical step in the design of robust and reproducible in vivo experiments. This guide has provided a comparative analysis of major NO donor classes, highlighting their mechanisms of action, release kinetics, and key experimental considerations. While traditional donors remain valuable tools, the development of novel NO-releasing materials, such as light-activated donors and enzyme-activated donors, promises even greater spatial and temporal control over NO delivery in vivo. As our understanding of the nuanced roles of NO in health and disease continues to expand, so too will the sophistication of the chemical tools we use to study it.
References
-
Daiber, A., & Münzel, T. (2015). Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: A Critical Review. Journal of the American College of Cardiology, 66(25), 2993-3008. [Link]
-
Münzel, T., Daiber, A., & Gori, T. (2011). Nitrate therapy: new aspects concerning molecular action and tolerance. Circulation, 123(19), 2132-2144. [Link]
-
Keefer, L. K. (2003). Progress toward the clinical application of the nitric oxide-releasing diazeniumdiolates. Annual Review of Pharmacology and Toxicology, 43, 585-607. [Link]
-
Thatcher, G. R. J. (Ed.). (2009). Nitric Oxide Donors: For Pharmaceutical and Biological Applications. John Wiley & Sons. [Link]
A Comparative Guide to Nitric Oxide Donors: Diethylamine NONOate vs. Sodium Nitroprusside
Prepared by a Senior Application Scientist
For researchers in physiology, pharmacology, and drug development, the precise delivery of nitric oxide (NO) is paramount to unraveling its complex roles in cellular signaling. Nitric oxide donors are indispensable tools in this pursuit, yet not all donors are created equal. The choice of agent dictates the kinetics of NO release, the generation of potentially confounding byproducts, and ultimately, the biological outcome observed. This guide provides an in-depth, objective comparison between two widely used NO donors: Diethylamine NONOate diethylammonium salt (DEA/NO) and sodium nitroprusside (SNP). We will dissect their mechanisms, compare their efficacy with supporting data, and provide validated experimental protocols to empower researchers to make an informed decision for their specific experimental needs.
The Chemistry of Nitric Oxide Release: A Tale of Two Mechanisms
The fundamental difference between DEA/NO and SNP lies in how they liberate their NO payload. This mechanistic divergence has profound implications for their application in biological systems.
Diethylamine NONOate (DEA/NO): Spontaneous and Predictable
DEA/NO belongs to the class of diazeniumdiolates, or "NONOates," which are prized for their predictable, first-order decomposition kinetics in aqueous solutions.[1][2] The release of NO is a spontaneous process, primarily dependent on pH and temperature, and does not require enzymatic activation or interaction with cellular reductants.[1][2][3]
Under physiological conditions (pH 7.4, 37°C), DEA/NO decomposes with a short half-life of approximately 2 minutes, releasing 1.5 moles of NO for every mole of the parent compound.[1][3] This rapid and predictable release makes it an excellent choice for experiments requiring a defined, bolus-like delivery of NO to study acute cellular responses.
Fig 3. Workflow for quantifying NO release with Griess Assay.
Protocol 2: Assessing Biological Efficacy via Intracellular cGMP Measurement
This protocol measures the direct biological effect of the NO donors by quantifying the accumulation of the second messenger, cGMP, in cultured cells.
Principle: Cells are treated with the NO donor, lysed, and the intracellular cGMP concentration is determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture:
-
Plate cells (e.g., vascular smooth muscle cells, endothelial cells) in a multi-well plate (e.g., 24-well) and grow to ~90% confluency.
-
-
Pre-incubation:
-
Wash cells once with serum-free medium or PBS.
-
Pre-incubate cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor, such as 1 mM IBMX, to prevent cGMP degradation. This step amplifies the signal and is critical for robust measurements.
-
-
NO Donor Treatment:
-
Prepare a range of concentrations for both DEA/NO and SNP in the medium containing the PDE inhibitor.
-
Add the donor solutions to the cells and incubate at 37°C for a short period (e.g., 10 minutes for DEA/NO, 15 minutes for SNP).
-
-
Cell Lysis:
-
Aspirate the medium and immediately add 0.1 M HCl to lyse the cells and stop enzymatic activity.
-
Incubate for 10 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
-
cGMP Quantification:
-
Measure the cGMP concentration in the supernatant using a commercial cGMP ELISA kit, following the manufacturer's instructions precisely.
-
-
Data Normalization:
-
In parallel wells, determine the total protein concentration (e.g., using a BCA assay) to normalize the cGMP values (e.g., pmol cGMP/mg protein).
-
Sources
A Researcher's Guide to Cross-Validation of Experimental Results Using Different Nitric Oxide Donors
In the intricate world of cellular signaling, nitric oxide (NO) stands out as a pleiotropic signaling molecule, orchestrating a vast array of physiological and pathological processes. The transient and reactive nature of NO necessitates the use of NO donors to study its effects in vitro and in vivo. However, the choice of an NO donor is not a trivial matter, as each compound possesses unique chemical properties that can significantly influence experimental outcomes. This guide provides a comprehensive framework for the cross-validation of experimental results using different classes of NO donors, ensuring the scientific rigor and reproducibility of your findings.
The Imperative of Cross-Validation in Nitric Oxide Research
The term "NO donor" can be a deceptive simplification. These molecules do not merely release NO; they do so with distinct kinetics, in response to different triggers, and often with the concomitant generation of byproducts that can have their own biological effects. Relying on a single NO donor can lead to misinterpretation of results, attributing an observed effect to NO when it may, in fact, be a consequence of the donor's specific chemistry or its byproducts.[1]
Cross-validation, in this context, is the strategic use of multiple, chemically distinct NO donors to confirm that an observed biological effect is genuinely mediated by nitric oxide. By demonstrating that different compounds, which share the common feature of releasing NO but differ in their other properties, elicit the same response, researchers can build a much stronger case for the role of NO in their system.
This guide will focus on three commonly used and chemically diverse NO donors as exemplars for cross-validation: S-nitroso-N-acetyl-penicillamine (SNAP) , 3-morpholinosydnonimine (SIN-1) , and diethylenetriamine/nitric oxide adduct (DETA/NO) .
Comparative Analysis of Select Nitric Oxide Donors
A judicious selection of NO donors for cross-validation requires a thorough understanding of their individual characteristics. The following table summarizes the key properties of SNAP, SIN-1, and DETA/NO.
| Feature | S-nitroso-N-acetyl-penicillamine (SNAP) | 3-morpholinosydnonimine (SIN-1) | Diethylenetriamine/nitric oxide adduct (DETA/NO) |
| Class | S-Nitrosothiol (RSNO) | Sydnonimine | Diazeniumdiolate (NONOate) |
| Mechanism of NO Release | Spontaneous homolytic cleavage of the S-N bond, accelerated by light, heat, and transition metal ions.[2][3] | Spontaneous decomposition in aqueous solution at physiological pH.[4][5] | Spontaneous, pH-dependent decomposition.[6][7] |
| Kinetics of NO Release | Relatively rapid release with a shorter half-life (t½ ≈ 4-50 min, highly dependent on conditions).[8] | Slower, sustained release of NO.[9] | Slow, prolonged, and predictable first-order release of NO (t½ ≈ 20-56 hours at 37°C, pH 7.4).[7][10] |
| Key Byproducts | N-acetyl-penicillamine disulfide.[2] | Superoxide anion (O₂⁻), leading to the formation of peroxynitrite (ONOO⁻).[4][11] | Diethylenetriamine.[12] |
| Primary Confounding Factors | Potential for transnitrosation of other thiols; effects of the penicillamine backbone. | Co-generation of superoxide and peroxynitrite, which have distinct and potent biological activities.[13] | The parent amine can have biological effects independent of NO.[12] |
| Solubility & Preparation | Soluble in organic solvents like DMSO and ethanol; stock solutions should be prepared fresh and protected from light.[14] | Soluble in aqueous solutions. | Soluble in aqueous solutions; stock solutions are typically prepared in dilute NaOH to prevent premature decomposition. |
Causality Behind Experimental Choices: A Deeper Dive
The choice of NO donor should be a deliberate one, guided by the specific experimental question.
-
For rapid, bolus-like NO delivery to mimic acute signaling events, SNAP is a suitable choice due to its faster release kinetics. However, its sensitivity to light and metal ions requires careful experimental control.
-
To investigate the effects of prolonged, low-level NO exposure , mimicking chronic physiological or pathological conditions, DETA/NO is the gold standard due to its long half-life and predictable release profile.[7][10]
-
SIN-1 presents a unique case. While it releases NO, its simultaneous generation of superoxide makes it a peroxynitrite donor.[4][11] This can be a valuable tool for studying the effects of nitrosative and oxidative stress. However, if the goal is to study the effects of NO alone, SIN-1 should be used with caution and in conjunction with other donors and appropriate controls (e.g., superoxide dismutase) to dissect the relative contributions of NO and superoxide.
Experimental Protocols for Robust Cross-Validation
The following protocols provide a framework for the use of SNAP, SIN-1, and DETA/NO in cell culture experiments, with an emphasis on self-validating measures.
Protocol 1: Preparation and Application of NO Donors
Materials:
-
S-nitroso-N-acetyl-penicillamine (SNAP)
-
3-morpholinosydnonimine (SIN-1)
-
Diethylenetriamine/nitric oxide adduct (DETA/NO)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.1 M NaOH, sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate multi-well plates
Stock Solution Preparation:
-
SNAP: Due to its limited stability in aqueous solutions, prepare a fresh stock solution of SNAP in sterile DMSO (e.g., 100 mM) immediately before each experiment.[14] Protect the solution from light by wrapping the tube in aluminum foil.
-
SIN-1: Prepare a stock solution of SIN-1 in complete cell culture medium or a suitable buffer (e.g., 10 mM) immediately before use.
-
DETA/NO: Prepare a stock solution of DETA/NO in sterile 0.1 M NaOH (e.g., 100 mM) to ensure stability. This stock can be stored at -20°C for short periods, protected from light.
Working Solution and Cell Treatment:
-
Immediately before treating the cells, dilute the stock solution of each NO donor into pre-warmed complete cell culture medium to the desired final concentration. Mix thoroughly by gentle inversion.
-
Remove the existing culture medium from the cells and replace it with the medium containing the NO donor.
-
Include appropriate controls:
-
Vehicle control: Treat cells with the same concentration of the solvent used for the stock solution (e.g., DMSO for SNAP, 0.1 M NaOH for DETA/NO).
-
Decomposed donor control: Prepare a solution of the NO donor and allow it to fully decompose (e.g., by incubating at 37°C for a period several times its half-life) before adding it to the cells. This controls for the effects of the donor's byproducts.
-
-
Incubate the cells for the desired period under standard cell culture conditions (37°C, 5% CO₂).
Protocol 2: Quantification of Nitric Oxide Release
Verifying that the chosen NO donors are releasing NO at the expected rates and concentrations under your specific experimental conditions is crucial.
Method A: Real-Time Measurement with an NO-Selective Electrode
NO-selective electrodes provide real-time, quantitative measurements of NO concentration.[15]
-
Calibrate the NO-selective electrode according to the manufacturer's instructions using a standard NO solution or a well-characterized NO donor.
-
In a parallel experiment without cells, add the NO donor to the cell culture medium in a sealed chamber at 37°C.
-
Immerse the NO-selective electrode in the medium and record the NO concentration over time.
-
This will provide a kinetic profile of NO release for each donor under your experimental conditions.
Method B: Endpoint Measurement with a Fluorescent Probe
Fluorescent probes, such as diaminofluoresceins (DAFs), can be used to detect NO production in cells.[16][17][18]
-
Load the cells with a suitable fluorescent NO probe (e.g., DAF-FM diacetate) according to the manufacturer's protocol.
-
Wash the cells to remove excess probe.
-
Treat the cells with the different NO donors as described in Protocol 1.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope, plate reader, or flow cytometer.
-
An increase in fluorescence intensity indicates the presence of NO.
Protocol 3: Assessing the Impact of Byproducts
To ensure that the observed effects are not due to the byproducts of the NO donors, specific controls are necessary.
-
For SIN-1: To distinguish between the effects of NO and superoxide/peroxynitrite, perform the experiment in the presence and absence of superoxide dismutase (SOD), which scavenges superoxide. If the effect is abolished by SOD, it suggests a primary role for superoxide or peroxynitrite.
-
For all donors: The decomposed donor control, as described in Protocol 1, is essential for assessing the effects of the stable byproducts.
Visualizing the Concepts: Diagrams for Clarity
Signaling Pathway of NO Donors
Caption: Mechanisms of NO release and byproduct formation for SNAP, SIN-1, and DETA/NO.
Experimental Workflow for Cross-Validation
Caption: A streamlined workflow for the cross-validation of experimental results using multiple NO donors.
Conclusion: Towards More Robust and Reproducible Nitric Oxide Research
The use of NO donors has been instrumental in advancing our understanding of the multifaceted roles of nitric oxide in biology. However, the inherent chemical diversity of these compounds necessitates a cautious and rigorous approach to experimental design and data interpretation. By embracing the principles of cross-validation and employing a panel of chemically distinct NO donors with appropriate controls, researchers can significantly enhance the reliability and reproducibility of their findings. This guide provides a foundational framework for such an approach, empowering researchers to dissect the intricate signaling pathways of nitric oxide with greater confidence and precision.
References
-
Kojima, H., Nakatsubo, N., Kikuchi, K., Kawahara, S., Kirino, Y., Nagoshi, H., Hirata, Y., & Nagano, T. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446–2453. [Link]
-
Li, N., & Li, W. (2018). A Turn-On Fluorescence Probe for Nitric Oxide Detection and Bioimaging in Live Cells and Zebrafish. ACS Sensors, 3(12), 2568–2574. [Link]
-
Dou, W., Fang, J., Ma, X., Yu, F., Li, X., & Chen, L. (2008). A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo. Free Radical Biology and Medicine, 45(10), 1373–1380. [Link]
-
Lim, M. H., & Lippard, S. J. (2007). Turn-on fluorescent probes for detecting nitric oxide in biology. Accounts of Chemical Research, 40(1), 41–51. [Link]
-
Prodi, L., Bargossi, C., Montalti, M., Zaccheroni, N., Bignozzi, C. A., Gavioli, G., & Sortino, S. (2001). A fluorescent probe with an ultra-rapid response to nitric oxide. Journal of Materials Chemistry, 11(9), 2349–2351. [Link]
-
Kank-Mac-Lean, A., & Kleschyov, A. L. (1999). The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors. Archives of Biochemistry and Biophysics, 361(2), 331–339. [Link]
-
Islam, M. R., & Parvin, F. (2015). Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine. ACS Omega, 4(1), 1143–1151. [Link]
-
Gualtieri, F. (2018). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Molecules, 23(9), 2184. [Link]
-
Loscalzo, J., & Welch, G. (1995). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Progress in Cardiovascular Diseases, 38(2), 87–104. [Link]
-
Chowdhury, U. R., et al. (2020). Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments. Experimental Eye Research, 195, 108033. [Link]
-
Carpenter, A. W., & Schoenfisch, M. H. (2015). Origin of Long-Term Storage Stability and Nitric Oxide Release Behavior of CarboSil Polymer Doped with S-Nitroso-N-acetyl-d-penicillamine. Biomacromolecules, 16(10), 3239–3247. [Link]
-
Willmott, N., & Bath, P. M. W. (2005). A systematic review of nitric oxide donors and L-arginine in experimental stroke; effects on infarct size and cerebral blood flow. Journal of Cerebral Blood Flow & Metabolism, 25(8), 943–953. [Link]
-
Bath, P. M., Woodhouse, L. J., Scutt, P., Krishnan, K., Wardlaw, J. M., Bereczki, D., ... & Sprigg, N. (2017). Nitric oxide donors (nitrates), L-arginine, or nitric oxide synthase inhibitors for acute stroke. Cochrane Database of Systematic Reviews, 2017(6). [Link]
-
Feelisch, M. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(2), 113–122. [Link]
-
Zhang, Y., & Xian, M. (2014). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Free Radical Biology and Medicine, 75, 10–18. [Link]
-
Tan, G., et al. (2024). Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities. International Journal of Molecular Sciences, 25(22), 13988. [Link]
-
Feelisch, M., et al. (1989). Oxygen and oxidation promote the release of nitric oxide from sydnonimines. Biochemical and Biophysical Research Communications, 163(1), 101–109. [Link]
-
Wlaschek, M., & Scharffetter-Kochanek, K. (2012). Adulterated effects of nitric oxide-generating donors. Journal of Investigative Dermatology, 132(1), 11–13. [Link]
-
Wang, M., et al. (2018). 3-morpholinosydnonimine (SIN-1)-induced oxidative stress leads to necrosis in hypertrophic chondrocytes in vitro. Biomedicine & Pharmacotherapy, 106, 1696–1704. [Link]
-
Siriviriyanun, A., et al. (2018). Synthesis and Characterization of Controlled Nitric Oxide Release from S-Nitroso-N-Acetyl-d-Penicillamine Covalently Linked to Polyvinyl Chloride (SNAP-PVC). Polymers, 10(9), 990. [Link]
-
Huerta, S., et al. (2008). Nitric oxide donors: Novel cancer therapeutics (Review). International Journal of Oncology, 33(5), 909–927. [Link]
-
Delledonne, M., et al. (1998). The effect of ONOO and 3-morpholinosydnonimine N-ethylcarbamide (SIN-1) on cell death in soybean cells. Plant Physiology, 118(4), 1331–1337. [Link]
-
Ren, H., et al. (2021). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. Molecules, 26(11), 3293. [Link]
-
Pant, J., et al. (2018). Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications. Scientific Reports, 8(1), 1–12. [Link]
-
Zhang, H., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 891. [Link]
-
Wang, P. G., & Zhang, J. (2019). Visible/Red/NIR Light-Mediated NO Donors for Biological Applications. Molecules, 24(11), 2095. [Link]
-
Batchelor, M. M., et al. (2003). Measurement and modeling of nitric oxide release rates for nitric oxide donors. Methods in Enzymology, 359, 85–96. [Link]
-
Mander, P. K., et al. (2006). The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide. British Journal of Pharmacology, 149(5), 510–516. [Link]
Sources
- 1. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor [mdpi.com]
- 5. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-morpholinosydnonimine (SIN-1)-induced oxidative stress leads to necrosis in hypertrophic chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Technical brief: Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Diethylamine NONOate Diethylammonium Salt
For researchers, scientists, and drug development professionals leveraging the potent vasodilatory and signaling capabilities of nitric oxide (NO), the purity of donor compounds is not merely a matter of quality control—it is the bedrock of experimental validity and reproducibility. Diethylamine NONOate diethylammonium salt (DEA/NO) is a widely used diazeniumdiolate, prized for its rapid and predictable release of NO in physiological solutions.[1][2] However, its inherent reactivity and sensitivity to environmental conditions necessitate a robust and multi-faceted approach to purity assessment.
This guide provides an in-depth comparison of analytical methodologies for verifying the purity of DEA/NO. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for your critical research applications.
Understanding DEA/NO: Physicochemical Properties and Stability
DEA/NO is a crystalline solid that functions as a fast-acting NO donor.[1][3] Its utility is defined by its pH-dependent decomposition kinetics. At a physiological pH of 7.4, it has a half-life of approximately 2 minutes at 37°C and 16 minutes at room temperature (22-25°C).[1][2][4] This decomposition, which releases 1.5 moles of NO per mole of the parent compound, is nearly instantaneous at acidic pH (e.g., pH 5.0).[1][3][4]
Given this reactivity, improper handling or storage can lead to premature degradation, compromising the integrity of the compound before it is even used. The primary concerns for purity are the presence of unreacted starting materials from synthesis, and more commonly, degradation products resulting from exposure to moisture, air, or acidic environments.[3]
Table 1: Key Physicochemical and Handling Parameters for DEA/NO
| Parameter | Specification | Rationale & Expert Insight |
| Full Chemical Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | The name specifies the salt pair structure, which is crucial for its stability as a solid. |
| Molecular Formula | C₄H₁₁N₃O₂ • C₄H₁₁N | Understanding the complete formula is essential for accurate molecular weight calculations. |
| Molecular Weight | ~206.3 g/mol | Critical for preparing solutions of known molarity.[1] |
| Typical Purity | ≥97% to ≥98% | Commercial lots should meet this standard, but verification is recommended.[1][5][6] |
| Solubility | Soluble in ethanol (~25 mg/ml), PBS pH 7.2 (~10 mg/ml), DMSO (~2 mg/ml), DMF (~2 mg/ml) | Solubility dictates the choice of solvent for stock solutions. For biological assays, dilution from an organic stock into an aqueous buffer is standard practice.[1][3] |
| Storage Conditions | -80°C or -20°C, under inert gas (Nitrogen/Argon), desiccated, protected from light. | These conditions minimize thermal and oxidative degradation, and prevent hydrolysis from atmospheric moisture.[3][4][7] |
The Analytical Trinity: A Multi-Pronged Approach to Purity Verification
No single technique can provide a complete picture of a compound's purity. We advocate for a tiered approach utilizing UV-Vis Spectrophotometry for quantification, High-Performance Liquid Chromatography (HPLC) for separation of impurities, and Nuclear Magnetic Resonance (NMR) for definitive structural confirmation.
Caption: A logical workflow for the comprehensive purity assessment of DEA/NO.
UV-Vis Spectrophotometry: The First Line of Assessment
Principle: UV-Vis spectrophotometry provides a rapid and cost-effective method to determine the concentration of DEA/NO in solution. The intact diazeniumdiolate moiety possesses a strong and characteristic UV absorbance.
Causality: The N=N-O⁻ chromophore within the NONOate structure is responsible for a distinct absorbance maximum at 250 nm .[1][3][8] The concentration can be calculated using the Beer-Lambert Law (A = εcl), where a known molar extinction coefficient (ε) allows for a direct correlation between absorbance (A) and concentration (c). For DEA/NO, the established ε is 6,500 M⁻¹cm⁻¹ .[3] This technique is also invaluable for kinetic studies, as the decomposition of DEA/NO can be monitored by the decrease in absorbance at 250 nm over time.[9]
Experimental Protocol: Quantification of DEA/NO Stock Solution
-
Preparation: Allow the vial of DEA/NO to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Solvent Blank: Use the same solvent (e.g., 0.01 M NaOH for stability during measurement) that will be used for the sample as a blank to zero the spectrophotometer at 250 nm.
-
Stock Solution: Accurately weigh a small amount of DEA/NO (e.g., 1-2 mg) and dissolve it in a precise volume of cold 0.01 M NaOH to create a concentrated stock solution. Expert Tip: Using a slightly basic solution prevents premature decomposition during sample preparation.
-
Working Solution: Prepare a dilution of the stock solution in the same solvent to achieve an absorbance value within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measurement: Measure the absorbance of the working solution at 250 nm.
-
Calculation:
-
Concentration (M) = Absorbance / (ε × path length)
-
Where ε = 6,500 M⁻¹cm⁻¹ and path length is typically 1 cm.
-
Compare this calculated concentration to the expected concentration based on the weighed mass to get an initial purity estimate.
-
High-Performance Liquid Chromatography (HPLC): The Separation Standard
Principle: HPLC is the gold standard for purity assessment, as it physically separates the parent compound from potential impurities and degradants. A reversed-phase (RP-HPLC) method is ideal for a moderately polar compound like DEA/NO.
Causality: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. DEA/NO will interact with the stationary phase, and by gradually increasing the organic solvent content of the mobile phase (a gradient), compounds are eluted based on their hydrophobicity. Impurities, being structurally different, will have different retention times, appearing as separate peaks. The area under each peak is proportional to its concentration, allowing for precise quantification of purity as a percentage of the total peak area.
Experimental Protocol: Purity Determination by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate for 5 min.
-
-
System Suitability: Before analysis, inject a standard to ensure theoretical plates, peak symmetry (tailing factor), and reproducibility meet established criteria (e.g., tailing factor < 1.5, RSD of peak area < 2%).[10]
-
Analysis: Inject the prepared DEA/NO solution. The purity is calculated as:
-
% Purity = (Area of DEA/NO Peak / Sum of All Peak Areas) × 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
Principle: NMR spectroscopy provides unambiguous structural confirmation. ¹H NMR is particularly useful for verifying the presence of the diethylamine and diethylammonium moieties and ensuring their signals integrate to the correct proton ratios.
Causality: The magnetic environment of each proton in the molecule is unique, resulting in a characteristic chemical shift in the NMR spectrum. For DEA/NO, one would expect to see signals corresponding to the ethyl groups (-CH₂- and -CH₃) of both the NONOate and the counterion. The presence of unexpected signals indicates impurities. While not as quantitative as HPLC without an internal standard, it is the most powerful tool for structural verification. Commercial suppliers often use NMR to certify purity.[5][11]
Comparative Analysis of Methodologies and Alternatives
Choosing the right analytical method—or combination of methods—depends on the specific requirements of the research.
Table 2: Comparison of Primary Analytical Techniques for DEA/NO Purity
| Technique | Principle | Advantages | Limitations |
| UV-Vis | Absorbance of light by chromophores | Fast, simple, inexpensive, good for quantification and kinetics. | Cannot distinguish between DEA/NO and impurities that absorb at 250 nm; provides no structural information. |
| HPLC-UV | Chromatographic separation based on polarity | Excellent separation and quantification of impurities; high sensitivity and precision. | More complex instrumentation; requires method development; destroys the sample. |
| ¹H NMR | Nuclear spin in a magnetic field | Provides definitive structural confirmation; can identify unknown impurities. | Lower sensitivity than HPLC; quantification requires an internal standard; expensive instrumentation. |
Beyond the analytical method, the choice of NO donor itself is a critical experimental variable. DEA/NO is part of a larger family of NONOates, each with distinct kinetic properties.
Caption: Comparison of DEA/NO with other common NO donors.
Table 3: Comparison of Common Nitric Oxide Donors
| NO Donor | Half-Life (pH 7.4, 37°C) | Moles NO Released | Key Characteristic |
| PROLI NONOate | ~1.8 seconds | 2 | Extremely rapid release for bolus NO delivery.[2] |
| DEA NONOate | ~2 minutes | 1.5 | Rapid release, suitable for acute vasodilation studies.[2] |
| PAPA NONOate | ~15 minutes | 2 | Intermediate release profile.[2] |
| DETA NONOate | ~20 hours | 2 | Very slow, sustained release for long-term cell culture experiments.[2] |
| SNAP (S-nitroso-N-acetylpenicillamine) | Variable (light/metal dependent) | 1 | Release is not spontaneous; requires specific triggers.[12] |
The choice among these alternatives depends entirely on the desired NO flux and duration of action required for the biological system under investigation. However, the principles of purity assessment—combining quantification, separation, and structural identification—remain universal.
Conclusion and Best Practices
-
Always Verify: Do not solely trust the purity stated on the label, especially for older lots or if storage conditions may have been compromised.
-
Use a Tiered Approach: Begin with UV-Vis to confirm the concentration of your stock solution. Follow with RP-HPLC for a definitive purity value and to profile any impurities. Use NMR for absolute structural confirmation, especially when establishing a new lot in the lab.
-
Handle with Care: Adhere strictly to recommended storage and handling procedures to prevent degradation. Prepare stock solutions fresh and use them promptly.
-
Know Your Alternatives: Select the NO donor whose release kinetics best match the needs of your experimental model.
By implementing this rigorous, multi-faceted analytical strategy, researchers can ensure the purity of their DEA/NO, leading to higher quality data and more impactful scientific outcomes.
References
-
UV data for both decomposition of DEA NONOate and production of NO... - ResearchGate. [Link]
-
Product Information - ResearchGate. [Link]
-
Diethylamine NONOate sodium sa | D184-25MG | SIGMA-ALDRICH | SLS. [Link]
-
DEA NONOate, NO donor (TBI4547) – AstorScientific. [Link]
-
Analysis of nitric oxide donor formation via UV-vis absorbance... - ResearchGate. [Link]
-
A spectrophotometric method for the direct detection and quantitation of nitric oxide, nitrite, and nitrate in cell culture media - PubMed. [Link]
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC - PubMed Central. [Link]
-
Data relating NONOate concentration to that of NO obtained from... - ResearchGate. [Link]
-
Nitric oxide donor drugs | Request PDF - ResearchGate. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. astorscientific.us [astorscientific.us]
- 5. ≥97% (NMR), crystalline, nitrix oxide donor | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Rigorous Control Experiments for Diethylamine NONOate (DEA/NO) Studies
In the dynamic field of nitric oxide (NO) research, diazeniumdiolates, commonly known as NONOates, have emerged as indispensable tools for probing the multifaceted roles of NO in physiological and pathological processes. Among these, Diethylamine NONOate (DEA/NO) is widely utilized due to its predictable and pH-dependent release of NO in aqueous solutions. However, the transient and reactive nature of NO necessitates meticulously designed control experiments to ensure that the observed biological effects are unequivocally attributable to NO and not to artifacts of the experimental system. This guide provides a comprehensive framework for designing and implementing robust control experiments in studies involving DEA/NO, thereby ensuring the scientific integrity and reproducibility of your findings.
The Critical Need for Controls: Deconstructing the Effects of DEA/NO
DEA/NO decomposes spontaneously in aqueous solution to release two molecules of NO per molecule of the parent compound, leaving behind diethylamine as a byproduct. The kinetics of this decomposition are pH and temperature-dependent, with a half-life of approximately 2 to 16 minutes at 37°C and physiological pH.[1][2] This seemingly straightforward mechanism belies the complexity of its application in a biological system. The observed effects could stem from NO itself, the parent DEA/NO compound, its decomposition byproducts, or even alterations in pH due to the release of diethylamine. Therefore, a multi-pronged control strategy is not just recommended; it is essential.
Figure 1: Potential sources of observed effects following the application of DEA/NO to a biological system. Rigorous controls are necessary to isolate the effects of nitric oxide (NO).
Core Control Strategies: A Triad of Validation
To dissect the specific contribution of NO, a well-rounded experimental design should incorporate negative controls, positive controls, and NO scavengers.
Negative Controls: Ruling Out Confounding Variables
The primary goal of negative controls is to account for any biological effects caused by factors other than NO.
-
Spent DEA/NO: This is arguably the most crucial control. "Spent" DEA/NO refers to a solution of DEA/NO that has been allowed to fully decompose, meaning it no longer releases NO but contains the diethylamine byproduct and any other degradation products. By treating a parallel experimental group with spent DEA/NO, you can directly assess the impact of the byproducts.
-
Vehicle Control: DEA/NO is typically dissolved in a vehicle such as a dilute NaOH solution or culture medium. A vehicle-only control group is essential to ensure that the solvent itself does not elicit a biological response.
-
pH-Matched Control: The decomposition of DEA/NO can lead to a slight increase in the pH of the medium due to the formation of diethylamine. A pH-matched control, where the pH of the medium is adjusted to match that of the DEA/NO-treated group without the addition of the NONOate, can help to rule out pH-mediated effects.
Positive Controls: Verifying System Responsiveness
Positive controls are necessary to confirm that the biological system under investigation is capable of responding to NO. This is particularly important when a null result is obtained with DEA/NO.
-
Alternative NO Donors: Employing an NO donor with a different chemical structure and decomposition mechanism, such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or sodium nitroprusside (SNP), can help to confirm that the observed effects (or lack thereof) are genuinely related to NO and not an artifact of DEA/NO itself.[3][4]
-
Direct cGMP Agonists: A primary downstream target of NO is soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). Using a direct sGC activator can confirm the integrity of this key signaling pathway in your system.
NO Scavengers: The Definitive Link to Nitric Oxide
The most direct way to attribute an observed effect to NO is to demonstrate its reversal by a specific NO scavenger.
-
Carboxy-PTIO (c-PTIO): This is a highly specific, water-soluble NO scavenger that reacts stoichiometrically with NO.[5][6][7] The inclusion of a c-PTIO co-treatment group can provide strong evidence that the biological response is NO-dependent.
Experimental Protocols: A Step-by-Step Guide
Preparation of Spent DEA/NO
-
Prepare a stock solution of DEA/NO in the desired vehicle (e.g., 10 mM NaOH) at the same concentration as your experimental stock.
-
Dilute the DEA/NO stock solution into your experimental buffer or cell culture medium to the final working concentration.
-
Incubate this solution at 37°C for a period equivalent to at least 10 half-lives of DEA/NO under your specific experimental conditions (a minimum of 4-6 hours is generally sufficient, though overnight is also common).
-
Before use, confirm the absence of significant NO release from the "spent" solution using the Griess assay. The nitrite levels should be comparable to the background levels of the buffer or medium alone.
-
Use this "spent" solution to treat your control group of cells or tissues in parallel with the freshly prepared DEA/NO solution.
Figure 2: Workflow for the preparation of "spent" Diethylamine NONOate (DEA/NO) as a negative control.
Griess Assay for Nitrite Determination in Cell Culture Supernatants
The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite.[8][9][10][11]
-
Sample Collection: After treating cells with DEA/NO and controls for the desired time, collect 50-100 µL of the cell culture supernatant and transfer to a 96-well plate.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same cell culture medium used for the experiment. Add 50-100 µL of each standard to separate wells of the 96-well plate.
-
Griess Reagent Addition:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well containing samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples from the linear regression of the standard curve.
Comparative Data: A Hypothetical Case Study
To illustrate the importance of these controls, consider a hypothetical experiment investigating the effect of DEA/NO on the viability of a generic cell line after a 24-hour incubation period.
| Treatment Group | Cell Viability (%) | Nitrite (µM) | Interpretation |
| Untreated Control | 100 ± 5 | 1.2 ± 0.3 | Baseline cell health and background nitrite levels. |
| Vehicle Control (0.01% NaOH) | 98 ± 6 | 1.3 ± 0.4 | The solvent for DEA/NO has no significant effect on viability or NO production. |
| DEA/NO (100 µM) | 65 ± 8 | 25.6 ± 2.1 | A significant decrease in cell viability is observed, which correlates with a substantial increase in nitrite, indicating robust NO production. |
| Spent DEA/NO (100 µM) | 95 ± 7 | 1.5 ± 0.5 | The byproducts of DEA/NO decomposition do not affect cell viability, and as expected, do not generate NO. This suggests the observed toxicity is not due to diethylamine or other degradation products. |
| DEA/NO (100 µM) + c-PTIO (200 µM) | 92 ± 9 | 3.1 ± 0.8 | The NO scavenger reverses the cytotoxic effect of DEA/NO and reduces the detectable nitrite, confirming that the observed cell death is NO-dependent. |
| SNAP (100 µM) | 70 ± 9 | 22.1 ± 1.9 | An alternative NO donor with a different chemical structure also reduces cell viability and produces NO, confirming that the cellular system is responsive to NO and the effect is not specific to the NONOate structure. |
Conclusion: Ensuring Rigor in NO Research
The use of DEA/NO and other NONOates has significantly advanced our understanding of nitric oxide biology. However, the potential for experimental artifacts necessitates a rigorous and multi-faceted approach to control experiments. By systematically incorporating spent NONOate solutions, appropriate vehicle and pH controls, alternative NO donors, and specific NO scavengers, researchers can confidently attribute their findings to the action of nitric oxide. This commitment to robust experimental design is paramount for the continued progress and integrity of the field.
References
-
Ainslie Lab @ UNC. Griess Reagent Assay. [Link]
-
Mcguire, J. (2013). Nitric Oxide Assay? ResearchGate. [Link]
-
Bio-protocol. (2017). Griess assay. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual. [Link]
-
protocols.io. (2019). Protocol Griess Test. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Cell Viability / Cytotoxicity Measurement. [Link]
-
Ch'ng, J. I. (2015). How can I prepare a long lasting solution of DETA NONOate? ResearchGate. [Link]
-
Goldstein, S., & Samuni, A. (2025). Reactions of PTIO and carboxy-PTIO with *NO, NO2, and O2–. ResearchGate. [Link]
-
Pfeiffer, S., Leopold, E., Schmidt, K., & Brunner, F. (1997). Interference of carboxy-PTIO with nitric oxide- and peroxynitrite-mediated reactions. Free radical biology & medicine, 22(5), 787–794. [Link]
-
Manzoni, O. J., & Williams, J. T. (2014). The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels. PloS one, 9(3), e90933. [Link]
-
Ali, N., & O'Brien, W. J. (1998). Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery. British journal of pharmacology, 125(6), 1360–1366. [Link]
-
De Pinto, M. C., Paradiso, A., & De Gara, L. (2013). Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings. Frontiers in plant science, 4, 289. [Link]
-
Qader, M. M. (2016). NO scavanging assay protocol? ResearchGate. [Link]
-
Manzoni, O. J., & Williams, J. T. (2014). The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels. PLOS ONE. [Link]
-
Singh, D., Mishra, M., Gupta, M., Singh, P., Gupta, A., & Nema, R. (2012). Nitric Oxide radical scavenging assay of bioactive compounds present in methanol Extract of Centella asiatica. International Journal of Pharmacy and Pharmaceutical Sciences Research, 2(1), 8-11. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
De Pinto, M. C., Paradiso, A., & De Gara, L. (2013). Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings. PMC. [Link]
-
M, S., K, S., & S, R. (2015). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 120-124. [Link]
-
Alonso, J., & Cena, V. (1998). Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells. British journal of pharmacology, 123(4), 619–626. [Link]
-
Te-Amo, A., & Schubert, R. (2022). Sodium Nitroprusside-Induced Activation of Vascular Smooth Muscle BK Channels Is Mediated by PKG Rather Than by a Direct Interaction with NO. International journal of molecular sciences, 23(5), 2739. [Link]
-
De Pinto, M. C., Paradiso, A., & De Gara, L. (2013). Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings. PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Griess assay [bio-protocol.org]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
A Researcher's Guide to the Cytotoxic Landscape of NONOates: A Comparative Analysis
For researchers and drug development professionals navigating the complex world of nitric oxide (NO) biology, diazeniumdiolates, commonly known as NONOates, represent a critical class of chemical tools. Their utility stems from their predictable and pH-dependent decomposition to release nitric oxide, allowing for controlled studies of NO's multifaceted roles in cellular signaling, physiology, and pathology.[1] However, the very bioactivity that makes NONOates valuable also necessitates a thorough understanding of their cytotoxic effects. This guide provides an in-depth, objective comparison of the cytotoxic profiles of various NONOates, supported by experimental data and protocols, to empower researchers in making informed decisions for their experimental designs.
The Double-Edged Sword: Understanding NONOate-Induced Cytotoxicity
Nitric oxide itself is a pleiotropic molecule with a concentration-dependent bimodal effect on cell fate. At lower concentrations, NO can be cytoprotective and promote cell survival, while at higher concentrations, it can induce cytostasis and cytotoxicity.[2] NONOates, as NO donors, mirror this dose-dependent toxicity. The cytotoxic effects of NONOates are intricately linked to their chemical structure, which dictates their half-life and the rate of NO release.[1] Fast-releasing NONOates can generate a rapid, high-concentration burst of NO, which can overwhelm cellular defense mechanisms, leading to oxidative and nitrosative stress, DNA damage, and ultimately, apoptosis or necrosis.[3] Conversely, slow-releasing NONOates provide a more sustained, lower concentration of NO, which may lead to different cellular outcomes, such as cell cycle arrest.[2][4]
The choice of NONOate for a particular experiment is therefore a critical decision. A researcher aiming to mimic the high-output, acute NO production by activated macrophages would select a fast-releasing NONOate, whereas studies on the chronic effects of low-level NO exposure would necessitate a slow-releasing compound. Understanding the cytotoxic thresholds of these compounds is paramount to distinguishing the intended biological effects of NO from off-target toxicity.
Comparative Cytotoxicity of Common NONOates
The following table summarizes the key characteristics and reported cytotoxic effects of several widely used NONOates. It is important to note that direct head-to-head comparative studies across a wide range of cell lines are limited, and IC₅₀ values can be highly dependent on the cell line, exposure time, and assay method used.
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of NONOate | Reported Cytotoxic Effects & IC₅₀ Values |
| PROLI NONOate | ~1.8 seconds[1] | 2[1] | Due to its extremely short half-life, it delivers a rapid burst of NO. Cytotoxicity is highly concentration- and time-dependent. |
| DEA NONOate | ~2 minutes[5] | 1.5[1] | Exhibits potent, concentration-dependent cytotoxicity. The EC₅₀ for increasing cGMP levels in bovine chromaffin cells was found to be 0.38±0.02 μM.[5] |
| PAPA NONOate | ~15 minutes[1] | 2[1] | Induces cytotoxicity in a dose-dependent manner. |
| Spermine NONOate (SPER/NO) | ~39 minutes[1][5] | 2[1] | Shows time- and concentration-dependent growth inhibition and cytotoxicity in ovarian cancer cell lines (SK-OV-3 and OVCAR 3). |
| DPTA NONOate | ~3 hours[1] | 2[1] | A slower-releasing NONOate, leading to more sustained NO exposure. |
| DETA NONOate | ~20 hours[1] | 2[1] | A long-acting NO donor. In ovarian cancer cell lines, DETA NONOate showed a stronger inhibitory effect on cell growth compared to the short-acting SPER/NO. It has been shown to induce cytostasis and G1 phase cell cycle arrest in human breast cancer cells (MDA-MB-231).[2][4] |
| JS-K | Prodrug (enzymatically activated) | 2 | A prodrug that requires activation by glutathione S-transferases (GSTs), which are often overexpressed in cancer cells, suggesting a degree of tumor selectivity.[6] |
Mechanism of Action: How NONOates Elicit Cytotoxicity
The cytotoxic effects of NONOates are primarily mediated by the nitric oxide they release. High concentrations of NO can lead to a variety of cellular insults:
-
Oxidative and Nitrosative Stress: NO can react with superoxide anions to form the highly reactive peroxynitrite (ONOO⁻), which can damage a wide range of biomolecules, including lipids, proteins, and DNA.
-
DNA Damage: Peroxynitrite and other reactive nitrogen species can cause DNA strand breaks and base modifications, triggering DNA damage response pathways that can lead to cell cycle arrest or apoptosis.
-
Mitochondrial Dysfunction: NO can reversibly inhibit cytochrome c oxidase, a key component of the mitochondrial electron transport chain, leading to impaired cellular respiration and energy production.
-
Modulation of Signaling Pathways: NO can influence numerous signaling pathways involved in cell survival and death. For example, it can induce the expression of the tumor suppressor p53 and modulate the activity of caspases, the key executioners of apoptosis.
-
Cell Cycle Arrest: As demonstrated with DETA NONOate, NO can cause a G1 phase arrest in the cell cycle, in part by down-regulating key cell cycle proteins like cyclin D1.[2][4]
Experimental Protocol: Assessing NONOate Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
NONOate stock solutions (prepared fresh in an appropriate solvent, e.g., 10 mM NaOH, and kept on ice)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
NONOate Treatment:
-
Prepare serial dilutions of the NONOate stock solutions in serum-free culture medium to achieve the desired final concentrations. It is crucial to prepare these dilutions immediately before adding them to the cells due to the spontaneous release of NO.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the diluted NONOate solutions to the respective wells. Include wells with medium only (blank) and wells with untreated cells (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing the NONOate.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the NONOate concentration to determine the IC₅₀ value (the concentration of the NONOate that inhibits cell viability by 50%).
-
Concluding Remarks for the Discerning Researcher
The selection of a NONOate for experimental use requires a careful consideration of its NO-releasing kinetics and its inherent cytotoxicity. This guide serves as a foundational resource for comparing the cytotoxic profiles of common NONOates. It is imperative for researchers to empirically determine the cytotoxic threshold of their chosen NONOate in their specific experimental system. By doing so, one can confidently attribute the observed biological effects to the delivered nitric oxide, thereby ensuring the scientific rigor and validity of their findings. The provided protocol for the MTT assay offers a robust starting point for these critical preliminary experiments. As the field of NO biology continues to evolve, a nuanced understanding of the tools we employ will undoubtedly pave the way for more precise and impactful research.
References
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC. (2020). PubMed Central. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). ResearchGate. [Link]
-
The structure, half-life and characteristics of representative of NONOates. - ResearchGate. (n.d.). ResearchGate. [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells - NIH. (n.d.). National Institutes of Health. [Link]
-
The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PubMed Central. (2022). National Center for Biotechnology Information. [Link]
-
IC50 of the tested compounds against A549 cells compared to 5‐FU. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - NIH. (n.d.). National Institutes of Health. [Link]
-
Nitric Oxide-Induced Cytostasis and Cell Cycle Arrest of a Human Breast Cancer Cell Line (MDA-MB-231): Potential Role of Cyclin D1 - PubMed. (n.d.). PubMed. [Link]
-
IC50 values by cancer cell line and IC50 ratios for the comparison of... - ResearchGate. (n.d.). ResearchGate. [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]
-
IC 50 value of all three plant samples on MCF7 and A549 cell lines - ResearchGate. (n.d.). ResearchGate. [Link]
Sources
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diethylamine NONOate Diethylammonium Salt
As a cornerstone of nitric oxide (NO) research, Diethylamine NONOate diethylammonium salt (DEA/NO) provides a reliable method for generating NO in biological systems. Its utility, however, is matched by its inherent instability, which necessitates rigorous and informed disposal procedures. This guide moves beyond generic safety data sheet recommendations to provide a chemically-driven, step-by-step protocol for the safe handling and disposal of DEA/NO. Our objective is to empower researchers with the knowledge to manage this reagent responsibly, ensuring laboratory safety and regulatory compliance.
The Chemistry of Instability: Why DEA/NO Requires Special Handling
DEA/NO belongs to the class of compounds known as diazeniumdiolates or NONOates. These molecules are prized for their ability to spontaneously release nitric oxide in a controlled, pH-dependent manner.[1][2] The core of its reactivity lies in the [N(O)NO]⁻ functional group, which undergoes proton-catalyzed decomposition.[3]
Key Decomposition Characteristics:
-
pH Dependence: DEA/NO is relatively stable in alkaline solutions (pH > 8.0) but decomposes rapidly as the pH drops.[4][5]
-
Half-Life: The rate of decomposition is well-characterized. At a physiological pH of 7.4, its half-life is approximately 16 minutes at room temperature (22-25°C) and shortens to just 2 minutes at 37°C.[1][6]
-
Decomposition Products: The decomposition of one mole of the parent compound yields approximately 1.5 moles of nitric oxide (NO) gas and the parent amine, diethylamine.[1][2]
It is this predictable decomposition that forms the basis of our disposal strategy. The primary hazards arise not only from the parent compound, which is classified as harmful and an irritant[7], but more significantly from its decomposition products:
-
Nitric Oxide (NO): A colorless, toxic gas that can cause respiratory irritation and damage.[7][8] Proper ventilation is non-negotiable.
-
Diethylamine: A corrosive, flammable liquid and a respiratory irritant.[9][10]
Therefore, the core principle of DEA/NO disposal is controlled decomposition and subsequent neutralization in a safe, contained environment.
Quantitative Data for Disposal Planning
The following table summarizes the essential chemical properties of DEA/NO that inform the disposal protocol.
| Property | Value | Significance for Disposal | Source(s) |
| Chemical Formula | C₄H₁₁N₃O₂ • C₄H₁₁N | Identifies the molecular structure and components. | [1] |
| Molecular Weight | 206.3 g/mol | Used for calculating molar quantities for neutralization. | [2] |
| Half-life (pH 7.4) | ~16 minutes at 22-25°C | Dictates the minimum time required for complete decomposition during the disposal process. | [1][2] |
| Decomposition Products | Nitric Oxide (NO) gas, Diethylamine | Identifies the hazardous byproducts that must be managed (ventilation for NO, neutralization for diethylamine). | [11] |
| Solubility | Soluble in PBS (pH 7.2) (~10 mg/mL), Ethanol (~25 mg/mL), DMSO, DMF (~2 mg/mL) | Informs the choice of solvent for dissolving solid waste prior to decomposition. | [2][12] |
| Storage Conditions | -80°C, under inert gas | Highlights the compound's instability; material not stored properly should be considered for immediate disposal. | [4][12] |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and workflow for the safe disposal of DEA/NO waste.
Caption: Disposal workflow for Diethylamine NONOate.
Step-by-Step Disposal Protocol
This protocol is designed for managing typical laboratory-scale quantities of DEA/NO waste, including residual amounts in containers, contaminated consumables, and expired solutions.
Part 1: Preparation and Safety Precautions
-
Consult Institutional Policy: Before beginning, review your institution's specific chemical waste disposal guidelines. Your Environmental Health & Safety (EHS) department is the final authority.[13]
-
Assemble Personal Protective Equipment (PPE): Wear standard laboratory PPE, including:
-
Chemical splash goggles.
-
A buttoned lab coat.
-
Chemically resistant gloves (nitrile is appropriate).[14]
-
-
Prepare the Work Area: All steps must be performed inside a certified chemical fume hood to ensure proper ventilation of the toxic nitric oxide gas released during decomposition.[8][15]
Part 2: Controlled Decomposition of DEA/NO
The goal of this phase is to safely and completely decompose the NONOate into its constituent products.
-
Prepare a Decomposition Vessel: In a large glass beaker or Erlenmeyer flask (at least 10 times the volume of your waste), add a volume of 0.1 M phosphate buffer (pH 7.4). The large excess of buffer ensures the pH remains stable and provides a large surface area for gas to dissipate. Place a magnetic stir bar in the beaker and begin stirring at a moderate speed.
-
Prepare the Waste:
-
For Aqueous Solutions: If your waste is already in a buffer, proceed to the next step.
-
For Organic Solutions or Concentrated Stocks: Dilute the waste solution at least 10-fold with a compatible solvent like ethanol or PBS before proceeding.[12]
-
For Solid Waste or Container Rinsate: Dissolve the solid DEA/NO in a minimal amount of ethanol or a basic buffer (e.g., 10 mM NaOH, where it is stable) to ensure it is fully solubilized before decomposition.[5][12]
-
-
Initiate Decomposition: Using a pipette or by carefully pouring, add the prepared DEA/NO waste solution slowly and dropwise to the center of the vortex in the stirring phosphate buffer.
-
Causality: A slow addition rate is critical to control the rate of NO gas evolution. Adding the waste too quickly can cause excessive bubbling and potential splashing of the hazardous material.
-
-
Allow for Complete Reaction: Cover the beaker loosely with a watch glass (do not seal it) and allow the solution to stir in the fume hood. To ensure complete decomposition, let the reaction proceed for at least 5-10 half-lives. A conservative and recommended time is to let it stir overnight.[1]
Part 3: Neutralization and Final Disposal
After decomposition, the solution contains diethylamine and various nitrate/nitrite salts. The final step is to neutralize the basic diethylamine byproduct.
-
Check the pH: Use a pH meter or pH paper to test the pH of the solution. Due to the presence of diethylamine, it will likely be basic.
-
Neutralize the Solution: While stirring, slowly add a dilute acid (e.g., 1 M hydrochloric acid) dropwise until the pH of the solution is between 6.0 and 8.0.[16]
-
Causality: This step converts the volatile and corrosive diethylamine into the more stable and less hazardous diethylammonium salt.
-
-
Final Aqueous Disposal: The resulting neutralized aqueous solution, containing inorganic salts and diethylammonium chloride, can typically be disposed of down the drain with copious amounts of running water.
-
Confirmation: Always confirm this final disposal step with your institution's EHS office, as local regulations may vary.[17]
By adhering to this chemically-informed protocol, researchers can ensure the safe and responsible disposal of Diethylamine NONOate, protecting themselves, their colleagues, and the environment.
References
-
DEA NONOate - Cayman Chemical - Cambridge Bioscience. Cambridge Bioscience. [Link]
-
Product Information - DEA NONOate. ResearchGate. [Link]
-
The structure, half-life and characteristics of representative of NONOates. ResearchGate. [Link]
-
NONOate - Wikipedia. Wikipedia. [Link]
-
Nitric Oxide - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
SAFETY DATA SHEET DEA 99% LFG. Everchem Speciality Chemicals. [Link]
-
Safety Data Sheet (DIETHANOLAMINE (DEA) 85%). JMN Specialties, Inc. [Link]
-
Microbial degradation of diethanolamine and related compounds. PubMed. [Link]
-
Storing and depressurising nominally empty nitrous oxide canisters: RPS 289. GOV.UK. [Link]
-
Diethanolamine (DEA) 99% - SAFETY DATA SHEET. Univar Solutions. [Link]
-
Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer. PubMed Central. [Link]
-
Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. PubMed Central. [Link]
-
Progress and Promise of Nitric Oxide‐Releasing Platforms. PubMed Central. [Link]
-
Mechanism of diazeniumdiolates decomposition. ResearchGate. [Link]
-
Synthesis and decomposition of diazeniumdiolates. ResearchGate. [Link]
-
Nitric Oxide - Safety Data Sheet. Airgas. [Link]
-
Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. National Institutes of Health. [Link]
-
Nitric Oxide- and Nitroxyl-Releasing Diazeniumdiolates in Pharmaceutical and Biomedical Research Applications. UA Campus Repository. [Link]
-
How to dispose of nitric acid. Lab Alley. [Link]
-
Calcium Dialkylamine Diazeniumdiolates: Synthesis, Stability, and Nitric Oxide Generation. ACS Publications. [Link]
-
Diethylamine NONOate diethylammonium salt Datasheet. DC Chemicals. [Link]
-
Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. PubMed Central. [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. DEA NONOate | CAS 372965-00-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NONOate - Wikipedia [en.wikipedia.org]
- 6. DEA NONOate | 372965-00-9 [m.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mpfs.io [mpfs.io]
- 10. trc-corp.com [trc-corp.com]
- 11. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. jmnspecialties.com [jmnspecialties.com]
- 15. airgas.com [airgas.com]
- 16. laballey.com [laballey.com]
- 17. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
